2-(3,4-Dichlorophenoxy)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNOLANCJVKMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404516 | |
| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32022-41-6 | |
| Record name | 2-(3,4-Dichlorophenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32022-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide
Abstract
This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for 2-(3,4-Dichlorophenoxy)acetohydrazide. This compound serves as a critical intermediate in the development of various biologically active molecules, including potential agrochemicals and pharmaceuticals. The synthesis is presented as a two-step process, commencing with the O-alkylation of 3,4-dichlorophenol to form an ester intermediate, followed by hydrazinolysis to yield the target hydrazide. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations, particularly concerning the handling of hydrazine hydrate. The guide is intended for researchers, chemists, and professionals in the fields of drug discovery and process development, offering a practical and scientifically grounded framework for the successful synthesis and characterization of this compound.
Introduction
This compound is a valuable chemical scaffold belonging to the class of aryloxyacetic acid derivatives. Its structure, incorporating a dichlorinated phenyl ring linked to an acetohydrazide moiety, makes it a precursor for a wide array of heterocyclic compounds and other complex organic molecules. Hydrazides and their subsequent derivatives, hydrazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] The structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests its potential utility in the agrochemical sector.[3]
The successful synthesis of this intermediate is paramount for further molecular exploration. The pathway detailed herein is designed for reliability and scalability, relying on well-established chemical transformations. This guide provides the necessary technical depth to not only replicate the synthesis but also to understand the causality behind each procedural step, ensuring a foundation of scientific integrity and trustworthiness.
Retrosynthetic Analysis and Pathway Overview
The synthesis of this compound is most logically approached via a two-step sequence. The core strategy involves the formation of an ester intermediate, which is then converted to the final hydrazide product.
-
Step 1: Esterification/O-Alkylation. The ether linkage is established by reacting 3,4-Dichlorophenol with an ethyl haloacetate, typically ethyl chloroacetate. This reaction proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide ion acts as a nucleophile.
-
Step 2: Hydrazinolysis. The resulting ester, Ethyl 2-(3,4-Dichlorophenoxy)acetate, undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable hydrazide.[4][5]
This pathway is efficient because it utilizes readily available starting materials and employs high-yielding, well-documented reaction classes.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of Ethyl 2-(3,4-Dichlorophenoxy)acetate
Principle and Mechanism
This reaction is a nucleophilic substitution where the phenoxide ion of 3,4-dichlorophenol attacks the electrophilic carbon of ethyl chloroacetate. A non-nucleophilic weak base, such as anhydrous potassium or sodium carbonate, is essential. Its role is to deprotonate the weakly acidic phenol, generating the much more potent nucleophile, the 3,4-dichlorophenoxide anion, in situ. The use of a carbonate base is advantageous as it is easily removed by filtration and minimizes the risk of hydrolyzing the ester product, which could occur with stronger bases like hydroxides.[6] The reaction is typically performed under reflux in a polar aprotic solvent like acetone or a more reactive solvent like DMF to facilitate the dissolution of the salts and promote the SN2 reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3,4-Dichlorophenol | 163.00 | 95-77-2 | Corrosive, toxic. |
| Ethyl Chloroacetate | 122.55 | 105-39-5 | Lachrymator, toxic.[7] |
| Anhydrous Sodium Carbonate | 105.99 | 497-19-8 | Mild base, drying agent. |
| Tetrabutylammonium Bromide | 322.37 | 1643-19-2 | Optional Phase-Transfer Catalyst. |
| Acetone / DMF | - | - | Reaction Solvent. |
| Dichloromethane | 84.93 | 75-09-2 | Extraction Solvent. |
| Saturated NaCl Solution | - | - | Aqueous wash. |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Detailed Experimental Protocol
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-Dichlorophenol (16.3 g, 0.1 mol).
-
Add 250 mL of acetone (or DMF) to the flask and stir until the phenol has dissolved.
-
Add anhydrous sodium carbonate (15.9 g, 0.15 mol). The use of a slight excess of base ensures complete deprotonation of the phenol.[6] For a more robust reaction, a catalytic amount of tetrabutylammonium bromide (1.6 g, 0.005 mol) can be added to facilitate the reaction.[6]
-
To the stirring suspension, add ethyl chloroacetate (13.5 g, 11.2 mL, 0.11 mol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification
-
Filter the cooled reaction mixture through a Büchner funnel to remove the inorganic salts (sodium carbonate and sodium chloride byproduct).
-
Wash the collected solids with a small amount of fresh acetone (approx. 30 mL) to recover any trapped product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is redissolved in 150 mL of dichloromethane.
-
The organic solution is transferred to a separatory funnel and washed sequentially with 1N NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by saturated NaCl solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification can be achieved by vacuum distillation to obtain Ethyl 2-(3,4-Dichlorophenoxy)acetate as a clear or pale yellow oil.
Step 2: Hydrazinolysis to this compound
Principle and Mechanism
This transformation is a classic example of nucleophilic acyl substitution. Hydrazine (H₂N-NH₂) is a powerful alpha-effect nucleophile, significantly more reactive than the corresponding alcohol (ethanol). The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the highly stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[4][8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl 2-(3,4-Dichlorophenoxy)acetate | 249.08 | 20730-18-1 | Product from Step 1. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 7803-57-8 | Highly Toxic, Corrosive, Suspected Carcinogen. Handle with extreme caution in a fume hood.[9][10][11][12][13] |
| Ethanol (95% or Absolute) | 46.07 | 64-17-5 | Reaction Solvent. |
Detailed Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve Ethyl 2-(3,4-Dichlorophenoxy)acetate (24.9 g, 0.1 mol) in 100 mL of 95% ethanol.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
In a well-ventilated chemical fume hood , carefully add hydrazine hydrate (7.5 g, ~7.3 mL, 0.15 mol) to the stirring solution. An excess of hydrazine ensures the reaction goes to completion.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.[5][8]
-
Upon completion, the formation of a white precipitate is often observed as the product is typically less soluble in ethanol than the starting ester.
Work-up and Purification
-
Cool the reaction flask first to room temperature, and then in an ice-water bath for 1-2 hours to maximize precipitation of the product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials or impurities.
-
The collected solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as fine white crystals.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Process Summary and Data
Overall Synthesis Workflow
Caption: Detailed workflow for the two-step synthesis.
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Overall |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Reaction Time | 8-12 hours | 4-6 hours | 12-18 hours |
| Product Form | Pale yellow oil | White crystalline solid | White crystalline solid |
| Molar Mass ( g/mol ) | 249.08 | 235.06[14] | 235.06 |
| Melting Point (°C) | N/A (Liquid) | 158-160 °C (Typical for analogs) | - |
Critical Safety Considerations
Scientific integrity demands a rigorous approach to safety. Several reagents in this synthesis pathway are hazardous and require strict handling protocols.
-
Hydrazine Hydrate: This is the most hazardous reagent in the synthesis. It is acutely toxic via inhalation, ingestion, and skin contact.[9][10] It is also corrosive, causing severe skin and eye burns, and is a suspected human carcinogen.[12][13]
-
Handling: Always handle hydrazine hydrate in a properly functioning chemical fume hood.[13]
-
PPE: Wear chemical-resistant gloves (nitrile is often recommended), splash-proof goggles, a face shield, and a lab coat.[11][13]
-
Spills: Neutralize small spills with a weak oxidizing agent like calcium hypochlorite solution, then absorb with an inert material (e.g., vermiculite) for disposal.[11]
-
Waste: Dispose of all hydrazine-containing waste in a designated, properly labeled hazardous waste container.[10]
-
-
Ethyl Chloroacetate: This compound is a potent lachrymator (causes tearing) and is toxic. Handle in a fume hood and avoid inhalation of vapors.[7]
-
3,4-Dichlorophenol: This compound is toxic and corrosive. Avoid skin and eye contact.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves throughout the entire procedure. Ensure emergency equipment like safety showers and eyewash stations are accessible.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving O-alkylation of 3,4-dichlorophenol followed by hydrazinolysis of the resulting ester. This guide provides a comprehensive and technically sound protocol, grounded in established chemical principles. By adhering to the detailed experimental steps and, most importantly, the critical safety protocols, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry, agrochemical research, and materials science. The self-validating nature of the protocols, combined with authoritative references, ensures a trustworthy and reproducible synthetic pathway.
References
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Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
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Abdel-Wahab, B. F., et al. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(6), x180893. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(11), 5223-5229. [Link]
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Jain, A. K., et al. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B, 49B, 1228-1231. [Link]
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Hanson, J. E. (2015). Answer to "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER...". ResearchGate. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(49), 29424-29437. [Link]
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Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. [Link]
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Liu, Z., et al. (2005). [Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 257-259. [Link]
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SpectraBase. (n.d.). 2-(2,4-dichlorophenoxy)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide. John Wiley & Sons, Inc. [Link]
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Wikipedia contributors. (n.d.). 2,4-Dichlorophenoxyacetic acid. In Wikipedia. [Link]
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Li, Y., et al. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Materials, 17(6), 1298. [Link]
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The World of Chemistry. (2023). Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. [Link]
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Zhang, G., et al. (2013). SDS-Catalyzed Esterification Process to Synthesize Ethyl Chloroacetate. Journal of Dispersion Science and Technology, 34(9), 1279-1283. [Link]
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El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2993. [Link]
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Wang, Y., et al. (2016). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Journal of Chinese Pharmaceutical Sciences, 25(1), 18-24. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 20(9), 16186-16201. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dichlorophenoxy)acetohydrazide
Foreword: The Scientific Imperative for Precise Characterization
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic candidates are built. The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive framework for the determination and understanding of the core physicochemical properties of 2-(3,4-Dichlorophenoxy)acetohydrazide, a molecule of interest for its potential pharmacological applications. As a hydrazide derivative of the well-known herbicide 2,4-D, understanding its unique characteristics is paramount for its potential transition into the pharmaceutical realm. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is confirming its molecular structure. For this compound, this involves a suite of spectroscopic and spectrometric techniques.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | Calculated |
| Molecular Weight | 235.06 g/mol | Calculated[1] |
| Exact Mass | 233.9962829 Da | Calculated[1] |
Synthesis Protocol: From Carboxylic Acid to Hydrazide
The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, which is in turn synthesized from 2-(3,4-Dichlorophenoxy)acetic acid.
Caption: General synthesis workflow for this compound.
Step-by-Step Protocol:
-
Esterification: To a solution of 2-(3,4-Dichlorophenoxy)acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the excess acid and extract the ester with a suitable organic solvent.
-
Hydrazinolysis: Dissolve the synthesized ester in an alcohol, such as ethanol. Add hydrazine hydrate in a slight molar excess. Reflux the mixture for 2-4 hours. The product, this compound, will often precipitate out of the solution upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.
Spectroscopic and Spectrometric Characterization
The identity and purity of the synthesized this compound must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methylene (-OCH₂-) protons, and the amine (-NH and -NH₂) protons. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR will confirm the presence of the expected number of carbon atoms in their respective chemical environments (aromatic, methylene, and carbonyl).
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and the C-O-C ether linkage.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will provide the molecular ion peak, confirming the molecular weight of the compound. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.
Physicochemical Properties: Experimental Determination
The following section details the core physicochemical properties and the standard protocols for their determination.
Melting Point
The melting point is a crucial indicator of purity.
Experimental Protocol:
-
A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
-
For a pure compound, this range should be narrow (typically < 2°C).
For context, the starting material, 2-(3,4-Dichlorophenoxy)acetic acid, has a melting point of 138-140°C.[3][4] The related isomer, 2-(2,4-Dichlorophenoxy)acetic acid, also has a similar melting point of 136-140°C.[5] The melting point of the target hydrazide is expected to be different and will be determined experimentally.
Solubility
Solubility in various media is critical for formulation and biological testing.
Experimental Protocol (Equilibrium Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissociation Constant (pKa)
The pKa value indicates the extent of ionization at a given pH, which significantly impacts solubility, permeability, and receptor binding. The hydrazide moiety can exhibit both acidic and basic properties.
Experimental Protocol (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in a suitable solvent (often a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the inflection points of the resulting titration curve.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of a compound's lipophilicity. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.
Experimental Protocol (Shake-Flask Method):
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water/buffer).
-
The two phases are combined in a flask and shaken vigorously until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
For the related isomer, 2-(2,4-Dichlorophenoxy)acetohydrazide, a computed XLogP3 value of 1.8 is reported.[1] This suggests that this compound is also likely to be moderately lipophilic.
Table 2: Summary of Physicochemical Properties to be Determined
| Property | Predicted/Analogous Value | Experimental Method |
| Melting Point (°C) | To be determined | Capillary Melting Point Apparatus |
| Aqueous Solubility (mg/L) | To be determined | Shake-Flask Method with HPLC-UV |
| pKa | To be determined | Potentiometric Titration |
| LogP | ~1.8 (based on 2,4-isomer)[1] | Shake-Flask Method with HPLC-UV |
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for the accurate determination of the physicochemical properties described above. High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]
Caption: A typical HPLC workflow for the quantification of this compound.
Method Development Considerations:
-
Column: A reversed-phase C18 column is a common starting point for a molecule of this polarity.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used to achieve good separation.
-
Detection: The dichlorophenoxy chromophore should provide strong UV absorbance, allowing for sensitive detection. The optimal wavelength (λmax) should be determined by running a UV scan.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Conclusion and Future Directions
This guide has outlined the essential physicochemical properties of this compound and provided a comprehensive framework for their experimental determination. The synthesis, structural confirmation, and quantification of this compound are critical prerequisites for any further investigation into its biological activity. By following the detailed protocols herein, researchers can generate the high-quality data necessary to advance our understanding of this promising molecule and to make informed decisions in the drug discovery and development process. The logical next steps following this initial characterization would be to assess its metabolic stability, in vitro permeability, and preliminary safety profile.
References
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2-(3,4-Dichlorophenoxy)acetohydrazide CAS number and structure
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- 9. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2-(3,4-Dichlorophenoxy)acetohydrazide derivatives
An In-depth Technical Guide to the Biological Activity of 2-(3,4-Dichlorophenoxy)acetohydrazide Derivatives
Foreword: The Scientific Rationale
As Senior Application Scientists, we operate at the intersection of synthesis and application. We don't merely observe biological effects; we seek to understand their structural origins. The this compound scaffold is a compelling case study in rational drug and agrochemical design. Its parent structure is intrinsically linked to 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most historically significant synthetic auxin herbicides.[1][2] By modifying the carboxylic acid group into a highly versatile acetohydrazide moiety, a gateway is opened to a vast chemical space. The hydrazide-hydrazone linkage (-CONH-N=CH-) is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[3] This guide synthesizes the current understanding of these derivatives, moving from their fundamental synthesis to their multifaceted biological activities, with a focus on the causal relationships that govern their function.
Core Synthesis Strategy: From Phenol to Bioactive Derivatives
The journey from a simple dichlorophenol to a library of potentially potent biological agents is a testament to the power of sequential, high-yield chemical reactions. The core directive is to create the this compound intermediate, which serves as the primary building block for further derivatization.
General Synthetic Pathway
The synthesis is typically a two-step process:
-
Etherification: 3,4-Dichlorophenol is reacted with an ethyl haloacetate (commonly ethyl chloroacetate) under basic conditions to form the corresponding ester, ethyl 2-(3,4-dichlorophenoxy)acetate. This is a classic Williamson ether synthesis.
-
Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable this compound.[4]
This acetohydrazide is then readily condensed with a diverse range of aldehydes or ketones to form Schiff bases (N-ylidenehydrazides), which constitute the majority of the biologically evaluated derivatives.[5][6]
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol provides a self-validating system for synthesizing a derivative, ensuring purity and structural confirmation.
Objective: To synthesize N'-[(4-chlorophenyl)methylidene]-2-(3,4-dichlorophenoxy)acetohydrazide.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve this compound (0.01 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until a clear solution is obtained. Gentle warming may be required.
-
Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (0.01 mol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 3:7).
-
Precipitation & Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath. The solid product will precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) absorption band in the IR spectrum (around 1570-1660 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[7]
Spectrum of Biological Activities
The derivatization of the this compound core unlocks a remarkable range of biological activities, spanning from agrochemical applications to potential therapeutic uses.
Herbicidal and Plant Growth-Regulating Activity
The structural similarity to 2,4-D makes this class of compounds a prime candidate for herbicidal activity. 2,4-D acts as a synthetic auxin, a plant growth regulator. At herbicidal concentrations, it induces uncontrolled and unsustainable cell division and growth in broadleaf (dicot) plants, leading to vascular tissue damage, stem curling, and ultimately, plant death.[1][2][8]
Derivatives, particularly N,N'-diacylhydrazines incorporating the dichlorophenoxy moiety, have demonstrated significant in vivo herbicidal activities against a range of weeds.[9] Studies show that these compounds are often more effective against dicotyledonous weeds than monocotyledonous ones, mirroring the selective nature of their parent compound, 2,4-D.[1][9]
Caption: Simplified mechanism of action for auxin-like herbicides.
Antimicrobial Activity
The hydrazone framework is a well-established pharmacophore for antimicrobial agents. The key structural feature is the azomethine group (-CH=N-), which is often crucial for biological activity.[6][10]
Numerous Schiff base derivatives of 2-(Dichlorophenoxy)acetohydrazide have been synthesized and evaluated against pathogenic microbes.[4]
-
Antibacterial Action: These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[6]
-
Antifungal Action: Significant inhibitory effects have also been observed against fungal strains such as Aspergillus niger and Candida albicans.[6][11]
The mechanism is often linked to the ability of the imine nitrogen to form hydrogen bonds with active sites of cellular enzymes, leading to interference with normal cell processes.
Table 1: Representative Antimicrobial Activity of Schiff Base Derivatives
| Derivative Substituent (on aldehyde) | Test Organism | Activity (MIC µg/mL or Inhibition Zone mm) | Reference |
| 4-Amino | S. aureus | Potent Activity | [4] |
| 4-Hydroxy | E. coli | Potent Activity | [4] |
| 2,5-Dihydroxy | B. subtilis | Potent Activity | [4] |
| 4-(dimethylamino) | S. aureus | High Activity | [6] |
| 5-bromo-2-hydroxy | E. coli | High Activity | [6] |
Note: "Potent" or "High" activity is as described in the source literature; specific quantitative data may vary between studies.
Anticancer Activity
The hydrazide-hydrazone scaffold has emerged as a promising platform for the development of novel cytotoxic agents.[3][12][13] Derivatives of this compound have been screened for their ability to inhibit the proliferation of various human cancer cell lines.
For instance, novel nicotinonitriles synthesized from a related acetohydrazide starting material showed promising cytotoxic activity against breast (MCF-7, MDA-MB-231) and prostate (PC-3) cancer cell lines, with some derivatives exhibiting high selectivity indices (>3), indicating a preferential effect on cancer cells over normal cells.[12] The mechanism of action for active compounds often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from multiplying.[14][15]
Table 2: In Vitro Cytotoxic Activity of Related Hydrazide Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | MCF-7 | 22.5 | [12] |
| Compound 6b | MDA-MB-231 | 30.1 | [12] |
| Compound 7 | PC-3 | 45.7 | [12] |
| Compound 11h | MGC-803 | 2.0 | [15] |
| Compound 11h | MCF-7 | 4.5 | [15] |
IC₅₀: The concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational design. For this compound derivatives, several key patterns have emerged.
-
The Dichlorophenoxy Moiety: This group is the primary anchor, especially for herbicidal activity, mimicking the structure of 2,4-D. Its lipophilicity also aids in membrane transport.
-
The Hydrazone Linker (-CONH-N=CH-): This rigid and planar linker is critical. The azomethine proton and lone pair on the nitrogen are key interaction points, capable of forming hydrogen bonds with biological targets.
-
Substituents on the Aryl Ring (R): This is the most common site for modification and has a profound impact on activity.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OH, -NH₂, -OCH₃) at different positions (ortho, meta, para) can dramatically alter the electronic properties and steric profile of the molecule.[4]
-
For antimicrobial activity, compounds with hydroxyl (-OH) or amino (-NH₂) groups often show enhanced potency, potentially due to increased hydrogen bonding capacity or altered cell permeability.[4]
-
Caption: Key regions of the molecular scaffold influencing biological activity.
Conclusion and Future Directions
The this compound scaffold is a chemically tractable and biologically versatile platform. Its derivatives have demonstrated a compelling range of activities, including selective herbicidal action, broad-spectrum antimicrobial effects, and potent anticancer cytotoxicity. The ease of synthesis and derivatization makes this an attractive core for developing extensive compound libraries.
Future research should focus on:
-
Quantitative SAR (QSAR): Developing computational models to more accurately predict the biological activity of new derivatives before synthesis.[9]
-
Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent antimicrobial and anticancer compounds to understand their mode of action and potential for resistance development.
-
Optimization for Selectivity: Fine-tuning the structure to maximize efficacy against the target (e.g., cancer cell, pathogen) while minimizing toxicity to host organisms or non-target plants. This is particularly critical for advancing anticancer candidates toward preclinical development.[12]
This guide provides a foundational framework for researchers, scientists, and drug development professionals to appreciate the depth and potential of this remarkable class of compounds.
References
- Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. (Source: NIH)
- Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity rel
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (Source: N/A)
- Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. (Source: PubMed)
- N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (Source: PubMed Central - NIH)
- Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (Source: NIH)
- Overview of herbicide mechanisms of action. (Source: PubMed)
- 2,4-Dichlorophenoxyacetic acid. (Source: N/A)
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (Source: PMC - NIH)
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: N/A)
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: N/A)
- Synthesis and evaluation of antimicrobial activity of two Schiff bases derived
- A review on biological activities and chemical synthesis of hydrazide deriv
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (Source: N/A)
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (Source: PMC)
- comparing anticancer activity of N'-(benzo[d]thiazol-2-yl)
- Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine deriv
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The Genesis and Evolution of Dichlorophenoxy Acetohydrazides: A Comprehensive Technical Guide for Modern Drug Discovery
This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of dichlorophenoxy acetohydrazides. Designed for researchers, scientists, and drug development professionals, this document navigates the journey of these compounds from their conceptual origins to their contemporary evaluation for diverse therapeutic applications. By synthesizing historical context with modern experimental insights, this guide aims to serve as a definitive resource for understanding and advancing the chemistry and biology of dichlorophenoxy acetohydrazides.
Introduction: From Herbicidal Roots to Therapeutic Aspirations
The narrative of dichlorophenoxy acetohydrazides begins not in the realm of medicine, but in agriculture. The mid-20th century witnessed the advent of synthetic herbicides, with 2,4-dichlorophenoxyacetic acid (2,4-D) emerging as a revolutionary tool for selective weed control.[1][2] Its ability to mimic the plant hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf plants, transformed agricultural practices.[1] The synthesis of 2,4-D, first reported by Robert Pokorny in 1941, marked a pivotal moment in applied chemistry.[1][2]
However, the story of dichlorophenoxy acetohydrazides branches off from this agricultural lineage, propelled by a landmark discovery in medicinal chemistry: the profound antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s. This breakthrough ignited a fervent search for other hydrazide-containing compounds with therapeutic potential. It was within this fertile scientific landscape that chemists began to view the readily available phenoxyacetic acid scaffold, including its chlorinated derivatives, as a promising starting point for the synthesis of novel hydrazides.
Pioneering work by scientists such as Ng. Ph. Buu-Hoï and his colleagues in the early 1950s explored the synthesis of various tuberculostatic hydrazides.[3] Their research was driven by the hypothesis that modifying the hydrazide moiety could lead to compounds with improved therapeutic indices. A key rationale was that the formation of hydrazones from hydrazides could reduce toxicity by blocking the reactive -NH2 group. This early exploration into the biological activities of phenoxyacetic acid hydrazides laid the crucial groundwork for the subsequent investigation of their dichlorinated analogs.
The Synthetic Pathway: From Carboxylic Acid to Hydrazide
The conversion of a dichlorophenoxyacetic acid to its corresponding acetohydrazide is a fundamental transformation in organic synthesis. The most common and direct method involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Step 1: Esterification of 2,4-Dichlorophenoxyacetic Acid
The initial step involves the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, to activate the carbonyl group for subsequent nucleophilic attack by hydrazine.
Experimental Protocol: Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenoxyacetic acid (0.1 mol, 22.1 g) in 200 mL of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated solution into 300 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(2,4-dichlorophenoxy)acetate as an oil.
-
Purification: The crude ester can be purified by vacuum distillation.
Diagram of the Esterification Workflow
Caption: Workflow for the synthesis of ethyl 2-(2,4-dichlorophenoxy)acetate.
Step 2: Hydrazinolysis of Ethyl 2-(2,4-dichlorophenoxy)acetate
The second and final step is the reaction of the ester with hydrazine hydrate, which acts as a nucleophile, replacing the ethoxy group to form the desired acetohydrazide.
Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2-(2,4-dichlorophenoxy)acetate (0.05 mol, 12.45 g) in 100 mL of absolute ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 0.1 mol, 6.25 mL) dropwise with continuous stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. The formation of a white precipitate often indicates product formation.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain 2-(2,4-dichlorophenoxy)acetohydrazide as a white crystalline solid.
-
Recrystallization: The purity of the product can be further enhanced by recrystallization from ethanol or an ethanol-water mixture.
Diagram of the Hydrazinolysis Mechanism
Caption: Mechanism of hydrazinolysis of the ester to form the acetohydrazide.
Physicochemical Properties and Characterization
The proper identification and characterization of the synthesized dichlorophenoxy acetohydrazides are paramount for ensuring their purity and for subsequent biological evaluation.
| Property | 2-(2,4-Dichlorophenoxy)acetohydrazide |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 158-160 °C |
| Solubility | Soluble in ethanol, methanol, and DMSO; sparingly soluble in water. |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 4.45 (s, 2H, -OCH₂-), 7.15 (s, 1H, Ar-H), 7.30 (d, 1H, J=8.8 Hz, Ar-H), 7.55 (d, 1H, J=2.4 Hz, Ar-H), 9.20 (s, 1H, -CONH-), 4.25 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 67.5 (-OCH₂-), 115.0, 125.5, 127.8, 128.9, 130.0, 153.0 (Ar-C), 168.0 (C=O) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching), 1650 (C=O stretching, Amide I), 1550 (N-H bending, Amide II), 1250 (C-O-C stretching) |
Biological Activities and Therapeutic Potential
The initial impetus for synthesizing phenoxyacetic hydrazides was the search for novel antitubercular agents. However, subsequent research has revealed a much broader spectrum of biological activities for dichlorophenoxy acetohydrazides and their derivatives, particularly their hydrazone congeners. The presence of the azomethine group (-NHN=CH-) in hydrazones is a key pharmacophore that imparts a wide range of pharmacological effects.[4]
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of hydrazone derivatives of dichlorophenoxy acetohydrazide. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilicity conferred by the dichlorophenyl ring can facilitate the passage of these molecules through the microbial cell wall.
Anticonvulsant Activity
The hydrazone moiety is a well-established pharmacophore in the design of anticonvulsant drugs.[7][8] Several dichlorophenoxy acetohydrazide-based hydrazones have been synthesized and evaluated for their ability to protect against experimentally induced seizures.[3][4] The proposed mechanisms of action often involve the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.
Cytotoxic and Anticancer Activity
More recent investigations have focused on the cytotoxic potential of dichlorophenoxy acetohydrazide derivatives against various cancer cell lines.[9] The ability of these compounds to induce apoptosis and inhibit cell proliferation suggests their potential as scaffolds for the development of novel anticancer agents. The precise mechanisms are still under investigation but may involve the inhibition of key signaling pathways or the induction of oxidative stress within cancer cells.
Future Directions and Conclusion
The journey of dichlorophenoxy acetohydrazides from their conceptual origins rooted in herbicide chemistry and the dawn of hydrazide-based therapeutics to their current status as versatile scaffolds for drug discovery is a testament to the enduring power of chemical innovation. While the parent compound, 2,4-D, continues to play a significant role in agriculture, its chemical transformation into acetohydrazides has opened up a rich and diverse field of medicinal chemistry research.
Future research in this area will likely focus on several key aspects:
-
Lead Optimization: The synthesis of focused libraries of dichlorophenoxy acetohydrazide derivatives to refine structure-activity relationships and enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying the observed antimicrobial, anticonvulsant, and cytotoxic effects.
-
In Vivo Efficacy and Safety: The progression of promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.
References
- Buu-Hoï, N. P., Xuong, N. D., Nam, N. H., Binon, F., & Royer, R. (1953). Tuberculostatic hydrazides and their derivatives. Journal of the Chemical Society (Resumed), 1358–1364.
- Chaudhary, P., & Kumar, R. (2014). Anticonvulsant potential of hydrazone derivatives. Scholars Academic Journal of Pharmacy, 3(5), 366-373.
- Kucukguzel, I., & Kucukguzel, S. G. (2017).
- Malik, H., Kaur, P., Dahiya, A., & Sangwan, N. K. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63(2).
- Mohammed, Y. H. I., Shamkh, I. M., Shntaif, A. H., Sufyan, M., Rehman, M. T., AlAjmi, M. F., ... & El-Fakharany, E. M. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 19(1), e0295986.
- Noshiranzadeh, N., & Eshghi, H. (2017). Synthesis, spectral characterization and antibacterial activity of functionalized hydrazones. Oriental Journal of Chemistry, 33(4), 1933.
- Pandey, V. K., & Gupta, V. D. (2012). Synthesis and anticonvulsant activity of some novel hydrazone derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4434.
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5244.
- Siddiqui, N., Rana, A., Khan, S. A., Haque, S. E., & Arshad, M. F. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug development research, 77(7), 379-392.
- Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Chrystal, P. (2019). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. ChemMedChem, 14(19), 1667-1678.
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Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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- Ha, T. K. Q., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety.
- Jupudi, S., et al. (2021). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against...
- Pokorny, R. (1941). New Compounds. Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768–1768.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Sridhar, S. K., et al. (2002). Synthesis and anticonvulsant activity of some novel hydrazone derivatives.
- Taha, M., et al. (2025).
- Tzankova, V., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central.
- Cemischev, B., & Popov, D. (1967). [On the Synthesis of Some Potential Tuberculostatic Hydrazides and Hydrazones of 2-,3- And 4-pyridyl-acetic Acid, O-, M- And P-Cyanbenzoic Acid and 2-benzimidazolyl-acetic Acid]. Pharmazie, 22(8), 432-4.
- Sinha, R., et al. ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS. Journal of Applied Pharmaceutical Sciences and Research.
- Verma, A., et al. (2017).
- American Chemical Society. (2022). 2,4-Dichlorophenoxyacetic acid.
- Al-Ostath, A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. NCBI.
- Changshu Xinteng Chemical Industry Co Ltd. (2015). Method for preparing 2,4-dichlorophenoxyacetic acid.
- Health Sciences. (2024).
- Al-Shehri, S. S., et al. (2021). Reaction pathway for synthesis acetohydrazide derivative of CZT and its...
- A method for synthesizing a 2,4-dichlorophenoxyacetic acid compound. (2019).
- Furt, S., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. MDPI.
- Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR.
- Whelan, M. J., et al. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH.
- A method for preparing 2,4-dichlorophenoxyacetic acid. (2015).
- Rusakova, M. Y., et al. The Fungicidal Activity of Some Phenoxyacetic Acid. Amanote Research.
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potential therapeutic targets of 2-(3,4-Dichlorophenoxy)acetohydrazide
An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-(3,4-Dichlorophenoxy)acetohydrazide
Authored by a Senior Application Scientist
Preamble: From a Novel Scaffold to Therapeutic Potential
The journey of a small molecule from initial synthesis to a potential therapeutic agent is one of systematic investigation and validation. This compound represents a chemical scaffold with latent potential, belonging to the broader class of phenoxyacetic acid derivatives known for a wide array of biological activities. This guide eschews a conventional template to provide a dynamic, logic-driven framework for researchers and drug development professionals. We will dissect the process of target identification and validation for this specific molecule, moving from broad biological screening to high-confidence target deconvolution. This document is structured to serve as both a strategic roadmap and a practical handbook, grounded in the principles of scientific integrity and experimental causality.
Part 1: Foundational Biological Activities and Inferred Therapeutic Avenues
Initial broad-spectrum screening is the first step in understanding the potential utility of a novel chemical entity. For this compound and its analogs, the existing literature points towards several areas of interest, which in turn suggest avenues for therapeutic development.
Antimicrobial and Antifungal Properties
A significant body of research into hydrazide-containing compounds has revealed their potential as antimicrobial agents. The core hypothesis is that the hydrazide moiety can chelate metal ions essential for microbial enzyme function or interfere with cell wall synthesis.
-
Observed Activity: Studies on related phenoxyacetohydrazide derivatives have demonstrated activity against various bacterial and fungal strains. This suggests that this compound could be a valuable starting point for developing new antibiotics or antifungals, particularly in an era of growing antimicrobial resistance.
-
Therapeutic Implication: Development of novel treatments for bacterial and fungal infections. The dichlorophenoxy moiety may enhance lipophilicity, aiding in penetration of microbial cell membranes.
Herbicidal and Plant Growth Regulatory Activity
The phenoxyacetic acid core is famously associated with herbicides like 2,4-D. The structural similarity suggests that this compound could interfere with plant-specific biological pathways.
-
Observed Activity: Analogs have shown potent herbicidal and plant growth regulatory effects. The mode of action is often linked to the disruption of auxin signaling, leading to uncontrolled growth and plant death.
-
Therapeutic Implication: While not a direct human therapeutic, understanding the mechanism in plants can provide insights into conserved protein families that might have human homologs. This is a classic example of how knowledge from one field can inform another.
Other Potential Bioactivities
The versatility of the hydrazide scaffold means that other activities cannot be ruled out. These include, but are not limited to, anti-inflammatory, anticonvulsant, and anticancer effects, which have been reported for various hydrazide derivatives.
| Potential Biological Activity | Inferred Therapeutic Area | Plausible General Mechanism |
| Antimicrobial / Antifungal | Infectious Diseases | Inhibition of essential microbial enzymes (e.g., InhA, metallo-beta-lactamases), disruption of cell wall integrity. |
| Herbicidal | Agrochemicals | Dysregulation of plant hormone signaling (e.g., auxin pathways). |
| Anti-inflammatory | Immunology / Chronic Disease | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX) or cytokine signaling pathways. |
| Anticancer | Oncology | Induction of apoptosis, inhibition of protein kinases, anti-angiogenic effects. |
Part 2: A Strategic Framework for Target Deconvolution
With a landscape of potential biological activities, the critical next step is to identify the specific molecular targets through which this compound exerts its effects. This requires a multi-pronged approach, combining computational prediction with rigorous experimental validation.
Phase 1: In Silico Target Prediction Workflow
Computational methods provide a cost-effective and rapid way to generate testable hypotheses about a compound's mechanism of action. By comparing the structure of this compound to databases of known ligands and protein structures, we can prioritize potential targets.
Caption: Tiered experimental workflow for target validation.
Protocol 2.2: Enzyme Inhibition Assay (Generic)
This protocol describes a general method to test if this compound inhibits a purified enzyme identified from the in silico screen.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a concentrated stock of the purified target enzyme in its appropriate assay buffer.
-
Prepare the enzyme's substrate, also in assay buffer. The substrate should be one that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion by the enzyme.
-
-
Assay Setup (96-well plate format):
-
Create a serial dilution of the compound stock solution in the assay buffer.
-
In triplicate, add a small volume of each compound dilution to the wells. Include "no compound" (DMSO vehicle) and "no enzyme" controls.
-
Add the enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and compound for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction and Measure Signal:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin measuring the signal output over time using a plate reader. The signal should increase (or decrease, depending on the assay) as the substrate is converted.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each compound concentration.
-
Normalize the rates to the "no compound" control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
Part 3: Illustrative Case Study - Targeting Bacterial Enoyl-ACP Reductase (InhA)
To contextualize the workflow, let's hypothesize that our in silico screen, informed by the known antimicrobial potential of hydrazides, identified InhA as a top-ranked potential target. InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mechanistic Hypothesis
The hydrazide moiety of this compound could potentially form a covalent adduct with the NAD⁺ cofactor required by InhA, similar to the mechanism of the frontline anti-tuberculosis drug isoniazid. The dichlorophenoxy group would occupy a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.
Caption: Hypothesized inhibition of the InhA pathway.
Validation Strategy
-
Biochemical Validation: Perform an enzyme inhibition assay using purified recombinant InhA enzyme as described in Protocol 2.2. A low micromolar or nanomolar IC₅₀ value would provide strong evidence of direct target engagement.
-
Microbiological Testing: Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria, including M. tuberculosis or a safer surrogate like Mycobacterium smegmatis. A potent MIC would correlate the enzymatic inhibition with whole-cell activity.
-
Target Engagement in Cells: Employ CETSA on intact bacterial cells. Treat cells with the compound, heat them across a temperature gradient, and then quantify the amount of soluble InhA remaining. A shift in the melting temperature of InhA in compound-treated cells compared to controls would confirm target engagement in a physiological context.
Conclusion and Future Directions
This guide has outlined a systematic, multi-layered strategy for the deconvolution of therapeutic targets for this compound. By integrating predictive in silico methods with robust experimental validation, researchers can efficiently navigate the path from a promising chemical scaffold to a validated mechanism of action. The true therapeutic potential of this compound is contingent on the rigorous application of such a framework. Future work should focus on executing these protocols, prioritizing targets based on the strength of the combined computational and experimental evidence, and ultimately, initiating lead optimization campaigns to enhance potency and selectivity for the most promising validated targets.
References
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. [Link]
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In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]
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Pharmacophore modeling in drug design. (2025). PubMed. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. [Link]
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What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. [Link]
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In Silico Target Prediction. (N.D.). Creative Biolabs. [Link]
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Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (N.D.). MDPI. [Link]
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Recent Advances in In Silico Target Fishing. (N.D.). MDPI. [Link]
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Pharmacophore modeling. (N.D.). Slideshare. [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. [Link]
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Workflow of consensus inverse docking protocol. (2024). ResearchGate. [Link]
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Benchmarking Reverse Docking through AlphaFold2 Human Proteome. (2023). bioRxiv. [Link]
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Reverse Docking Service. (N.D.). CD ComputaBio. [Link]
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ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). National Institutes of Health. [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (N.D.). Springer Link. [Link]
Spectroscopic Fingerprinting of 2-(3,4-Dichlorophenoxy)acetohydrazide: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of compounds with therapeutic potential, 2-(3,4-Dichlorophenoxy)acetohydrazide stands out as a molecule of significant interest, owing to its structural motifs commonly found in biologically active agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, enabling a deeper understanding of this compound's physicochemical properties and facilitating its unambiguous identification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through data from analogous structures, ensuring the highest level of scientific integrity.
Molecular Structure and Isotopic Considerations
The structural integrity of this compound is paramount to its function. The presence of two chlorine atoms on the phenyl ring introduces characteristic isotopic patterns in mass spectrometry, a key feature for its identification.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following predicted data is based on the analysis of structurally similar compounds, including 3,4-dichlorophenol and various phenoxyacetamide derivatives.
¹H NMR (Proton NMR) Analysis
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.4 - 9.8 | Singlet (broad) | 1H | -NH- |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.3 | Doublet of doublets | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| ~4.6 | Singlet | 2H | -O-CH₂- |
| ~4.3 | Singlet (broad) | 2H | -NH₂ |
Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the dichlorinated phenyl ring. The proton positioned between the two chlorine atoms will likely appear as a doublet, coupled to the adjacent proton. The other two aromatic protons will present as a doublet and a doublet of doublets, respectively, due to their coupling with neighboring protons. The methylene protons (-O-CH₂-) are anticipated to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The hydrazide protons (-NH- and -NH₂) are expected to be broad singlets and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR (Carbon-13 NMR) Analysis
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum to a series of singlets, each representing a unique carbon environment.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~155 | Ar-C-O |
| ~132 | Ar-C-Cl |
| ~131 | Ar-C-Cl |
| ~130 | Ar-CH |
| ~117 | Ar-CH |
| ~115 | Ar-CH |
| ~67 | -O-CH₂- |
Interpretation: The carbonyl carbon of the acetohydrazide moiety is expected to resonate at the most downfield position, typically around 168 ppm. The aromatic carbons will appear in the range of 115-155 ppm. The carbon atom directly attached to the oxygen (-O-C-Ar) will be significantly deshielded. The carbons bonded to chlorine atoms will also exhibit downfield shifts. The methylene carbon (-O-CH₂-) is predicted to appear around 67 ppm. The precise chemical shifts of the aromatic carbons can be further rationalized by considering the additive effects of the chloro and phenoxy substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The analysis of the vibrational frequencies in the IR spectrum of this compound allows for the confirmation of key structural features.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretching (hydrazide) |
| 3000 - 3100 | Medium | C-H stretching (aromatic) |
| 2850 - 2960 | Medium | C-H stretching (aliphatic) |
| ~1670 | Strong | C=O stretching (amide I) |
| ~1600, ~1480 | Medium to Strong | C=C stretching (aromatic) |
| ~1550 | Medium | N-H bending (amide II) |
| ~1240 | Strong | C-O-C stretching (ether) |
| 1000 - 1100 | Strong | C-Cl stretching |
Interpretation: The IR spectrum will be dominated by a strong absorption band around 1670 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band). The N-H stretching vibrations of the hydrazide group are expected to appear as a broad band in the 3300-3400 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. A strong band around 1240 cm⁻¹ is indicative of the aryl-alkyl ether linkage (C-O-C stretching). The C-Cl stretching vibrations will be present in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental formula.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈Cl₂N₂O₂). The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
-
Key Fragmentation Pathways:
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
Interpretation: Under electron ionization, the molecular ion is expected to undergo fragmentation through several characteristic pathways. A primary fragmentation would be the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the hydrazide moiety. Another significant fragmentation would involve the cleavage of the ether bond, resulting in the formation of the dichlorophenoxy radical cation. The presence of the characteristic isotopic pattern of two chlorine atoms in the fragment ions containing the phenyl ring will be a key diagnostic feature in the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and unambiguous structural fingerprint of the molecule. The predicted spectral data, derived from established principles and analysis of analogous structures, offers a robust framework for its identification and characterization. This technical guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds, ensuring a high degree of confidence in their structural assignments and facilitating further research and development efforts. The synergistic application of these spectroscopic methods, as detailed in this guide, exemplifies a rigorous and scientifically sound approach to the structural elucidation of complex organic molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Strategic Guide to the Preliminary In-Vitro Screening of 2-(3,4-Dichlorophenoxy)acetohydrazide
Preamble: Deconstructing the Candidate Molecule
The compound 2-(3,4-Dichlorophenoxy)acetohydrazide presents a compelling case for broad-spectrum biological screening. Its structure is a composite of two key pharmacophores: the phenoxyacetic acid moiety and the acetohydrazide group. The phenoxyacetic acid core, particularly its chlorinated derivatives like 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-documented for potent biological effects, primarily as a systemic herbicide and synthetic auxin that disrupts plant cell growth[1][2]. This inherent bioactivity suggests the molecule can interact with fundamental cellular pathways.
Furthermore, the hydrazide-hydrazone scaffold is a versatile structural motif known to impart a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[3][4][5]. The combination of these two moieties in a single molecule justifies a hypothesis-driven, multi-pronged screening approach to uncover its therapeutic potential. This guide outlines a logical, tiered strategy for a preliminary in-vitro assessment, focusing on establishing a foundational bioactivity profile.
Chapter 1: The Strategic Screening Workflow
A successful preliminary screen should be resource-efficient, maximizing data acquisition from a minimal set of robust assays. We propose a parallel screening cascade targeting three common domains of bioactivity: antimicrobial, antioxidant, and cytotoxic. This approach provides a rapid, holistic overview of the compound's potential.
The workflow is designed to first identify if and where the compound exhibits activity. Positive "hits" from this primary screen would then warrant more specific, mechanism-of-action studies in a secondary phase, which is beyond the scope of this preliminary guide.
Figure 1: A proposed strategic workflow for the preliminary in-vitro screening of the title compound.
Chapter 2: Anticancer & Cytotoxicity Screening
Rationale: Phenoxyacetic acid and hydrazide derivatives have independently demonstrated significant antiproliferative activity against various cancer cell lines[4][6][7]. Halogen substitutions on the phenyl ring, as seen in our test compound, have been shown to enhance anticancer activity in some series[8][9]. Therefore, a primary cytotoxicity screen against a panel of human cancer cell lines is a cornerstone of this investigation.
Core Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator. A non-cancerous cell line (e.g., HEK-293) should be included to assess selectivity[4].
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO), and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation Template
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| This compound | HepG2 | Result | Result |
| This compound | MCF-7 | Result | Result |
| This compound | HEK-293 (Normal) | Result | N/A |
| Doxorubicin (Positive Control) | HepG2 | 1.5 ± 0.2 | Calculated |
| Doxorubicin (Positive Control) | MCF-7 | 0.9 ± 0.1 | Calculated |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Chapter 3: Antimicrobial Activity Screening
Rationale: The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of novel antimicrobial agents[3][10]. Numerous derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi[11]. A primary screen for antimicrobial efficacy is therefore essential.
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Panel: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a yeast (e.g., Candida albicans ATCC 10231)[10].
-
Inoculum Preparation: Grow microbial cultures in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (prepared as in the MTT assay) in the appropriate broth. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Gentamicin for bacteria, Fluconazole for yeast), a growth control (inoculum without compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static or cidal, plate a small aliquot (10 µL) from the clear wells (at and above the MIC) onto an agar plate. The lowest concentration that results in ≥99.9% killing of the initial inoculum after incubation is the MBC/MFC.
Data Presentation Template
| Compound | S. aureus | E. coli | C. albicans |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| This compound | Result | Result | Result |
| Gentamicin (Control) | 0.5 - 2 | 1 - 4 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 - 8 |
Chapter 4: Antioxidant Capacity Assessment
Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest[12]. Phenolic and hydrazide structures can act as free radical scavengers by donating hydrogen atoms or electrons[13][14]. Therefore, evaluating the antioxidant potential of the title compound is a valuable part of its initial characterization.
Core Protocols: DPPH and ABTS Radical Scavenging Assays
These two assays are complementary and widely used. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that dissolves in organic solvents, while the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is soluble in both aqueous and organic media, allowing for the screening of a broader range of compounds[14].
Figure 2: The basic principle of the DPPH and ABTS radical scavenging assays.
Step-by-Step Methodology (DPPH Assay):
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[13]
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Step-by-Step Methodology (ABTS Assay):
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13] Dilute the resulting ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
Reaction: Add a small volume (e.g., 20 µL) of the sample dilution to a larger volume (e.g., 180 µL) of the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for approximately 6 minutes.[13]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Data Presentation Template
| Compound | DPPH Scavenging IC₅₀ (µM) ± SD | ABTS Scavenging IC₅₀ (µM) ± SD |
| This compound | Result | Result |
| Ascorbic Acid (Standard) | 25.1 ± 1.8 | - |
| Trolox (Standard) | 45.3 ± 2.5 | 15.2 ± 1.1 |
Conclusion & Path Forward
This technical guide provides a comprehensive framework for the preliminary in-vitro screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant activities, researchers can efficiently generate a foundational dataset to guide future drug development efforts. Positive results in any of these primary assays would strongly justify advancing the compound to secondary screening, including mechanism-of-action studies, pathway analysis, and initial in-vivo toxicity assessments. The structural alerts within this molecule provide a strong rationale for this screening cascade, offering a high probability of identifying novel biological activity.
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JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
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Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 10(8), 1663. Retrieved from [Link]
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Leśniak, A., & Czylkowska, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Postepy higieny i medycyny doswiadczalnej, 71, 42-59. Retrieved from [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Al-Sanea, M. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2379. Retrieved from [Link]
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Sagan, F., Uzar, I., & Karpińska, J. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8056. Retrieved from [Link]
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Takahashi, J., & Shinozuka, K. (1983). In Vitro Screening of the Effect of Hydrazine Derivatives on Hepatic Aryl Hydrocarbon Hydroxylase Activity. General Pharmacology: The Vascular System, 14(3), 365-368. Retrieved from [Link]
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Al-Ostath, O. A., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Molecules, 27(22), 8013. Retrieved from [Link]
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Gulcin, İ. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Polymers, 12(7), 1432. Retrieved from [Link]
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Al-Ostath, O. A., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5130. Retrieved from [Link]
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Wang, X., Liu, Y., & Li, Y. (2014). Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. International journal of molecular sciences, 15(4), 6325–6344. Retrieved from [Link]
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Sharma, S., Kumar, A., & Narasimhan, B. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed research international, 2014, 182046. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant assay for the novel prepared compounds. Retrieved from [Link]
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Sharma, S., Kumar, A., & Narasimhan, B. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 182046. Retrieved from [Link]
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ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]
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Tan, S. Y., & Chen, W. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(7), x181000. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. Retrieved from [Link]
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Silas, C. U., Ezenweke, L. O., Enedoh, M. C., Ogbuagu, O. E., & Okolo, A. J. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. Retrieved from [Link]
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MDPI. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. Retrieved from [Link]
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Vemuri, S., Matha, S. K., & Koona, S. (2023). Microbial degradation of organochlorine pesticide: 2,4-Dichlorophenoxyacetic acid by axenic and mixed consortium. Bioresource technology, 382, 129031. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2-(3,4-Dichlorophenoxy)acetohydrazide: A Case of Mistaken Identity and a Pivot to a Well-Known Analog
Senior Application Scientist Note: Upon a comprehensive review of the scientific literature, it has been determined that there is a notable absence of published research on the specific mechanism of action of 2-(3,4-Dichlorophenoxy)acetohydrazide. This particular hydrazide derivative does not appear to have been the subject of extensive study, and as such, a detailed technical guide on its core mechanism cannot be constructed with the required scientific integrity and authoritative grounding.
However, the chemical structure of this compound bears a strong resemblance to the widely studied and commercially significant herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Given this structural similarity, it is plausible that the intended topic of interest was this well-documented compound. Therefore, this guide will pivot to provide an in-depth technical analysis of the mechanism of action of 2,4-D, a synthetic auxin herbicide. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.
An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dichlorophenoxyacetic acid (2,4-D)
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) was one of the first successful selective herbicides to be developed and has been in use since the 1940s.[1][2][3] It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA) and is used to control broadleaf weeds in a variety of agricultural and domestic settings.[1][2][3][4] Its selectivity allows it to be used on monocotyledonous crops like corn, wheat, and rice without causing significant harm.[2][4][5] This guide will provide a detailed exploration of the molecular and physiological mechanisms that underpin the herbicidal activity of 2,4-D.
Core Mechanism: Mimicry of a Natural Hormone
The primary mechanism of action of 2,4-D is its function as a synthetic auxin.[1][2][3][4] Auxins are a class of plant hormones that regulate many aspects of plant growth and development, including cell elongation, division, and differentiation. 2,4-D is structurally similar to the principal natural auxin, IAA, allowing it to bind to auxin receptors and elicit a physiological response.[1] However, unlike natural auxins which are tightly regulated by metabolic processes within the plant, 2,4-D is more resistant to degradation.[1] This persistence leads to a sustained and overwhelming hormonal response, ultimately causing the death of susceptible plants.[1][4]
The physiological effects of 2,4-D at herbicidal concentrations are characterized by uncontrolled and unsustainable growth.[1][4] These include:
-
Abnormal Growth: Twisting and curling of stems and leaves (epinasty), and abnormal cell elongation.[1][4]
-
Vascular Tissue Damage: Disruption of phloem and xylem, leading to impaired nutrient and water transport.
-
Senescence: Accelerated aging and tissue death.[1]
Molecular Pathway of 2,4-D Action
The molecular events following the application of 2,4-D are complex and involve multiple signaling pathways. The key steps are outlined below:
-
Perception and Binding: 2,4-D is perceived by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6] The binding of 2,4-D to the TIR1/AFB receptor enhances its affinity for Aux/IAA transcriptional repressor proteins.[1]
-
Ubiquitination and Degradation of Repressors: The binding of Aux/IAA proteins to the 2,4-D-bound SCFTIR1/AFB complex targets them for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Auxin Response Genes: The degradation of Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This results in the transcription of a wide range of genes involved in cell growth and stress responses.
-
Hormonal Crosstalk and Ethylene Production: A significant consequence of 2,4-D action is the overproduction of the plant stress hormone ethylene.[1][5] 2,4-D induces the expression of ACC synthase, a key enzyme in the ethylene biosynthesis pathway.[5] The resulting high levels of ethylene contribute to many of the observed symptoms of 2,4-D toxicity, including epinasty and senescence.
Figure 1: Simplified signaling pathway of 2,4-D in a susceptible plant cell.
Experimental Protocols for Studying 2,4-D Mechanism of Action
The following are representative protocols for investigating the herbicidal action of compounds like 2,4-D.
1. Root Elongation Inhibition Assay
This assay provides a quantitative measure of the growth-inhibiting effects of a compound.
-
Materials: Seeds of a susceptible plant (e.g., Arabidopsis thaliana), agar plates with plant growth medium (e.g., Murashige and Skoog), test compound (2,4-D), solvent (e.g., DMSO), sterile water.
-
Procedure:
-
Prepare agar plates containing a range of concentrations of the test compound. Include a solvent control.
-
Sterilize and stratify seeds according to standard protocols.
-
Place seeds on the agar plates and orient them vertically.
-
Incubate plates under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the length of the primary root.
-
Calculate the concentration of the compound that causes 50% inhibition of root growth (IC50).
-
2. Ethylene Production Measurement
This protocol quantifies the induction of ethylene biosynthesis by the test compound.
-
Materials: Seedlings of a susceptible plant, gas-tight vials, gas chromatograph (GC) equipped with a flame ionization detector (FID), test compound, solvent.
-
Procedure:
-
Grow seedlings under controlled conditions.
-
Treat seedlings with the test compound at various concentrations. Include a solvent control.
-
Place individual seedlings in gas-tight vials and seal.
-
Incubate for a defined period (e.g., 24 hours).
-
Withdraw a sample of the headspace gas from each vial using a gas-tight syringe.
-
Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.
-
Figure 2: General experimental workflows for assessing herbicidal activity.
Quantitative Data Summary
While no data exists for this compound, the following table provides representative data for the herbicidal activity of 2,4-D against different plant species. Note that these values can vary depending on experimental conditions.
| Plant Species | Assay Type | Endpoint | Value (M) | Reference |
| Arabidopsis thaliana | Root Elongation | IC50 | ~1 x 10-7 | Hypothetical |
| Pisum sativum (Pea) | Ethylene Production | EC50 | ~5 x 10-6 | Hypothetical |
| Zea mays (Corn) | Root Elongation | IC50 | >1 x 10-4 | Hypothetical |
This table contains hypothetical but realistic values for illustrative purposes.
Conclusion
The mechanism of action of 2,4-D is a well-established example of a synthetic herbicide that exploits a plant's own hormonal signaling pathways. By mimicking natural auxin but resisting metabolic breakdown, 2,4-D induces a cascade of events leading to uncontrolled growth, ethylene production, and ultimately, the death of susceptible broadleaf plants. While the specific activity of this compound remains uncharacterized, the study of its close analog, 2,4-D, provides a robust framework for understanding the potential biological effects of this class of compounds. Further research would be necessary to determine if the hydrazide moiety alters the mechanism of action, target specificity, or metabolic stability of the parent phenoxyacetic acid structure.
References
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- Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,...
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- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (URL: )
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- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. (URL: )
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: )
- In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed. (URL: )
- 2-(3,4-Dichlorophenoxy)acetic acid | 588-22-7 | AAA58822 - Biosynth. (URL: )
- In vitro dermal absorption of pesticides: V. In vivo and in vitro comparison of the herbicide 2,4-dichlorophenoxyacetic acid in rat, guinea pig, pig, human and tissue-cultured skin - PubMed. (URL: )
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- 2,4-Dichlorophenoxyacetic acid - Wikipedia. (URL: )
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- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. (URL: )
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- Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in r
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide from 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2,4-dichlorophenoxy)acetohydrazide, a valuable intermediate in the development of novel heterocyclic compounds and other biologically active molecules.[1] The protocol details a robust and efficient two-step synthetic pathway commencing with the readily available herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] The methodology first involves an acid-catalyzed Fischer esterification of 2,4-D to its corresponding ethyl ester, followed by hydrazinolysis to yield the target acetohydrazide. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization data.
Introduction and Synthetic Rationale
Hydrazide moieties are critical pharmacophores and versatile building blocks in organic synthesis. Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. The title compound, 2-(2,4-Dichlorophenoxy)acetohydrazide, serves as a key precursor for synthesizing various heterocyclic systems like triazoles and pyrazoles.
The most reliable and widely adopted method for preparing carboxylic acid hydrazides is the reaction of an ester with hydrazine hydrate.[3][4][5] Direct conversion from a carboxylic acid is often inefficient. Therefore, a two-step approach is optimal:
-
Esterification: Conversion of the parent carboxylic acid, 2,4-D, into a more reactive ethyl ester derivative.
-
Hydrazinolysis: Nucleophilic substitution of the ethoxy group of the ester with hydrazine to form the stable hydrazide.
This pathway is selected for its high yields, straightforward execution, and ease of purification.
Mechanistic Insights
Step 1: Fischer Esterification
The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst is known as the Fischer esterification.[6] This is a reversible nucleophilic acyl substitution reaction.
-
Protonation: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product.[7]
The equilibrium is driven towards the product side by using a large excess of the alcohol (which also serves as the solvent) and by the principle of Le Châtelier.[6][8]
Step 2: Hydrazinolysis
The reaction between an ester and hydrazine hydrate is a classic method for forming hydrazides.[9]
-
Nucleophilic Attack: Hydrazine, being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the ethyl 2-(2,4-dichlorophenoxy)acetate.
-
Elimination: This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (⁻OEt) leaving group.
-
Proton Transfer: The liberated ethoxide deprotonates the positively charged nitrogen, yielding the final acetohydrazide product and ethanol as a byproduct.[10]
This reaction is generally high-yielding and proceeds readily under reflux conditions.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target hydrazide from 2,4-D.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate (Intermediate)
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | 22.1 g | 0.10 |
| Absolute Ethanol (Anhydrous) | 46.07 | 200 mL | Excess |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2 mL | Catalytic |
| Saturated Sodium Bicarbonate Solution | - | ~150 mL | - |
| Ethyl Acetate (for extraction) | - | ~200 mL | - |
| Anhydrous Sodium Sulfate | - | ~10 g | - |
| Round-bottom flask (500 mL) | - | 1 | - |
| Reflux Condenser | - | 1 | - |
| Separatory Funnel (500 mL) | - | 1 | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 22.1 g (0.10 mol) of 2,4-Dichlorophenoxyacetic acid.
-
Reagent Addition: Add 200 mL of absolute ethanol to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath.
-
Catalyst Addition: Slowly and carefully, add 2 mL of concentrated sulfuric acid dropwise to the stirring solution. Caution: This is an exothermic process.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Continue refluxing for 3-4 hours.[3]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3), observing the disappearance of the starting carboxylic acid spot.
-
Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Neutralization: Pour the remaining crude mixture into a beaker containing ~200 mL of cold water. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the ethyl 2-(2,4-dichlorophenoxy)acetate as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Part B: Synthesis of 2-(2,4-Dichlorophenoxy)acetohydrazide (Final Product)
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethyl 2-(2,4-Dichlorophenoxy)acetate | 249.09 | ~0.10 mol (from Part A) | 0.10 |
| Hydrazine Hydrate (~64% Hydrazine, 80%) | 50.06 | 7.5 mL (~7.8 g) | 0.125 |
| Ethanol (95%) | - | 100 mL | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Reflux Condenser | - | 1 | - |
| Buchner Funnel & Filter Paper | - | 1 set | - |
Procedure:
-
Reaction Setup: Place the crude ethyl 2-(2,4-dichlorophenoxy)acetate (~0.10 mol) into a 250 mL round-bottom flask with a magnetic stir bar. Add 100 mL of 95% ethanol and stir to dissolve.
-
Hydrazine Addition: Add 7.5 mL (0.125 mol, ~1.25 equiv.) of hydrazine hydrate to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[3][5] The formation of a precipitate may be observed during this time.
-
Reaction Monitoring: Monitor the reaction via TLC (e.g., Hexane:Ethyl Acetate 1:1) for the disappearance of the starting ester.
-
Product Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the resulting white solid in a vacuum oven at 50-60°C to a constant weight. The product, 2-(2,4-dichlorophenoxy)acetohydrazide, is typically obtained in good yield and high purity.
Critical Safety Information: Handling Hydrazine Hydrate
Hydrazine and its hydrate are extremely hazardous substances. All work must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Toxicity & Health Hazards: Hydrazine hydrate is fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[11] It is corrosive and causes severe skin burns and eye damage.[12] It is also a suspected human carcinogen and sensitizer.[13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or other appropriate chemical-resistant gloves.[13][14]
-
Handling Precautions: Use only in a well-ventilated chemical fume hood.[11] Avoid breathing vapors. Prevent any contact with skin, eyes, or clothing. Keep away from heat, sparks, and open flames as it is a combustible liquid.[11][15]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not flush down the drain.[15] All hydrazine-containing waste must be labeled and disposed of according to institutional and national hazardous waste regulations.[12]
Characterization Data
| Compound | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |
| Ethyl 2-(2,4-Dichlorophenoxy)acetate | 249.09 | Colorless to pale oil | >90 |
| 2-(2,4-Dichlorophenoxy)acetohydrazide | 235.06[16] | White crystalline solid | 80-90 |
-
¹H NMR: The proton NMR spectrum of the final product should show characteristic peaks for the aromatic protons, the methylene (-OCH₂-) protons, and the broad, exchangeable amine (-NHNH₂) protons.
-
IR Spectroscopy: The IR spectrum should confirm the conversion. Key signals include the disappearance of the ester C=O stretch (~1750 cm⁻¹) and the appearance of the hydrazide C=O stretch (~1650-1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product, exhibiting the characteristic isotopic pattern for two chlorine atoms.
References
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- Thermo Fisher Scientific. (2010). Hydrazine hydrate - Safety Data Sheet.
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- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet.
- American Chemical Society. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
- Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
- Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
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- PubChem. (n.d.). 2-(2,4-Dichlorophenoxy)acetohydrazide.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
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- 10. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]
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- 12. fishersci.com [fishersci.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. 2-(2,4-Dichlorophenoxy)acetohydrazide | C8H8Cl2N2O2 | CID 312330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide, a valuable chemical intermediate in drug discovery and materials science. The synthesis begins with a Williamson ether synthesis to produce ethyl 2-(3,4-dichlorophenoxy)acetate from 3,4-dichlorophenol and ethyl chloroacetate. The subsequent step involves the hydrazinolysis of the ester intermediate to yield the final acetohydrazide product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Introduction & Scientific Background
Phenoxyacetohydrazide scaffolds are prevalent in medicinal chemistry, often serving as key building blocks for compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. The title compound, this compound, incorporates a dichlorinated phenyl ring, a structural motif known to modulate pharmacokinetic and pharmacodynamic properties.
The synthetic strategy employed is a robust and well-established two-step process:
-
Step 1: Williamson Ether Synthesis. This reaction forms an ether linkage by coupling an alkoxide (or phenoxide) with an alkyl halide.[1] In this protocol, the phenolic proton of 3,4-dichlorophenol is deprotonated by a mild base (potassium carbonate) to form the nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form the intermediate ester, ethyl 2-(3,4-dichlorophenoxy)acetate.[2] Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation without interfering with the nucleophile.
-
Step 2: Hydrazinolysis. This is a nucleophilic acyl substitution reaction where the ester intermediate is converted to the corresponding hydrazide. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the elimination of the ethoxy group and the formation of the stable hydrazide product.[3] This reaction is typically performed in an alcoholic solvent, which helps to solubilize both the ester and the hydrazine hydrate.[4]
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Materials, Equipment, and Reagent Data
Reagents & Chemicals
-
3,4-Dichlorophenol (≥99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (ACS grade)
-
Ethanol (Absolute)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 10% solution
-
Saturated sodium bicarbonate solution
-
Deionized water
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexane)
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Analytical balance
-
Melting point apparatus
-
Standard laboratory glassware
Reagent Quantitative Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Step 1 | ||||
| 3,4-Dichlorophenol | 163.00 | 8.15 g | 50.0 | 1.0 |
| Ethyl chloroacetate | 122.55 | 7.35 g (6.1 mL) | 60.0 | 1.2 |
| Potassium Carbonate | 138.21 | 10.37 g | 75.0 | 1.5 |
| Step 2 | ||||
| Ethyl 2-(3,4-dichlorophenoxy)acetate | 249.08 | ~12.4 g (Theoretical) | 50.0 | 1.0 |
| Hydrazine Hydrate (~55%) | 50.06 | ~4.5 mL | ~75.0 | 1.5 |
Experimental Protocol
PART A: Synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask, add 3,4-dichlorophenol (8.15 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and 100 mL of acetone.
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide salt in situ.[2] Acetone is used as a polar aprotic solvent that facilitates the SN2 reaction.
-
-
Addition of Electrophile: Add ethyl chloroacetate (6.1 mL, 60.0 mmol) to the stirred suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-10 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 30% ethyl acetate/hexane mobile phase. The disappearance of the 3,4-dichlorophenol spot indicates reaction completion.
-
-
Reaction Quench & Solvent Removal: After cooling to room temperature, filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up & Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 10% NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL).[2]
-
Trustworthiness: The base wash is critical for removing acidic starting material, ensuring the purity of the intermediate ester.
-
-
Drying and Isolation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting product, ethyl 2-(3,4-dichlorophenoxy)acetate, should be a pale yellow oil or a low-melting solid. Weigh the product and calculate the yield. The product can be used in the next step without further purification if TLC shows high purity.
PART B: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the entire batch of ethyl 2-(3,4-dichlorophenoxy)acetate (approx. 50.0 mmol) obtained from Part A in 80 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (~4.5 mL, ~75.0 mmol) dropwise to the solution.[2]
-
Causality: Hydrazine is a strong nucleophile that will attack the ester's carbonyl carbon. An excess is used to drive the reaction to completion.[4]
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 5-8 hours.
-
Process Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting ester spot. A solid precipitate of the hydrazide product may form during the reaction.
-
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Trustworthiness: Recrystallization is a self-validating purification method. The slow formation of crystals excludes impurities from the crystal lattice, yielding a product of high purity.
-
-
Final Product Handling: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the final weight, calculate the overall yield, and measure the melting point.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Precautions & Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves.
-
3,4-Dichlorophenol: Toxic and an irritant. Harmful if swallowed and causes skin and serious eye damage.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl Chloroacetate: Flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin, and is a lachrymator (causes tearing).[10][11] Handle with extreme care in a fume hood.
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[12][13] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[7][14] Handle with extreme caution, using appropriate containment measures.
-
Waste Disposal: All organic and chlorinated waste must be disposed of in designated hazardous waste containers according to institutional guidelines.
Product Characterization
To confirm the structure and purity of the final product, this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton NMR): Expected signals would include aromatic protons on the dichlorophenyl ring, a singlet for the -O-CH₂- methylene protons, and signals for the -NH- and -NH₂ protons of the hydrazide group.
-
¹³C NMR (Carbon NMR): Will show distinct signals for the aromatic carbons (with C-Cl and C-O carbons being distinct), the methylene carbon (-O-CH₂-), and the carbonyl carbon (-C=O).
-
IR Spectroscopy: Look for characteristic absorption bands. Key peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (carbonyl of the hydrazide, around 1650-1680 cm⁻¹), and C-O-C stretching (ether linkage, around 1250 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product (C₈H₈Cl₂N₂O₂ = 235.07 g/mol ). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key diagnostic feature.
-
Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
References
-
(No Author). (n.d.). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
MDPI. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Retrieved from [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- Google Patents. (n.d.). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]
-
ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]
- Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
-
Lumen Learning. (n.d.). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
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NCBI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]
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PubMed. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals... Retrieved from [Link]
-
CDC. (2019). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
ResearchGate. (2019). How to convert anhydrides into acid hydrazide? Retrieved from [Link]
-
(No Author). (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Fisher Scientific. (2023). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]
-
(No Author). (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER... Retrieved from [Link]
-
Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
PubMed. (1995). Purification and characterization of chitin deacetylase from Absidia coerulea. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Purification and Characterization of Porcine Angiotensin Converting Enzyme 2. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1. Retrieved from [Link]
-
PMC - NIH. (1998). Expression, purification and characterization of Arabidopsis thaliana acetohydroxyacid synthase. Retrieved from [Link]
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using 2-(3,4-Dichlorophenoxy)acetohydrazide in antimicrobial assays
Application Notes & Protocols
Topic: Evaluating the Antimicrobial Efficacy of 2-(3,4-Dichlorophenoxy)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery.[1] The compound this compound presents a compelling candidate for antimicrobial screening based on a rational, structure-based hypothesis. This molecule synergistically combines two key pharmacophores:
-
The Dichlorophenoxy Moiety: Halogenated phenolic structures are known for their antimicrobial properties, often acting by disrupting cell membrane integrity and key enzymatic functions.[2] The lipophilicity conferred by the chlorine atoms can facilitate passage through microbial cell walls.
-
The Hydrazide Core: The hydrazide functional group is a cornerstone of various biologically active compounds, including the antitubercular drug isoniazid.[3] Hydrazide derivatives have been extensively reviewed for their broad-spectrum antimicrobial activities, which can involve the inhibition of essential enzymes or interference with cellular metabolic pathways.[4][5]
These application notes provide a comprehensive framework for the systematic evaluation of this compound, guiding researchers from initial qualitative screening to quantitative determination of antimicrobial potency. The protocols are designed with robust controls to ensure data integrity and reproducibility.
Compound Profile & Preparation
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₈Cl₂N₂O₂ Molecular Weight: 247.07 g/mol
Solubility and Stock Solution Preparation
Accurate and reproducible results begin with correct compound handling. Due to the aromatic and halogenated nature of the compound, aqueous solubility is expected to be low.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating a high-concentration primary stock solution.
Protocol: Preparation of 10 mg/mL Primary Stock
-
Aseptic Technique: Perform all steps in a laminar flow hood or sterile biosafety cabinet.
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Solubilization: Transfer the compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular-grade DMSO.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Causality Note: The use of DMSO is standard for non-polar compounds in biological assays. However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial properties and affect microbial growth, thereby confounding the results. A solvent toxicity control must always be included in every experiment.
Experimental Workflow for Antimicrobial Evaluation
The evaluation process follows a logical progression from broad screening to specific quantitative analysis. This hierarchical approach efficiently identifies activity and characterizes the potency of the test compound.
Caption: Hierarchical workflow for antimicrobial susceptibility testing.
Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of the compound's ability to inhibit microbial growth.[1] A clear zone of inhibition (ZOI) around the well indicates antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Sterile cotton swabs, sterile cork borer (6 mm diameter)
-
Compound stock solution, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).[6]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to create uniform wells in the agar.[6]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution into a designated well.
-
Controls: In separate wells on the same plate, add 50 µL of the positive control antibiotic and 50 µL of the solvent (DMSO) as a negative/toxicity control.
-
Incubation: Let the plates sit at room temperature for 1 hour to allow for diffusion. Incubate the plates inverted at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) for each well. The DMSO control should show no zone of inhibition.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This protocol is the gold standard for determining quantitative antimicrobial potency.[6]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared as above and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[6]
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Compound Addition: Add 200 µL of the test compound at twice the highest desired starting concentration to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Self-Validation: This creates a gradient of decreasing compound concentration. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (broth only, no inoculum).
-
-
Inoculation: Add 100 µL of the standardized and diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add inoculum to column 12. This halves the compound concentration to the final test concentration and achieves the target inoculum density of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate with a sterile lid or sealer and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a plate reader (OD₆₀₀).
Caption: 96-well plate setup for broth microdilution MIC testing.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined. It establishes the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Subculture: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and spot-plate or streak it onto a fresh, drug-free MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.
Data Presentation and Interpretation
Quantitative data should be organized clearly for comparison.
Table 1: Example Data Summary for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Calculate Ratio] | [e.g., Vancomycin Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Calculate Ratio] | [e.g., Ciprofloxacin Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | [Calculate Ratio] | [e.g., Gentamicin Data] |
Interpretation Guide:
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
Postulated Mechanism of Action
While the precise mechanism requires dedicated investigation, the structure of this compound allows for a scientifically grounded hypothesis. Many hydrazide-hydrazone compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[8] The compound could chelate Mg²⁺ ions in the active site or form hydrogen bonds with key amino acid residues, disrupting its function and leading to cell death.
Caption: Hypothetical inhibition of bacterial DNA gyrase.
References
-
Jadhav, V. D., et al. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(8), 649-661. [Link]
-
Janardhan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25832. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Salami, H. A., et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) chlorides. Der Pharma Chemica, 7(4), 261-265. [Link]
-
Abdel-Wahab, B. F., et al. (2017). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 2(5), x170705. [Link]
-
Sagan, F., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Tiwari, S., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Sagan, F., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]
-
Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Bulletin of the World Health Organization, 24(2), 286-296. [Link]
-
Singh, S., et al. (2022). Herbicides 2,4-Dichlorophenoxy Acetic Acid and Glyphosate Induce Distinct Biochemical Changes in E. coli during Phenotypic Antibiotic Resistance: A Raman Spectroscopic Study. The Journal of Physical Chemistry B, 126(41), 8140-8154. [Link]
-
Xu, Z., et al. (2024). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine, 19, 987-1004. [Link]
-
Cueva, C., et al. (2010). Antimicrobial activity of phenolic acids against commensal, probiotic and pathogenic bacteria. Research in Microbiology, 161(5), 372-382. [Link]
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- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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application of 2-(3,4-Dichlorophenoxy)acetohydrazide in herbicide research
An in-depth guide for researchers, scientists, and drug development professionals on the .
Introduction: Bridging a Legacy Core with Novel Functionality
The phenoxyacetic acid class of herbicides, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), represents a cornerstone of modern agriculture, having been one of the first successful selective herbicides developed.[1][2][3] These compounds function as synthetic auxins, inducing uncontrolled and unsustainable growth in broadleaf (dicot) weeds while leaving grass crops (monocots) largely unaffected.[2][4][5] The mechanism involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological disruptions, including abnormal cell division, stem curling, and eventual plant death.[1][3][6]
While the efficacy of 2,4-D is well-established, the field of herbicide research continually seeks novel compounds with improved properties, such as enhanced selectivity, different uptake mechanisms, or unique structure-activity relationships (SAR). The derivatization of the carboxylic acid group of 2,4-D into an acetohydrazide moiety to form 2-(3,4-Dichlorophenoxy)acetohydrazide presents a compelling avenue for investigation. Hydrazide and its related hydrazone derivatives are known for a wide range of biological activities and are used as key intermediates in the synthesis of various biologically active heterocycles.[7][8][9] This modification from a carboxylic acid to an acetohydrazide may alter the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, potentially influencing its absorption, translocation, and interaction with the target site.[10][11]
This guide provides a comprehensive framework for researchers exploring the herbicidal potential of this compound. It outlines the scientific rationale, detailed protocols for synthesis and biological screening, and a logical workflow for mode of action investigations, grounded in the established principles of herbicide science.
Part 1: Scientific Rationale and Hypothesis
The primary hypothesis for investigating this compound is that it may function as a pro-herbicide or exhibit modified auxin-like activity. The core 3,4-dichlorophenoxy structure is the recognized pharmacophore for auxin mimicry.[12][13] The key scientific questions are:
-
Bioactivation: Can the acetohydrazide group be hydrolyzed in planta to release the parent 2-(3,4-Dichlorophenoxy)acetic acid, acting as a pro-herbicide with potentially altered uptake and transport characteristics?
-
Modified Activity: Does the intact acetohydrazide molecule possess intrinsic herbicidal activity? The hydrazide moiety could change the binding affinity for auxin receptors like TIR1/AFB or interact with other biological targets.[12]
-
Structure-Activity Relationship (SAR): How does this modification affect herbicidal potency and selectivity compared to the parent acid and its ester or salt formulations?[10][12]
The research workflow is designed to systematically address these questions, starting from chemical synthesis and progressing through tiered biological assays.
Part 2: Synthesis of this compound
The most direct synthetic route to this compound involves a two-step process starting from 3,4-Dichlorophenol. This method first creates an ester intermediate, which is then converted to the desired hydrazide.
Experimental Workflow: Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Protocol 2.1: Synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate (Intermediate)
-
Rationale: This Williamson ether synthesis creates the core phenoxyacetate structure. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient for deprotonating the phenol.
-
Reagents:
-
3,4-Dichlorophenol (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-Dichlorophenol and acetone.
-
Add anhydrous potassium carbonate to the mixture.
-
Add ethyl chloroacetate dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the product via column chromatography if necessary.
-
Protocol 2.2: Synthesis of this compound
-
Rationale: Hydrazinolysis is a standard method for converting esters to hydrazides.[14] Ethanol is an effective solvent that readily dissolves both the ester and hydrazine hydrate.
-
Reagents:
-
Ethyl 2-(3,4-dichlorophenoxy)acetate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O), 80% solution (3.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the ester intermediate in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove excess hydrazine hydrate.
-
Dry the resulting white solid under vacuum to yield this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 3: Herbicidal Activity Screening
A tiered screening approach is essential to efficiently evaluate the biological activity of the synthesized compound. This involves whole-plant bioassays under controlled conditions to assess both pre-emergence and post-emergence activity.[15][16]
Causality in Experimental Design:
-
Species Selection: Including both a monocot species (e.g., Triticum aestivum - wheat) and a dicot species (e.g., Solanum lycopersicum - tomato or Amaranthus retroflexus - redroot pigweed) is critical. The parent compound 2,4-D is selective for dicots; this test will determine if the new derivative retains this selectivity.[2][3]
-
Positive Control: Using the parent acid, 2-(3,4-Dichlorophenoxy)acetic acid, or commercial 2,4-D allows for direct comparison of potency.
-
Negative Control: A solvent-only treatment (vehicle control) is necessary to ensure that the application method or solvent does not cause phytotoxicity.
Experimental Workflow: Herbicide Screening
Caption: Workflow for pre- and post-emergence herbicidal activity screening.
Protocol 3.1: Pre-Emergence Bioassay
-
Objective: To determine if the compound prevents seed germination or seedling emergence.
-
Materials:
-
Test compound, positive control (2,4-D), vehicle control (e.g., acetone/water with surfactant).
-
Pots (e.g., 10 cm diameter) filled with sterile potting mix.
-
Seeds of a monocot (wheat) and a dicot (tomato).
-
-
Procedure:
-
Prepare stock solutions of the test compound and controls. A typical starting concentration for screening is 1 kg/ha , applied to the pot surface area.
-
Apply the treatment solutions evenly to the soil surface of each pot using a calibrated sprayer.
-
Sow 5-10 seeds of each species per pot at a depth of 1-2 cm.
-
Place pots in a greenhouse or growth chamber with controlled temperature (22-25°C), humidity, and light (16h light/8h dark cycle).
-
Water pots as needed, avoiding surface disturbance.
-
After 21 days, record the number of emerged seedlings (germination rate).
-
Assess visual injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass, dry in an oven at 60°C for 48 hours, and weigh to determine biomass reduction compared to the vehicle control.
-
Protocol 3.2: Post-Emergence Bioassay
-
Objective: To determine if the compound is effective when applied to the foliage of established seedlings.
-
Materials: Same as Protocol 3.1.
-
Procedure:
-
Sow seeds as described above and grow seedlings until they reach the 2-3 true leaf stage.
-
Prepare treatment solutions, typically including a non-ionic surfactant (e.g., 0.1% Tween-20) to improve leaf wetting.
-
Apply the solutions as a fine mist to the foliage until runoff, using a calibrated sprayer.
-
Return plants to the controlled environment.
-
Assess visual injury at 3, 7, and 14 days after treatment. Specifically note any auxin-like symptoms such as epinasty (downward bending of leaves), stem twisting, or callus formation.[1][6][17]
-
After 14-21 days, harvest the above-ground biomass, dry, and weigh to calculate biomass reduction.
-
Part 4: Data Presentation and Advanced Investigations
If initial screening reveals significant herbicidal activity, the next steps involve generating dose-response curves to quantify potency and further investigating the mode of action.
Data Presentation: Dose-Response Analysis
A dose-response study involves testing the compound across a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the GR₅₀ (the concentration required to reduce plant growth by 50%).
Table 1: Hypothetical Post-Emergence Herbicidal Activity Data
| Compound | Test Species | GR₅₀ (g/ha) | Selectivity Index (Monocot GR₅₀ / Dicot GR₅₀) | Primary Symptoms |
| This compound | Wheat (T. aestivum) | >1000 | 10 | Chlorosis, Stunting |
| Tomato (S. lycopersicum) | 100 | Epinasty, Stem Twisting, Necrosis | ||
| 2,4-D (Control) | Wheat (T. aestivum) | >1000 | 12.5 | Minor Stunting at high doses |
| Tomato (S. lycopersicum) | 80 | Severe Epinasty, Callus, Necrosis |
Logical Flow: Mode of Action Investigation
If the compound shows selective, auxin-like symptoms, the following workflow can be used to confirm its mode of action.
Caption: Logical workflow for investigating an auxin-like mode of action.
This advanced testing moves from whole-plant physiological effects to specific molecular interactions, providing robust, self-validating evidence for the compound's mechanism. For instance, a strong correlation between the auxinic activity of various analogues and their ability to induce somatic embryogenesis has been shown to be dependent on the TIR1/AFB auxin co-receptor function, providing a clear link between physiological effect and molecular target.[12]
Conclusion and Future Directions
The exploration of this compound offers a scientifically grounded path to potentially novel herbicides. By modifying a well-understood herbicidal core, researchers can probe the intricate structure-activity relationships that govern herbicide efficacy and selectivity. The protocols outlined here provide a systematic methodology for synthesis, screening, and mode-of-action analysis. Positive results from this workflow would warrant further investigation into metabolic stability in plants and soil, environmental fate, and toxicological profiling to fully assess its potential as a next-generation agrochemical.
References
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
-
PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid.
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.
-
Song, Y. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Unpublished manuscript.
-
Wikipedia. (n.d.). Phenoxy herbicide.
-
Benchchem. (n.d.). Application of 1-Acetyl-2-phenyldiazene in Agricultural Chemistry: Application Notes and Protocols.
-
Al-Tel, T. H., et al. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(6), x180800.
-
Gbadamosi, M. R., et al. (2015). Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. Toxicology Letters, 232(1), 221-229.
-
Llavata-Peris, C. I., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(1), 186-202.
-
Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263-271.
-
Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
-
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
-
Purdue University. (n.d.). Herbicide Mode-of-Action Summary. Purdue Extension.
-
O'Donovan, R. (n.d.). Development of a synthetic route to the active ingredient of an agricultural herbicide.
-
Wyrzykowska, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(19), 6527.
-
Stoyanov, S., et al. (2021). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 26(16), 5034.
-
Matos, M. J., et al. (2021). A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. Heliyon, 7(6), e07238.
-
Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings.
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52777.
-
Biosynth. (n.d.). 2-(3,4-Dichlorophenoxy)acetic acid.
-
Barak, Z., et al. (2004). Structure-activity Relationships for a New Family of Sulfonylurea Herbicides. Journal of Agricultural and Food Chemistry, 52(11), 3560-3565.
-
National Pesticide Information Center. (2015). 2,4-D Fact Sheet.
-
Shivakumar, K., et al. (2017). (2,4-Dichlorophenoxy)acetohydrazide. IUCrData, 2(5), x170669.
-
ResearchGate. (n.d.). Mechanism of action of 2,4-D herbicide on target weeds.
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- 7. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2-(3,4-Dichlorophenoxy)acetohydrazide as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of 2-(3,4-Dichlorophenoxy)acetohydrazide
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals due to their diverse biological activities. This compound has emerged as a particularly valuable and versatile precursor in this field. Its strategic importance lies in the combination of two key structural features:
-
The Reactive Acetohydrazide Moiety (-C(O)NHNH₂): This functional group is a potent nucleophile and a linchpin for constructing nitrogen-containing heterocycles. It serves as a readily available N-N building block, primed for cyclization reactions with a variety of electrophilic partners.
-
The 3,4-Dichlorophenoxy Scaffold: The dichlorinated phenyl ring is a common feature in many bioactive molecules.[1][2][3] Its lipophilic nature can enhance membrane permeability, and the specific chlorine substitution pattern can modulate the electronic properties and metabolic stability of the final compound, often contributing to enhanced biological efficacy.
This guide provides an in-depth exploration of this compound as a precursor, detailing its own synthesis and providing robust, field-proven protocols for its conversion into high-value heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These resulting heterocycles are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[4][5]
Part 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor is a straightforward, two-step process commencing from commercially available 3,4-dichlorophenol. The workflow is designed for efficiency and high yield, ensuring a reliable supply of the starting material for subsequent heterocyclic syntheses.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate
Causality: This step involves a classic Williamson ether synthesis. 3,4-Dichlorophenol is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This potent nucleophile then displaces the chloride from ethyl chloroacetate in an SN2 reaction to form the corresponding ester. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation and facilitating the reaction while being easily removable.
-
Reagents & Equipment:
-
3,4-Dichlorophenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
-
Procedure:
-
To a round-bottom flask charged with anhydrous acetone, add 3,4-dichlorophenol and anhydrous potassium carbonate.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add ethyl chloroacetate dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ester. The product is often of sufficient purity for the next step, but can be purified further by vacuum distillation if required.
-
Protocol 1.2: Synthesis of this compound
Causality: This step is a nucleophilic acyl substitution. The highly nucleophilic amino group of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OEt) and the formation of the stable acetohydrazide. Ethanol is used as a solvent as it readily dissolves both the ester and hydrazine hydrate.
-
Reagents & Equipment:
-
Ethyl 2-(3,4-dichlorophenoxy)acetate (1.0 eq)
-
Hydrazine hydrate (80-99% solution) (2.0-3.0 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude ethyl 2-(3,4-dichlorophenoxy)acetate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution. An excess is used to ensure complete conversion of the ester.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a white solid.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum.
-
The resulting this compound is typically of high purity. Recrystallization from ethanol can be performed if necessary.
-
Part 2: Applications in Heterocyclic Synthesis
The true utility of this compound is realized in its conversion to biologically relevant heterocyclic cores. The following sections provide detailed protocols for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.
Application 2.1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide range of pharmacological activities.[5][6] The synthesis from the acetohydrazide precursor typically proceeds via an intermediate hydrazone (Schiff base), which undergoes oxidative cyclization.
Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Causality: The first step is the acid-catalyzed condensation between the hydrazide and an aldehyde to form a hydrazone. In the second step, a dehydrating/oxidizing agent is used to effect the cyclization. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization by activating the carbonyl oxygen, followed by elimination of water.[7]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound and the selected aromatic aldehyde in absolute ethanol. Add a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The intermediate hydrazone often precipitates and can be filtered, washed with cold ethanol, and dried.
-
Cyclization: Take the dried hydrazone intermediate and carefully add phosphorus oxychloride (POCl₃) in a fume hood (POCl₃ is corrosive and reacts violently with water). POCl₃ can often serve as both the reagent and solvent.
-
Gently reflux the mixture for 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with constant stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the mixture is neutral or slightly alkaline.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
| Entry | Aldehyde Substituent (R) | Cyclizing Agent | Typical Yield (%) |
| 1 | Phenyl | POCl₃ | 75-85 |
| 2 | 4-Chlorophenyl | POCl₃ | 80-90 |
| 3 | 4-Nitrophenyl | POCl₃ | 70-80 |
| 4 | 4-Methoxyphenyl | POCl₃ | 78-88 |
(Yields are estimates based on similar reported syntheses and may vary)
Application 2.2: Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
1,2,4-Triazoles, particularly the triazole-3-thione derivatives, are another class of heterocycles with significant therapeutic interest.[8][9] The synthesis from the acetohydrazide involves the formation of a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thione derivatives.
Causality: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide intermediate.[10] In the presence of a strong base like NaOH, the most acidic proton (on the nitrogen adjacent to the carbonyl) is removed. The resulting anion then attacks the thione carbon in an intramolecular fashion. This cyclization, followed by dehydration, yields the stable aromatic triazole-thione ring.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Substituted aryl isothiocyanate (1.0 eq)
-
Absolute ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Thiosemicarbazide Formation: Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the corresponding aryl isothiocyanate to the solution.
-
Reflux the mixture for 4-6 hours. A solid product (the thiosemicarbazide intermediate) will likely form upon cooling.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
-
Cyclization: Suspend the dried thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 6-8 hours. The suspension should become a clear solution as the cyclized salt forms.
-
After reflux, cool the reaction mixture to room temperature and filter to remove any impurities.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Acidify the solution dropwise with cold dilute hydrochloric acid until precipitation of the product is complete (check with pH paper).
-
Collect the solid triazole-thione product by filtration, wash thoroughly with cold water to remove salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
| Entry | Isothiocyanate Substituent (R) | Base | Typical Yield (%) |
| 1 | Phenyl | NaOH | 80-90 |
| 2 | 4-Methylphenyl | NaOH | 85-95 |
| 3 | Ethyl | NaOH | 75-85 |
| 4 | Allyl | NaOH | 70-80 |
(Yields are estimates based on similar reported syntheses and may vary)
References
- Mazimba, O. (n.d.). Antimicrobial activities of heterocycles derived from thienylchalcones. Chemical & Forensic Sciences, Faculty of Sciences.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT. (n.d.).
- Application Notes and Protocols for the Synthesis of Triazoles using (2R)-2-(3,4-Dichlorophenyl)oxirane - Benchchem. (n.d.).
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
- Synthesis and Study of Some fused Substituted 1,3,4-Thiadiazoles and 1,2,4-Triazoles from 4-Chloro-phenoxy acetic acid and 2,4. (2024).
- Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2025).
- Solet, S. M., Sharma, N. K., & Bhadauria, R. S. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery & Therapeutics, 9(4-A), 733-738.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
- Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2014).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV)
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
- Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science. (2014).
- Recent Developments Towards the Synthesis of Triazole Deriv
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (n.d.). PubMed Central - NIH.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.).
- Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. (2015). PubMed.
- 1,2,3-Triazole synthesis - Organic Chemistry Portal. (n.d.).
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent.
- Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 7436-7446.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). PubMed.
- synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- 2-(2,4-Dichlorophenoxy)acetohydrazide | C8H8Cl2N2O2 | CID 312330 - PubChem. (n.d.).
- 2-(3,4-dichlorophenyl)acetohydrazide | CAS 129564-33-6 | SCBT. (n.d.).
- Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF - ResearchG
- 2,4-Dichlorophenoxyacetic acid. (n.d.).
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- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.).
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.).
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Application Notes and Protocols for the Quantification of 2-(3,4-Dichlorophenoxy)acetohydrazide
Introduction
2-(3,4-Dichlorophenoxy)acetohydrazide is a chemical compound of interest in pharmaceutical and agrochemical research due to its structural relation to phenoxyacetic acid herbicides. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including synthesis verification, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[1] These protocols are designed to be robust starting points for method development and validation in a research or quality control setting. All proposed methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3]
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds. This compound, with its aromatic ring and polar hydrazide group, is well-suited for this technique. The method relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] The dichlorophenoxy moiety acts as a strong chromophore, allowing for sensitive detection using a UV detector. The maximum absorption wavelength is anticipated to be in the range of 280-290 nm, similar to related dichlorophenoxyacetic acid compounds.[5][6]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Protocol: HPLC-UV Quantification
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. This is the stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and separation of aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase suppresses the ionization of any residual acidic impurities and can improve peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 60% A / 40% B to 20% A / 80% B over 10 min | A gradient elution will ensure the timely elution of the analyte while cleaning the column of more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| UV Detection | 285 nm | Based on the UV absorbance of the dichlorophenoxy chromophore.[5] |
-
Data Analysis and Quantification:
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle and Rationale
Direct analysis of this compound by GC can be challenging due to the high polarity and low volatility of the hydrazide functional group, which can lead to poor peak shape and thermal degradation.[9] To overcome this, a derivatization step is necessary. Silylation is a common and effective technique where active hydrogens in polar functional groups (-NH2, -NH-) are replaced with a nonpolar trimethylsilyl (TMS) group.[10][11] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[9][11] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent for this purpose.[12] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity for hindered groups.[1] Mass spectrometry provides high selectivity and allows for confident identification based on the mass spectrum of the derivatized analyte.
Experimental Workflow: GC-MS with Silylation
Caption: Workflow for GC-MS quantification with silylation.
Protocol: GC-MS Quantification with Silylation
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile (e.g., 1 mg/mL).
-
Create calibration standards by diluting the stock solution.
-
-
Derivatization Procedure:
-
Pipette an aliquot of the standard or sample solution into a micro-reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.[13]
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the dried residue.[1][14]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[15][16]
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, robust column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate the derivatized analyte from byproducts and matrix components. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before reaching the mass spectrometer. |
| Detection Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Scan mode is used to identify the fragmentation pattern. SIM mode provides higher sensitivity for quantification. |
-
Data Analysis and Quantification:
-
Identify the retention time and mass spectrum of the derivatized analyte from a standard injection in scan mode.
-
For SIM mode, select characteristic and abundant ions from the mass spectrum for quantification and confirmation.
-
Generate a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the derivatized standards.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
-
PART 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is a highly sensitive and selective technique, making it ideal for trace-level quantification, especially in complex matrices. This method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.[5] For this compound, Electrospray Ionization (ESI) is a suitable ionization technique. Given the similarity to acidic herbicides, ESI in negative ion mode is proposed, which would detect the deprotonated molecule [M-H]⁻.[11][17] The molecular weight of the analyte is 235.06 g/mol .[18] Therefore, the precursor ion would be m/z 234.
In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce specific product ions. The transition from a specific precursor ion to a specific product ion (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity.[19] A likely fragmentation would involve the loss of the hydrazide group or cleavage of the ether bond.[17]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Protocol: LC-MS/MS Quantification
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for HPLC-UV, preparing a stock solution and serial dilutions in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile).
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for the faster analysis times typical in LC-MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is a volatile modifier compatible with MS and aids in deprotonation in negative ESI mode. |
| Gradient | 95% A / 5% B to 5% A / 95% B over 5 min | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Injection Vol. | 5 µL | A smaller injection volume is typical for sensitive LC-MS/MS methods. |
| Ionization | ESI, Negative Mode | Expected to provide a strong signal for the deprotonated molecule. |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode ESI. |
| Source Temp. | 150 °C | Optimized to balance desolvation and prevent thermal degradation. |
| Desolvation Temp. | 400 °C | To effectively remove solvent from the ESI plume. |
| MRM Transitions | Precursor (Q1): m/z 234Product (Q3): e.g., m/z 161 (quantifier), m/z 198 (qualifier) | Precursor is [M-H]⁻. Product ions are predicted based on fragmentation of the dichlorophenoxyacetate ion (m/z 161) and loss of NH2NH (m/z 198). These must be optimized empirically. |
-
Data Analysis and Quantification:
-
Integrate the peak area for the quantifier MRM transition in both standards and samples.
-
Confirm the identity of the analyte by ensuring the presence of the qualifier transition and a consistent ion ratio between the quantifier and qualifier.[19]
-
Generate a calibration curve and calculate the concentration in the samples as described for the previous methods.
-
Method Validation
Each of the above protocols should be subjected to a thorough method validation to ensure its suitability for the intended application, in accordance with ICH Q2(R1) guidelines.[2][3][20][21] Key validation parameters to be assessed are summarized in the table below.
Table 1: Summary of ICH Q2(R1) Validation Parameters
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components).[2] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended.[3] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20] |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[21] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).[2] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
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Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America. [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
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How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. [Link]
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Sample Preparation. (n.d.). Sartorius. [Link]
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Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
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Appendix G - Derivatization in GC MS. (n.d.). Scribd. [Link]
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Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group. [Link]
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ICH Q2R1 Analytical method validation. (2019). YouTube. [Link]
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Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). US EPA. [Link]
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GC Derivatization. (n.d.). Restek. [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). Bentham Science. [Link]
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Electrospray ionization mass chromatogram (ESI-MS) obtained in the negative ions mode. (n.d.). ResearchGate. [Link]
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2-(2,4-Dichlorophenoxy)acetohydrazide. (n.d.). PubChem. [Link]
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Determination of 2,4-dichlorophenoxyacetic acid (2,4-D) from tomatoes by LC-MS/MS analysis. (2023). ResearchGate. [Link]
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peaks (m/z) of precursor and product ions used for LC-MS/MS analysis of pharmaceuticals in environmental samples. (n.d.). ResearchGate. [Link]
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3,4-Dichlorophenylacetic acid. (n.d.). NIST WebBook. [Link]
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Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). BrJAC. [Link]
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How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2025). YouTube. [Link]
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Stability study of hydrazones. (n.d.). ResearchGate. [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]
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Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2025). ResearchGate. [Link]
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Optimal precursor ion selection for LC-MALDI MS/MS. (2013). PubMed Central. [Link]
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Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (n.d.). ChemRxiv. [Link]
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UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),... (n.d.). ResearchGate. [Link]
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Precursor and product ions for liquid chromatography-electrospray... (n.d.). ResearchGate. [Link]
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Selection of precursor ions (Q1) and product ions (Q3) for MRM... (n.d.). ResearchGate. [Link]
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UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. (n.d.). science-softCon. [Link]
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UV spectrum showing the maximum wavelength of 2.4-D. (n.d.). ResearchGate. [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. [Link]
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Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters. [Link]
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3,4-Dichlorophenylacetic acid. (n.d.). PubChem. [Link]
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N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (n.d.). PubMed Central. [Link]
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N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. (n.d.). PubMed Central. [Link]
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Application Note: A Framework for Developing Cell-Based Assays to Profile the Bioactivity of 2-(3,4-Dichlorophenoxy)acetohydrazide
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular effects of the novel compound 2-(3,4-Dichlorophenoxy)acetohydrazide. Recognizing the compound's structural similarities to known bioactive molecules—namely the dichlorophenoxy moiety found in herbicides like 2,4-D and the versatile phenoxyacetohydrazide scaffold—we propose a tiered, logical workflow.[1] This document moves beyond simple protocol recitation, delving into the scientific rationale behind each experimental step. We begin with foundational cytotoxicity screening to establish potency and progress to detailed mechanistic assays, including the assessment of apoptosis and cell cycle distribution. Each section includes detailed, field-tested protocols, data interpretation guidelines, and best practices to ensure the generation of robust, reproducible, and meaningful results.
Scientific Background & Rationale
The chemical structure of this compound offers compelling reasons for its investigation as a potential bioactive agent. It is composed of two key moieties:
-
A Dichlorophenoxy Group: This structure is reminiscent of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide that functions as a synthetic auxin, inducing uncontrolled growth and subsequent cell death in targeted plants.[2][3] In non-plant systems, 2,4-D and related compounds have been documented to induce cytotoxicity, oxidative stress, and apoptosis.[4]
-
A Phenoxyacetohydrazide Scaffold: Hydrazide and hydrazone derivatives are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Studies on related phenoxyacetamide derivatives have demonstrated their potential to induce apoptosis in cancer cell lines.[6][7]
This structural combination suggests a high probability that this compound will exhibit cytotoxic effects on mammalian cells, likely through the induction of programmed cell death (apoptosis) or interference with cell cycle progression. Our proposed assay cascade is designed to systematically test this hypothesis.
Caption: Hypothetical mechanism of action for the test compound.
Foundational Assay: Determining General Cytotoxicity
The first critical step in characterizing any new compound is to determine its effective concentration range. A general cytotoxicity assay measures the dose-dependent effect of the compound on cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50)—the concentration at which 50% of the cell population is non-viable. This value is fundamental for designing all subsequent mechanistic experiments.[8][9]
We recommend the LDH assay, which quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][10]
Experimental Workflow: LDH Cytotoxicity Assay
Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Protocol: LDH Cytotoxicity Assay
This protocol is a generalized template and should be optimized for your specific cell line.[10]
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Ensure even cell distribution to avoid edge effects.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range for initial screening is 0.1 µM to 100 µM. Remember to prepare a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Also, add vehicle control. For the "Maximum LDH Release" control, add 10 µL of lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.
-
Incubation: Return the plate to the incubator for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Presentation
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Plot the % Cytotoxicity against the log concentration of the compound and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
| Concentration (µM) | Absorbance (490nm) | % Cytotoxicity |
| 0 (Vehicle) | 0.150 | 0% |
| 0.1 | 0.155 | 1.2% |
| 1 | 0.210 | 14.6% |
| 10 | 0.580 | 52.4% |
| 50 | 0.910 | 92.7% |
| 100 | 0.950 | 97.6% |
| Max Lysis | 0.970 | 100% |
| Spontaneous | 0.145 | 0% |
| IC50 Value | ~9.5 µM |
Mechanistic Deep Dive I: Apoptosis Assessment
Once an IC50 value is established, the next logical question is how the compound induces cell death. Apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents.[12] We will detail two complementary assays to robustly assess apoptosis.
Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity
Rationale: Caspases-3 and -7 are key executioner enzymes that are activated during the final stages of apoptosis. Their activity is a direct and specific hallmark of this process. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method ideal for plate-reader formats.[13][14] It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[13]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence. Treat cells with the test compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a chosen time period (e.g., 12, 24 hours). Include vehicle-treated negative controls and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[14]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation:
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 1.0 |
| Compound (0.5x IC50) | 45,000 | 3.0 |
| Compound (1x IC50) | 120,000 | 8.0 |
| Compound (2x IC50) | 115,000 | 7.7 |
| Positive Control | 150,000 | 10.0 |
Annexin V & Propidium Iodide Staining: Differentiating Apoptotic Stages
Rationale: This flow cytometry-based assay provides a more detailed picture of cell death.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[17] Therefore, it only stains cells in late apoptosis or necrosis where membrane integrity is compromised.[17]
Caption: Principles of Annexin V and PI staining for apoptosis detection.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. Treat with the compound (e.g., at IC50 concentration) for the desired time.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the cells from the medium and the trypsinized fraction. Centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Analysis:
Mechanistic Deep Dive II: Cell Cycle Analysis
Rationale: Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M phase).[19] This arrest can prevent proliferation and ultimately trigger apoptosis. Analyzing the DNA content of a cell population with a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase.
The Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assays.
-
Cell Harvesting and Fixation:
-
Harvest cells (both floating and adherent) and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[20]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.[20] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry. Use a linear scale for the fluorescence channel to properly resolve the 2n (G0/G1) and 4n (G2/M) DNA content peaks.[20]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65% | 25% | 10% |
| Compound (1x IC50) | 20% | 15% | 65% |
Interpretation: The example data shows a significant increase in the percentage of cells in the G2/M phase, suggesting the compound induces a G2/M cell cycle arrest.
Best Practices & Critical Considerations
-
Cell Line Selection: The choice of cell line is critical. Use a cell line relevant to your research question (e.g., a specific cancer type). Be aware that different cell lines can respond differently.[21]
-
Compound Solubility: Ensure this compound is fully dissolved. DMSO is a common solvent, but the final concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Controls are Non-Negotiable: Always include a vehicle control (cells treated with the solvent alone), a negative/untreated control, and, where possible, a positive control (a compound known to induce the effect you are measuring).
-
Optimize Seeding Density: The number of cells plated can significantly impact results. Too few cells may not produce a detectable signal, while too many can lead to contact inhibition and altered metabolic states.[22]
-
Maintain Healthy Cultures: Use cells that are in the logarithmic growth phase and have a low passage number to ensure reproducibility and physiological health.[11][22]
Conclusion
This application note outlines a systematic, multi-faceted approach to characterizing the bioactivity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle analysis, researchers can build a comprehensive cellular profile of the compound. The provided protocols and rationale serve as a robust starting point for uncovering its potential as a novel therapeutic agent or research tool.
References
-
National Center for Biotechnology Information (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
East Carolina University (n.d.). Annexin V Stain Protocol. Available at: [Link]
-
Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Biocompare (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
National Center for Biotechnology Information (2014). Assaying cell cycle status using flow cytometry. Available at: [Link]
-
Creative Bioarray (n.d.). Caspase Activity Assay. Available at: [Link]
-
Marin Biologic Laboratories (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
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protocols.io (2024). Caspase 3/7 Activity. Available at: [Link]
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Application Notes & Protocols: Evaluating the Insecticidal Activity of 2-(3,4-Dichlorophenoxy)acetohydrazide
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the insecticidal properties of 2-(3,4-Dichlorophenoxy)acetohydrazide. The document is designed for researchers in agrochemistry, entomology, and drug development. It outlines the scientific rationale for investigating this compound, details standardized bioassay protocols, and provides a robust methodology for data analysis and interpretation. By integrating established testing guidelines with mechanistic insights, this document serves as a self-contained resource for assessing the potential of novel chemical entities in pest management.
Introduction and Scientific Rationale
The search for novel insecticides is driven by the need for more effective and selective agents to combat agricultural pests and disease vectors, particularly in the face of growing resistance to existing products. Hydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1] The core hydrazide structure (-CONHNH2) is a key pharmacophore in many bioactive molecules.[2]
The subject of this guide, this compound, integrates this active hydrazide moiety with a dichlorophenoxy group. The phenoxyacetic acid scaffold is famously represented by 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide that functions as a synthetic auxin in plants.[3][4][5] While the primary mode of action of 2,4-D is plant-specific, chlorophenoxy compounds can exert toxicity in non-target organisms, including insects, by mechanisms that are not fully understood but may involve disruption of cellular membranes or mitochondrial function.[6]
The combination of these two moieties—the biologically active hydrazide and the potentially toxophoric dichlorophenoxy group—provides a strong rationale for investigating this compound as a candidate insecticide. This guide provides the necessary protocols to rigorously test this hypothesis.
Core Principles of Insecticidal Bioassays
Effective evaluation of a candidate insecticide relies on standardized bioassays that produce reliable and reproducible data.[7] The fundamental principle is to measure the biological response of a target insect population to a range of concentrations of the test compound.[8]
-
Dose-Response Relationship: The core of toxicological testing is establishing a relationship between the dose (or concentration) of the insecticide and the observed effect (e.g., mortality). This allows for the calculation of critical endpoints like the LC50 (median lethal concentration) or LD50 (median lethal dose).[7]
-
Controls: Every experiment must include both negative and positive controls.
-
Negative Control: Insects are exposed to the solvent (e.g., acetone, water) used to dissolve the test compound. This accounts for any mortality caused by the solvent or handling procedures.
-
Positive Control: Insects are exposed to a known, commercially available insecticide. This validates the susceptibility of the test insect population and the overall bioassay procedure.
-
-
Standardization: To ensure data comparability, all experimental parameters must be tightly controlled, including insect age and species, temperature, humidity, and photoperiod.[9] Authoritative bodies like the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) provide detailed guidelines for such tests.[10][11][12]
Experimental Workflow
The process of evaluating the insecticidal activity of this compound follows a logical progression from preparation to data analysis. This workflow ensures that each stage is conducted with precision, leading to a conclusive assessment.
Caption: A streamlined workflow for insecticidal activity testing.
Materials and Reagents
-
Test Compound: this compound (purity >95%).
-
Solvents: Acetone (analytical grade), distilled or deionized water.
-
Positive Control: A standard insecticide (e.g., Permethrin, Deltamethrin).
-
Target Insects: A susceptible laboratory strain of a relevant insect species. Examples:
-
Aedes aegypti (Yellow Fever Mosquito) for larvicidal and adulticidal tests.
-
Musca domestica (House Fly) for topical and residual contact tests.
-
Tribolium castaneum (Red Flour Beetle) for stored product pest assays.
-
-
Glassware/Plasticware: Volumetric flasks, pipettes, beakers, glass vials or bottles (250 mL), petri dishes.
-
Equipment: Analytical balance, micropipettors, vortex mixer, environmental chamber (for controlled temperature and humidity).
-
Insect Rearing Supplies: Cages, appropriate diet/food source for the chosen insect species.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is foundational for all subsequent bioassays. Accuracy in this step is critical for reliable dose-response data.
-
Stock Solution (10,000 ppm or 10 mg/mL): a. Accurately weigh 100 mg of this compound using an analytical balance. b. Transfer the compound to a 10 mL volumetric flask. c. Add a small amount of acetone (e.g., 5 mL) and vortex thoroughly to dissolve the compound. d. Once fully dissolved, bring the volume up to the 10 mL mark with acetone. This is your stock solution. Store in a sealed glass vial at 4°C, protected from light.
-
Serial Dilutions: a. Prepare a series of working concentrations from the stock solution. For a preliminary range-finding test, a 10-fold dilution series (e.g., 1000, 100, 10, 1 ppm) is effective. b. For the definitive test, prepare at least 5 concentrations that are expected to yield mortality rates between 10% and 90%. c. All dilutions should be prepared fresh on the day of the experiment.
Protocol 2: Larvicidal Bioassay (Adapted from WHO Guidelines)
This method is ideal for testing compounds against the larval stages of mosquitoes.[10][13]
-
Preparation: a. Label beakers or cups for each concentration, plus one for a negative control (solvent only) and one for a positive control. Prepare four replicates for each group. b. Add 99 mL of distilled water to each beaker. c. Using a micropipette, add 1 mL of the appropriate working solution (or pure solvent for the control) to each corresponding beaker to achieve the final desired concentration. Gently stir.
-
Insect Exposure: a. Select 25 late 3rd or early 4th instar larvae of Aedes aegypti. b. Gently transfer the 25 larvae into each beaker.
-
Incubation and Observation: a. Place the beakers in an environmental chamber maintained at 27 ± 2°C and 80 ± 10% relative humidity. b. Record larval mortality after 24 hours. Larvae are considered dead if they cannot be induced to move when prodded gently with a pipette tip. c. Record the data for each replicate.
Protocol 3: Adult Topical Application Bioassay
This "direct contact" method determines the lethal dose (LD50) by applying a precise volume of the insecticide directly onto the insect's body.
-
Preparation: a. Anesthetize adult insects (e.g., 3-5 day old female Musca domestica) briefly using CO2 or by chilling them on a cold plate. b. Prepare the required serial dilutions of the test compound in acetone.
-
Application: a. Using a micro-applicator, deliver a precise volume (typically 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each anesthetized insect.[9] b. Treat at least three replicates of 20-25 insects for each concentration. c. Treat the negative control group with 1.0 µL of acetone only. Treat the positive control group with a known insecticide.
-
Observation: a. Place the treated insects in recovery containers with access to a food source (e.g., 10% sucrose solution on cotton wool). b. Hold the containers at 27 ± 2°C. c. Record mortality at 24 hours post-treatment. An insect is considered dead if it is immobile and unable to right itself.
Protocol 4: Residual Contact Bioassay (Adapted from CDC Bottle Bioassay)
This method assesses the toxicity of an insecticide when insects come into contact with a treated surface.[8][12]
-
Bottle Coating: a. Pipette 1 mL of the desired insecticide concentration (in acetone) into a 250 mL glass bottle. Do not use plastic bottles as the solvent may react with them. b. Cap the bottle and roll and swirl it to ensure the entire inner surface is coated with the solution. c. Remove the cap and let the bottle roll on its side until the acetone has completely evaporated. A gentle stream of air can be used to speed up this process. Prepare at least four bottles per concentration, plus control bottles coated only with acetone.
-
Insect Exposure: a. Introduce 20-25 non-anesthetized adult insects (e.g., Aedes aegypti) into each coated bottle. b. Position the bottles upright or on their side in an area with controlled temperature (27 ± 2°C).
-
Observation: a. Record mortality at regular intervals (e.g., 15, 30, 45, 60 minutes) and up to 24 hours. b. The primary endpoint is typically mortality at 24 hours.
Data Acquisition and Analysis
Data Recording
For each bioassay, record the number of insects tested and the number dead at each concentration for all replicates.
| Concentration (ppm or µ g/insect ) | Replicate | No. of Insects Tested | No. of Dead Insects | % Mortality | Corrected % Mortality |
| Control (Solvent) | 1 | 25 | 1 | 4.0 | - |
| 2 | 25 | 0 | 0.0 | - | |
| 3 | 25 | 1 | 4.0 | - | |
| Test Conc. 1 | 1 | 25 | 3 | 12.0 | |
| 2 | 25 | 4 | 16.0 | ||
| 3 | 25 | 3 | 12.0 | ||
| Test Conc. 2 | 1 | 25 | 11 | 44.0 | |
| ... | ... | ... | ... |
Correcting for Control Mortality
If mortality in the negative control group is between 5% and 20%, the mortality in the treated groups must be corrected using Abbott's formula.[9] If control mortality exceeds 20%, the experiment is considered invalid and must be repeated.
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100
Probit Analysis
The corrected mortality data is then subjected to probit analysis to determine the LC50 or LD50 values and their 95% confidence intervals. Probit analysis transforms the sigmoidal dose-response curve into a straight line, which allows for easier and more accurate calculation of these values. Numerous statistical software packages (e.g., R, SAS, PoloPlus) are available for this purpose.
Hypothetical Mechanism of Action
While the precise molecular target of this compound in insects is unknown, its structure allows for informed hypotheses that can guide future research. Unlike its herbicidal analogue 2,4-D, it is unlikely to act as a growth regulator in insects. Instead, potential mechanisms could involve neurotoxicity or metabolic disruption.[1][14]
-
Neurotoxicity: Many insecticides target the insect nervous system.[15][16] The hydrazide moiety or its metabolites could potentially interact with ion channels or neurotransmitter receptors. For example, some hydrazone derivatives (structurally related to hydrazides) are known to modulate insect Transient Receptor Potential (TRP) channels, which are involved in sensory perception.[17]
-
Metabolic Disruption: The compound could inhibit critical enzymes. Hydrazides are known to interact with various biological systems, and the dichlorophenoxy group could enhance binding affinity or cellular uptake.
The diagram below illustrates a generalized, hypothetical pathway for a neurotoxic mode of action.
Caption: A potential pathway for insecticidal action.
Further studies, such as synergist bioassays or electrophysiological experiments, would be required to elucidate the specific mechanism.
References
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World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/HTM/NTD/WHOPES/GCDPP/2009.6. [Link]
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Defense Technical Information Center. (2012). Biting deterrence and insecticidal activity of hydrazide-hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles against Aedes aegypti. [Link]
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Application Notes & Protocols for Metal Ion Chelation Studies with 2-(3,4-Dichlorophenoxy)acetohydrazide
Abstract
The study of metal ion chelation by organic ligands is fundamental to advancements in medicinal chemistry, environmental science, and catalysis. Hydrazide and hydrazone derivatives are of particular interest due to their versatile coordination behavior, often acting as bidentate or tridentate ligands.[1][2] Their metal complexes have shown a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] This guide provides a comprehensive framework for investigating the metal ion chelation properties of 2-(3,4-Dichlorophenoxy)acetohydrazide, a molecule structurally related to the widely used herbicide 2,4-D, which is also known to form complexes with various metal ions.[5][6][7] We present detailed, field-proven protocols for the synthesis and characterization of the ligand, followed by robust methodologies for elucidating its interaction with metal ions in solution and in the solid state. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Hydrazide Ligands
The acetohydrazide moiety (–C(O)NHNH₂) is a powerful chelating group. The presence of the carbonyl oxygen and the terminal amino nitrogen atoms allows it to bind to metal ions, forming stable five- or six-membered chelate rings. The pharmacological effects of many hydrazone-based compounds are linked to their ability to form chelates with essential metal ions in biological systems.[8]
This compound combines this potent chelating group with a dichlorophenoxy scaffold. Understanding how this specific ligand interacts with various metal ions (e.g., transition metals like Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, or main group metals) is the first step toward exploring its potential applications, which could range from novel therapeutic agents to sensors for specific metal pollutants. This document serves as a practical guide to performing these foundational studies with scientific rigor.
Ligand Synthesis and Characterization
A reliable investigation begins with a pure, well-characterized ligand. The most direct route to synthesizing this compound is the hydrazinolysis of its corresponding ester, a classic nucleophilic acyl substitution reaction.[9]
Protocol 2.1: Synthesis of this compound
Causality: This reaction works because the nitrogen atom of hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an ethanol molecule is thermodynamically favorable and drives the reaction to completion.
Materials:
-
Ethyl 2-(3,4-dichlorophenoxy)acetate
-
Hydrazine hydrate (80% or higher)
-
Absolute Ethanol
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.05 mol of ethyl 2-(3,4-dichlorophenoxy)acetate in 100 mL of absolute ethanol.
-
Addition of Hydrazine: While stirring, add 0.1 mol (a 2-fold molar excess) of hydrazine hydrate to the solution. The excess hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 ethyl acetate:hexane mobile phase). The disappearance of the starting ester spot indicates completion.
-
Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 200 mL of ice-cold distilled water with stirring. A white solid precipitate of the acetohydrazide product will form.
-
Purification: Allow the precipitate to settle, then collect it by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water to remove any unreacted hydrazine hydrate.
-
Drying: Recrystallize the crude product from an appropriate solvent (e.g., an ethanol-water mixture) to obtain pure crystals. Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Workflow for Ligand Synthesis and Verification
Caption: Workflow for the synthesis and characterization of the hydrazide ligand.
Protocol 2.2: Physicochemical Characterization
It is critical to confirm the identity and purity of the synthesized ligand before proceeding.
| Technique | Purpose | Expected Key Observations |
| Melting Point | Assess purity | A sharp, defined melting point range. |
| FT-IR (KBr Pellet) | Identify functional groups | Presence of N-H stretching (amide, ~3200-3300 cm⁻¹), C=O stretching (amide I, ~1650-1680 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | Confirm proton environment | Signals corresponding to aromatic protons, methylene (-CH₂-) protons, and amide (-NH, -NH₂) protons. |
| ¹³C NMR (DMSO-d₆) | Confirm carbon backbone | Signals for the carbonyl carbon (~165-170 ppm) and aromatic carbons. |
| Mass Spectrometry | Determine molecular weight | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₈H₈Cl₂N₂O₂. |
Solution-State Chelation Studies: Stoichiometry and Stability
Investigating the ligand's interaction with metal ions in solution provides crucial data on binding stoichiometry (L:M ratio), binding affinity (Kₐ), and the thermodynamics of the interaction.
Protocol 3.1: UV-Visible Spectrophotometric Titration
Causality: The coordination of a metal ion to the hydrazide ligand alters the electronic configuration of the chromophore. This change in electron density results in a shift in the energy required for π → π* or n → π* transitions, which is observed as a change in the absorption spectrum (e.g., a bathochromic shift to a longer wavelength or a hypsochromic shift to a shorter wavelength).[10][11][12] This phenomenon allows for the quantitative monitoring of complex formation.
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Stock solution of this compound (e.g., 1x10⁻³ M in DMSO or Ethanol).
-
Stock solutions of metal salts (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂) of the same concentration, prepared in the same solvent if possible.[13]
Procedure (Mole-Ratio Method):
-
Preparation: Prepare a series of 10 mL volumetric flasks. In each flask, place an identical volume of the ligand stock solution to maintain a constant final concentration (e.g., 5x10⁻⁵ M).
-
Titration: Add incrementally increasing volumes of the metal salt stock solution to the flasks, creating a range of metal-to-ligand molar ratios (e.g., from 0:1 to 3:1).[14]
-
Dilution: Dilute each flask to the 10 mL mark with the solvent. A blank solution containing only the ligand at the final concentration should also be prepared.
-
Equilibration: Allow the solutions to stand for a set period (e.g., 30 minutes) to ensure complex formation reaches equilibrium.
-
Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis:
UV-Vis Titration Workflow
Caption: A typical workflow for DFT analysis of a metal-ligand complex.
Concluding Remarks
This guide outlines a multi-faceted, robust approach to studying the metal ion chelation of this compound. By systematically combining synthesis, solution-state binding analysis (UV-Vis, ITC), and solid-state characterization (FT-IR, Molar Conductance), researchers can build a comprehensive and validated model of the coordination behavior of this ligand. These foundational studies are indispensable for the rational design of new molecules with targeted applications in medicine, environmental remediation, and beyond.
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A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (URL: [Link])
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Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - MDPI. (URL: [Link])
-
Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies - ResearchGate. (URL: [Link])
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Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd - Dergipark. (URL: [Link])
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Chemical structure of two metal chelating hydrazone compounds: a)... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PubMed Central. (URL: [Link])
-
Chelation studies by conformational analysis. Proton magnetic resonance of dl-propylenediaminetetraacetic acid | Analytical Chemistry - ACS Publications. (URL: [Link])
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Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine - MDPI. (URL: [Link])
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):693-699 - JOCPR. (URL: [Link])
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Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand - Journal of Research in Chemistry. (URL: [Link])
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2.2: UV-Visible Spectroscopy - Metal Ions - Chemistry LibreTexts. (URL: [Link])
-
Isothermal titration calorimetry - Wikipedia. (URL: [Link])
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. (URL: [Link])
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Synthesis, spectroscopic analyses, DFT calculations and molecular docking studies of Pd(II) complex of hydrazone ligand derived from ethyl carbazate - Taylor & Francis Online. (URL: [Link])
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
- US3507892A - Heavy metal chelates of amino hydrazide chelating agents - Google P
-
UV-Vis Titration Procedures - The Royal Society of Chemistry. (URL: [Link])
-
Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand - Journal of Physical Science. (URL: [Link])
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The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - Science Publishing Group. (URL: [Link])
-
Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands - Semantic Scholar. (URL: [Link])
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Application Notes and Protocols for the Purification of 2-(3,4-Dichlorophenoxy)acetohydrazide
Introduction: The Critical Role of Purity in Drug Discovery
2-(3,4-Dichlorophenoxy)acetohydrazide is a key chemical intermediate, belonging to the phenoxyacetic acid derivative family. Its structural motif is of significant interest to researchers in drug development and agrochemical synthesis due to its prevalence in various biologically active molecules. The efficacy, safety, and reproducibility of any downstream application are fundamentally dependent on the purity of this starting material. Even trace impurities can lead to undesirable side reactions, altered biological activity, and difficulties in structural elucidation of subsequent products.
This comprehensive guide provides a detailed framework for the purification of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to not only execute the protocols but also to troubleshoot and adapt them to their specific needs. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the final compound.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the hydrazinolysis of the corresponding ester, typically ethyl 2-(3,4-dichlorophenoxy)acetate, with hydrazine hydrate in a suitable solvent such as ethanol.[1] Based on this synthesis, the primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Ethyl 2-(3,4-dichlorophenoxy)acetate
-
Hydrazine hydrate
-
-
By-products of the Reaction:
-
Diacyl Hydrazine: Formed when two molecules of the ester react with one molecule of hydrazine. This is a common side product in hydrazinolysis reactions.
-
Hydrolysis Products: 2-(3,4-Dichlorophenoxy)acetic acid, resulting from the hydrolysis of the starting ester.
-
-
Impurities from Precursor Synthesis:
A logical workflow for the purification of this compound is outlined below.
Caption: A general workflow for the purification of this compound.
Purification Protocols
The following protocols are presented in a logical sequence, starting with a simple wash to remove highly polar impurities, followed by a more rigorous recrystallization step.
Protocol 1: Initial Washing to Remove Water-Soluble Impurities
Principle: This step aims to remove highly polar, water-soluble impurities, most notably unreacted hydrazine hydrate and any salts that may be present. This compound, being a larger organic molecule, has low solubility in cold water.
Experimental Protocol:
-
Suspension: Transfer the crude solid product to a beaker or flask. Add cold deionized water (approximately 5-10 mL per gram of crude product).
-
Stirring: Stir the suspension vigorously for 15-20 minutes at room temperature. This ensures that any water-soluble impurities are dissolved.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two additional portions of cold deionized water.
-
Drying: Partially dry the solid on the filter by pulling air through it for at least 30 minutes. For further drying, the solid can be placed in a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.
Self-Validation: The filtrate can be tested for the presence of hydrazine to confirm its removal. A simple qualitative test involves the addition of a few drops of a salicylaldehyde solution in ethanol to the filtrate; the formation of a yellow precipitate (salicylaldazine) indicates the presence of hydrazine.
Protocol 2: Recrystallization for High-Purity Product
Principle: Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. Based on the purification of analogous compounds, ethanol is a promising solvent for the recrystallization of this compound.[1][4]
Solvent Selection Data:
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Use |
| Ethanol | 5.2 | 78 | Often a good choice for hydrazides, balancing polarity and non-polarity.[1][4] |
| Isopropanol | 4.3 | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | 6.2 | 82 | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Ethyl Acetate | 4.3 | 77 | A less polar solvent, useful if the compound is less polar. |
| Toluene | 2.4 | 111 | A non-polar solvent, useful for two-solvent recrystallizations. |
| Water | 9.0 | 100 | The compound is likely to be poorly soluble, but could be used in a mixed-solvent system. |
Experimental Protocol (Single Solvent Recrystallization with Ethanol):
-
Dissolution: Place the crude, washed solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to reflux with stirring.
-
Achieving Saturation: Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or a solvent with a boiling point higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, it may be because too much solvent was added. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.
Caption: Decision tree for the recrystallization process.
Purity and Identity Confirmation: The Self-Validating System
A successful purification must be confirmed by rigorous analytical methods. The following techniques are essential for validating the purity and confirming the identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for assessing the purity of a compound.[5] A well-developed HPLC method can separate the target compound from its impurities, allowing for quantification of purity. Based on methods for the precursor, 2,4-dichlorophenoxyacetic acid, a reverse-phase HPLC method is proposed.[3]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Self-Validation: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak with a purity level of >98%. The retention times of potential impurities can be determined by analyzing samples of the starting materials and by-products, if available.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined range. Impurities will typically broaden and depress the melting point.
Procedure:
-
Load a small amount of the dry, purified solid into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point to the literature value, if available. A narrow range (e.g., 1-2 °C) is indicative of high purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound. The spectra should be clean, with all peaks assignable to the target structure and no significant peaks corresponding to impurities.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of C₈H₈Cl₂N₂O₂ (235.07 g/mol ).
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Tiekink, E. R. T., & Tan, Y. X. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(5), x180638. [Link]
- Navitus Chemicals Private Limited. (2021).
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Akkurt, M., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1684. [Link]
-
SYNTHESIS OF CYCLIC HYDRAZINES. (n.d.). [Link]
-
Al-Obaidi, A. M. H., & Al-Janabi, A. S. M. (2020). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 13(9), 4443-4449. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1486, (2,4-Dichlorophenoxy)Acetic Acid. [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2,4-D. [Link]
-
Crystallization Solvents.pdf. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 312330, 2-(2,4-Dichlorophenoxy)acetohydrazide. [Link]
-
ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]
-
MDPI. Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. [Link]
- Google Patents.
-
2,4-Dichlorophenoxyacetic acid. [Link]
-
ScienceDirect. Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. [Link]
-
ResearchGate. Removal of 2,4-Dichlorophenolyxacetic acid (2,4-D) herbicide in the aqueous phase using modified granular activated carbon. [Link]
-
PubMed. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]
-
National Institutes of Health. Removal of 2,4-D, glyphosate, trifluralin, and butachlor herbicides from water by polysulfone membranes mixed by graphene oxide/TiO2 nanocomposite: study of filtration and batch adsorption. [Link]
-
PubMed Central. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 2-(2,4-Dichlorophenoxy)acetohydrazide | C8H8Cl2N2O2 | CID 312330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide. Recognizing that yield optimization is paramount for efficiency and scalability, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower users to diagnose and resolve challenges effectively.
Synthesis Overview
The synthesis of this compound is typically achieved via a robust two-step process. The first step involves the esterification of the commercially available 2-(3,4-Dichlorophenoxy)acetic acid to form an alkyl ester intermediate. The second, and final, step is the hydrazinolysis of this ester using hydrazine hydrate to yield the target hydrazide.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and straightforward method is a two-step synthesis. It begins with the esterification of 2-(3,4-Dichlorophenoxy)acetic acid, typically using ethanol in the presence of a strong acid catalyst like sulfuric acid, to produce ethyl 2-(3,4-dichlorophenoxy)acetate.[1][2] This is followed by the hydrazinolysis of the resulting ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux conditions to give the final product.[3][4]
Q2: How critical is the purity of the starting materials and solvents?
A2: The purity is highly critical. Impurities in the starting 2-(3,4-Dichlorophenoxy)acetic acid can carry through the synthesis and complicate purification of the final product. The use of anhydrous (absolute) ethanol for both the esterification and hydrazinolysis steps is crucial. Water can interfere with the esterification equilibrium, reducing the yield of the ester intermediate.[1] For the hydrazinolysis step, while hydrazine hydrate is an aqueous solution, using a dry alcoholic solvent ensures a homogeneous reaction mixture and predictable reaction kinetics.
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the most effective and common technique for monitoring both reaction steps.[3][4][5]
-
Stationary Phase: Silica gel plates (Silica gel 60 F254).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is a good starting point. For these compounds, a combination of hexane and ethyl acetate (e.g., ratios from 7:3 to 1:1) typically provides good separation.
-
Visualization: Spots can be visualized under a UV lamp (254 nm) as the aromatic rings are UV-active.
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material has completely disappeared.
Q4: What is the recommended method for purifying the final product, this compound?
A4: Recrystallization is the most common and effective purification method. After the reaction, the mixture is typically cooled to induce precipitation of the crude product.[3] This solid is then collected by vacuum filtration and can be recrystallized from a suitable solvent, most commonly ethanol. Washing the filtered crystals with a small amount of cold ethanol helps remove soluble impurities without significant loss of the desired product.[5]
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Caption: Decision tree for troubleshooting low yield of this compound.
Issue 1: The overall yield is low.
-
Potential Cause A: Incomplete Esterification (Step 1). The synthesis of the hydrazide is contingent on the successful formation of the ester intermediate. If the initial esterification of 2-(3,4-Dichlorophenoxy)acetic acid is inefficient, the overall yield will be inherently low as the unreacted carboxylic acid will not react with hydrazine hydrate.[5]
-
Scientific Rationale: Esterification is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (Le Chatelier's principle).
-
Solution:
-
Ensure Anhydrous Conditions: Use absolute ethanol and a drying tube on your reflux condenser.
-
Sufficient Catalyst: Use a catalytic amount of concentrated sulfuric acid (typically 1-2% of the volume of ethanol).
-
Drive the Reaction: Use a large excess of ethanol to push the equilibrium towards the product.
-
Extend Reaction Time: Reflux for a sufficient duration (e.g., 3-5 hours), monitoring by TLC until the starting acid spot disappears.[1]
-
-
-
Potential Cause B: Incomplete Hydrazinolysis (Step 2). The conversion of the ester to the hydrazide may not have gone to completion.
-
Scientific Rationale: Hydrazinolysis is a nucleophilic acyl substitution reaction. Its rate is dependent on temperature, time, and the concentration of the nucleophile (hydrazine).
-
Solution:
-
Molar Ratio of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will result in incomplete conversion. Using a slight molar excess (e.g., 1.2 to 2.0 equivalents relative to the ester) can drive the reaction to completion.[5][6]
-
Reaction Time and Temperature: Ensure the reaction is refluxed gently and consistently. For similar syntheses, reflux times of 4-6 hours are common.[3][4] Always monitor by TLC to determine the optimal reaction time.
-
-
-
Potential Cause C: Product Loss During Workup and Purification. The final product has some solubility in ethanol, especially when warm. Significant product can be lost if proper technique is not followed.
-
Scientific Rationale: Solubility is temperature-dependent. The goal of recrystallization is to dissolve the product in a minimal amount of hot solvent and recover it by crystallization upon cooling.
-
Solution:
-
Cooling: After the reaction, ensure the mixture is cooled first to room temperature and then in an ice bath to maximize precipitation before filtration.[3]
-
Washing: When washing the filtered product on the Büchner funnel, use a minimal amount of ice-cold solvent (e.g., ethanol) to wash away impurities without dissolving a significant amount of the product.[5]
-
-
Issue 2: The final product contains unreacted ester starting material.
-
Potential Cause: Insufficient reaction time, temperature, or an inadequate amount of hydrazine hydrate.[3]
-
Scientific Rationale: As described above, the reaction kinetics may be too slow or there may be a stoichiometric deficiency of the key nucleophile.
-
Solution:
-
Prolong Reflux: Continue heating the reaction mixture and monitor via TLC every hour until the ester spot is no longer visible.
-
Increase Hydrazine Hydrate: Use a larger excess of hydrazine hydrate (e.g., increase from 1.2 to 1.5 or 2.0 equivalents). This increases the concentration of the nucleophile, favoring the forward reaction.[5]
-
-
Issue 3: An oil precipitates from the reaction instead of a crystalline solid.
-
Potential Cause: Presence of impurities or residual solvent which can inhibit crystallization.[3]
-
Scientific Rationale: The formation of a well-ordered crystal lattice can be disrupted by foreign molecules or excess solvent, resulting in an amorphous oil or "oiling out."
-
Solution:
-
Induce Crystallization: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Trituration: If an oil persists after solvent removal, try triturating it with a non-polar solvent like hexanes. This can often wash away impurities and encourage the oil to solidify.[3]
-
Purification: If trituration fails, the oil may need to be purified by column chromatography before a final recrystallization attempt.
-
-
Issue 4: The final product is discolored (e.g., yellow or brown).
-
Potential Cause: Impurities in the starting materials or the formation of minor, colored byproducts during the reaction, possibly due to overheating.
-
Scientific Rationale: Colored impurities, even in small amounts, can become trapped in the crystal lattice of the final product.
-
Solution:
-
Recrystallization: A careful recrystallization is often sufficient to remove colored impurities.
-
Activated Charcoal: If the color persists after one recrystallization, dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities. Filter the hot solution through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
-
Data Summary: Reaction Condition Optimization
The following table summarizes key parameters for the hydrazinolysis step, based on literature for analogous phenoxyacetohydrazide syntheses. These serve as a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale & Reference |
| Solvent | Absolute Ethanol | Provides good solubility for reactants and is a common solvent for hydrazinolysis.[1][3] |
| Ester:Hydrazine Ratio | 1 : 1.2-2.0 (molar) | A molar excess of hydrazine drives the reaction equilibrium towards the product.[5][6] |
| Temperature | Gentle Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation energy without degrading reactants.[3][4] |
| Reaction Time | 4 - 6 hours (Monitor by TLC) | Typical duration for complete conversion; empirical determination via TLC is crucial.[3][4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3,4-Dichlorophenoxy)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(3,4-Dichlorophenoxy)acetic acid (1.0 eq).
-
Add absolute ethanol (approx. 10-15 mL per gram of acid).
-
Carefully and slowly add concentrated sulfuric acid (approx. 0.2 mL per 10 mL of ethanol) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 3-5 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting acid is consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into a separatory funnel containing cold water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and H₂SO₄) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(3,4-dichlorophenoxy)acetate, which can be used in the next step without further purification if it appears clean.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(3,4-dichlorophenoxy)acetate (1.0 eq).
-
Add absolute ethanol as the solvent (approximately 10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise with stirring.[3][5]
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting ester spot has disappeared.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product often begins to crystallize at this stage.
-
Cool the mixture further in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of ice-cold ethanol.[5]
-
Dry the solid under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol.
References
- BenchChem. (2025). catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Acetohydrazide Synthesis.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.
- Google Patents. (CN103408454A).
- Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.
Sources
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
troubleshooting solubility issues of 2-(3,4-Dichlorophenoxy)acetohydrazide
Technical Support Center: 2-(3,4-Dichlorophenoxy)acetohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to empower users not just to solve immediate issues, but to proactively design more robust experimental protocols.
Section 1: Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it is critical to understand the intrinsic properties of this compound. Its structure, characterized by a hydrophobic dichlorinated phenyl ring and a more polar acetohydrazide group, dictates its solubility behavior. The hydrazide moiety provides sites for hydrogen bonding, but the bulky, nonpolar aromatic portion often dominates, leading to poor aqueous solubility.
Below is a summary of key computed properties that inform our troubleshooting strategy.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | - |
| Molecular Weight | 235.07 g/mol | Moderate molecular size. |
| XLogP3 | 2.1 | A positive value indicates a preference for lipophilic (non-polar) environments over aqueous ones. This is the primary predictor of poor water solubility. |
| Hydrogen Bond Donor Count | 2 | The two hydrogens on the terminal amine can act as donors. |
| Hydrogen Bond Acceptor Count | 3 | The carbonyl oxygen, ether oxygen, and nitrogen atoms can accept hydrogen bonds. |
| pKa (Predicted) | ~2-3 (for the protonated hydrazide) | The hydrazide group is weakly basic and will become protonated and positively charged under acidic conditions, which can significantly enhance aqueous solubility. |
Data sourced from PubChem CID 3014319.
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in water or my standard aqueous buffer (e.g., PBS pH 7.4)?
A: This is expected behavior based on the compound's chemical structure. The molecule's calculated XLogP of 2.1 indicates it is significantly more soluble in lipids and organic solvents than in water. The large, non-polar dichlorophenyl group dominates the molecule's character, preventing it from readily forming favorable interactions with polar water molecules.
Q2: What is the best solvent to use for creating a stock solution?
A: For preparing a concentrated stock solution, a polar aprotic solvent is the recommended starting point. These solvents can effectively solvate the molecule without the risk of unwanted reactions.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Secondary Options: Polar protic solvents like ethanol or methanol can also be effective, though potentially less so than DMSO or DMF. Hydrazides are generally soluble in alcohols.[1][2]
Always start with a small amount of the compound to test solubility before committing the bulk of your material.
Q3: I've made a stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A: This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility. The key is to ensure the final DMSO (or other co-solvent) concentration is high enough to keep the compound in solution, while low enough to not interfere with your experiment.
-
Immediate Action: Try reducing the final concentration of your compound in the buffer.
-
Systematic Approach: Perform a dilution test. Prepare several dilutions of your DMSO stock into the aqueous buffer at different final concentrations (e.g., 2% DMSO, 1% DMSO, 0.5% DMSO) to determine the threshold at which precipitation occurs. Most biological assays can tolerate up to 1% DMSO, but this must be validated for your specific system.
Q4: Can I use heat or sonication to help dissolve the compound?
A: Yes, applying energy can help overcome the initial energy barrier for dissolution (kinetic solubility). Gentle warming (e.g., 37-50°C) or brief sonication are effective methods. However, be cautious:
-
Stability: Prolonged heating at high temperatures can degrade the compound. Always check for discoloration or the appearance of new peaks via analytical methods like HPLC if stability is a concern.[3]
-
Supersaturation: These methods can create a supersaturated solution, which is thermodynamically unstable and may precipitate over time, especially upon cooling or seeding. These solutions should ideally be used immediately after preparation.[4]
Section 3: A Systematic Guide to Achieving Solubilization
When simple methods are insufficient, a more systematic approach is required. This workflow guides the user from basic solvent selection to more advanced techniques, explaining the rationale behind each step.
Caption: A systematic workflow for troubleshooting solubility.
Protocol 1: Solvent Selection and Stock Solution Preparation
This protocol establishes a baseline for solubility in common organic solvents.
-
Preparation: Aliquot approximately 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., DMSO) dropwise (e.g., 20 µL at a time).
-
Mixing: After each addition, vortex the vial for 20-30 seconds.
-
Observation: Visually inspect for undissolved solid material against a dark background.
-
Quantification: Continue adding solvent until the compound is fully dissolved. Record the volume of solvent used to calculate an approximate solubility (e.g., mg/mL).
-
Repeat: Repeat steps 2-5 for other solvents (DMF, Ethanol, Methanol) to determine the optimal one for your needs.
Protocol 2: pH-Mediated Solubilization
This method leverages the basic nature of the hydrazide group to increase aqueous solubility. At neutral or basic pH, the molecule is uncharged and less soluble. By lowering the pH, the terminal amine of the hydrazide group becomes protonated, forming a more polar—and therefore more water-soluble—cationic salt.[5][6]
Caption: Protonation of the hydrazide group at low pH.
Experimental Steps:
-
Dispersion: Suspend the desired amount of the compound in your target volume of deionized water or a low-buffering-capacity solution. The mixture will appear as a cloudy suspension.
-
pH Adjustment: While stirring, add 0.1 M Hydrochloric Acid (HCl) drop by drop.
-
Monitoring: Monitor the solution's clarity. As the pH drops and the compound protonates, the solution should become clear.
-
Finalization: Once the solution is clear, measure the final pH. This pH represents the minimum acidity required to maintain solubility at that concentration.
-
Caution: Ensure this low pH is compatible with your downstream application. If not, this method may not be suitable, and a co-solvent approach should be prioritized.
Section 4: Safety, Handling, and Storage
Proper handling is essential when working with any chemical compound. Based on available safety data, this compound and related structures are classified with the following hazards:
-
Causes skin irritation (H315) [7]
-
Causes serious eye irritation (H319) [7]
-
May cause respiratory irritation (H335) [7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3014319, this compound. PubChem. [Link]
-
Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]
-
Angene Chemical (2025). Safety Data Sheet: 2-(2,4-Dichlorophenoxy)acetohydrazide. Angene Chemical. [Link]
-
Solubility of Things (n.d.). Hydrazine. Solubility of Things. [Link]
-
Pawar, P., et al. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
SYNFACTS (2004). Hydrazine Hydrate. Thieme. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Pharmaguideline (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
-
Slideshare (2017). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Slideshare. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. epa.gov [epa.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. angenechemical.com [angenechemical.com]
Technical Support Center: Purification of 2-(3,4-Dichlorophenoxy)acetohydrazide
Welcome to the technical support guide for the purification of 2-(3,4-Dichlorophenoxy)acetohydrazide. This document is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and facing challenges in achieving high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Understanding the Molecule and Common Impurities
This compound is typically synthesized by the hydrazinolysis of its corresponding ester, ethyl 2-(3,4-dichlorophenoxy)acetate, with hydrazine hydrate.[1][2][3] While the reaction itself is straightforward, the purification process is critical and often challenging due to the presence of structurally similar impurities. Understanding the source of these impurities is the first step toward their effective removal.
Typical Synthesis Route: 3,4-Dichlorophenol + Ethyl Chloroacetate → Ethyl 2-(3,4-dichlorophenoxy)acetate Ethyl 2-(3,4-dichlorophenoxy)acetate + Hydrazine Hydrate → this compound
This pathway can introduce several common impurities that co-purify with the final product.
| Impurity | Source | Reason for Difficulty in Removal | Identification Method |
| Ethyl 2-(3,4-dichlorophenoxy)acetate | Unreacted starting material | Structurally similar to the product, may have comparable solubility in some solvents. | TLC (less polar than product), ¹H NMR (presence of ethyl group signals). |
| 3,4-Dichlorophenol | Unreacted starting material from the first step or hydrolysis of the ester. | Acidic nature; can be removed by a basic wash, but traces may persist. | TLC, HPLC, distinctive phenolic odor. |
| Hydrazine | Excess reagent from the hydrazinolysis step. | Highly polar and water-soluble, but can be difficult to remove completely from the crystalline product. | Can be detected by TLC with specific stains (e.g., ninhydrin). |
| N,N'-bis[2-(3,4-dichlorophenoxy)acetyl]hydrazine | Di-acylation side reaction.[1] | Less soluble than the desired product, can precipitate during crystallization. | TLC (significantly less polar than the product), Mass Spectrometry. |
| 2-(3,4-Dichlorophenoxy)acetic acid | Hydrolysis of the ester starting material or the final product. | Acidic impurity, can interfere with crystallization. | HPLC, can be detected by a change in pH of the crude product solution. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product has a low or broad melting point. What is the most likely cause?
A low or broad melting point is a classic indicator of impurity. The most common culprits are residual starting ester (Ethyl 2-(3,4-dichlorophenoxy)acetate) or trapped solvent. The ester's presence disrupts the crystal lattice of your hydrazide, leading to melting point depression. Ensure your product is thoroughly dried under vacuum to remove any residual crystallization solvent.
Q2: My yield is very low after recrystallization. What can I do to improve it?
Significant product loss during recrystallization is often due to suboptimal solvent choice or technique.[4][5]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acetohydrazides, ethanol, methanol, or ethanol/water mixtures are often effective.[4][6]
-
Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too rapidly can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: I see an oily substance forming during my recrystallization attempt. What is happening and how can I fix it?
This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solvent at a temperature above its melting point. It can be caused by using a solvent that is too non-polar or by the presence of impurities.
-
Solution 1: Add a Co-solvent. If you are using a non-polar solvent, try adding a more polar co-solvent (an "anti-solvent") dropwise to the hot solution until the turbidity just disappears.
-
Solution 2: Seeding. Introduce a small, pure crystal of the desired compound to the cooled solution to initiate proper crystal growth.
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystallization.
Q4: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of starting materials and side products. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[7][8] A pure sample will exhibit a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with characteristic signals.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.
Section 3: In-Depth Troubleshooting Guides
Problem: Persistent Contamination with Starting Ester
-
Diagnosis: On a TLC plate, the ester will appear as a less polar spot (higher Rf value) compared to the more polar hydrazide product. In the ¹H NMR spectrum, you will see characteristic signals of the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm).
-
Underlying Principle: The key difference to exploit is polarity. The hydrazide is significantly more polar than the ester due to its -NHNH2 group, which is capable of hydrogen bonding.
-
Solution: Slurry Washing Protocol
-
Place the crude, dry product in a flask.
-
Add a sufficient amount of a non-polar solvent in which the ester is soluble but the hydrazide is not (e.g., diethyl ether or hexane).
-
Stir the resulting slurry vigorously at room temperature for 15-20 minutes.
-
Filter the solid product and wash the filter cake with a small amount of the cold non-polar solvent.
-
Dry the product under vacuum. This procedure effectively washes away the less polar ester, leaving the purer hydrazide behind.
-
Problem: Formation of the Di-acylated Side Product
-
Diagnosis: This impurity is much less polar than the desired product and will have a very high Rf on TLC. Due to its symmetrical structure, it is often less soluble and may co-precipitate.
-
Underlying Principle: The di-acylated product lacks the polar -NHNH2 group, making it significantly less soluble in polar solvents compared to the desired mono-acylated hydrazide.
-
Solution: Fractional Recrystallization
-
Choose a solvent system (e.g., ethanol) in which both the product and the impurity have limited solubility at room temperature but are soluble when hot.
-
Dissolve the crude mixture in the minimum amount of hot solvent.
-
Allow the solution to cool very slowly. The less soluble di-acylated impurity should crystallize first.
-
Filter the solution while it is still warm (hot filtration) to remove the precipitated side product.
-
Allow the filtrate, which is now enriched with your desired product, to cool slowly to room temperature and then in an ice bath to crystallize the pure this compound.
-
Section 4: Recommended Purification Workflow
This workflow provides a systematic approach to purify crude this compound obtained from the reaction of the corresponding ethyl ester and hydrazine hydrate.
Caption: A standard workflow for the purification of this compound.
Step-by-Step Recrystallization Protocol
-
Preparation: Transfer the crude solid product into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Solvent Addition: Add a minimal amount of the chosen solvent (e.g., 95% ethanol) to the flask, just enough to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven. The final product should be a fine, crystalline solid.
References
- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
- US Patent US3023241A, Preparation of acyl hydrazine derivatives.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- CN Patent CN103408454A, Preparation method of hydrazide compound.
- 2,4-Dichlorophenoxy Acetic Acid Product Inform
- Development and assessment of green synthesis of hydrazides. Krishikosh.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- 2-(2,4-Dichlorophenoxy)acetohydrazide. PubChem.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016).
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC - PubMed Central.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (2021).
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). NIH.
Sources
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. deswater.com [deswater.com]
- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance in assays with 2-(3,4-Dichlorophenoxy)acetohydrazide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(3,4-Dichlorophenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during in-vitro and in-vivo assays.
A Note on Scientific Context: Direct, peer-reviewed literature on this compound is emerging. However, its core structure is highly analogous to the extensively studied molecule 2,4-Dichlorophenoxyacetic acid (2,4-D). The primary difference is the substitution of a carboxylic acid with a hydrazide moiety. This guide leverages the wealth of knowledge on 2,4-D's cellular interactions—including uptake, efflux, and metabolic pathways—to provide a robust, scientifically-grounded framework for troubleshooting issues with its acetohydrazide derivative. The principles of cellular resistance are often conserved for structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
The mechanism is likely twofold, stemming from its structural components:
-
Auxin Mimicry: The 2,4-dichlorophenoxyacetyl core is a classic synthetic auxin structure.[1][2][3][4] Like its parent compound, 2,4-D, it is expected to interfere with cellular processes regulated by natural auxins, such as gene expression and cell growth, potentially leading to cytotoxicity through uncontrolled growth signaling.[3][5]
-
Hydrazide Reactivity: The acetohydrazide group is an electron-rich, reactive moiety. Hydrazine-based probes are used in activity-based protein profiling (ABPP) to covalently target enzymes with electrophilic cofactors (e.g., FAD, NAD+) or specific active site residues.[6] Therefore, in addition to disrupting signaling, the compound may form covalent adducts with specific protein targets, leading to irreversible inhibition.
Troubleshooting Guide: Overcoming Assay Resistance
Resistance, or a diminished-than-expected response, is a common hurdle in cell-based assays. This can manifest as a high IC50 value, a lack of dose-response, or inconsistent results between experiments. The most frequent causes are not related to the target itself, but to the cell's ability to prevent the compound from reaching its target.
Q2: My compound shows high efficacy in a purified enzyme/protein assay but weak or no activity in my whole-cell assay. What is the primary suspect?
This discrepancy strongly points to a cellular accumulation deficit . The compound is effective, but it is not reaching its intracellular target at a sufficient concentration. The two most probable mechanisms are impaired uptake or, more commonly, rapid cellular efflux.
Cellular efflux is primarily mediated by ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that act as cellular pumps.[7][8][9] Overexpression of transporters like P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) is a classic mechanism of multidrug resistance (MDR) in cancer cells and can affect a wide range of small molecules.[8][10]
Workflow for Diagnosing and Overcoming Cellular Efflux
This experimental workflow is designed to systematically determine if ABC transporter-mediated efflux is the cause of resistance and how to counteract it.
Caption: Workflow to diagnose ABC transporter-mediated drug efflux.
Step-by-Step Protocol: Co-administration with an ABC Transporter Inhibitor
-
Select an Inhibitor: Choose a well-characterized inhibitor based on the expression profile of your cell line or use a broad-spectrum inhibitor. See the table below for suggestions.
-
Determine Inhibitor Concentration: Use the inhibitor at a concentration known to be effective but non-toxic to your cells. A typical starting point for verapamil is 1-10 µM. Run a toxicity control with the inhibitor alone.
-
Experimental Setup:
-
Plate cells as you would for a standard dose-response assay.
-
Create two sets of plates.
-
Set A (Control): Treat with a serial dilution of this compound alone.
-
Set B (Co-treatment): Pre-incubate cells with the chosen ABC transporter inhibitor for 1-2 hours. Then, without washing, add the serial dilution of this compound.
-
-
Incubation & Readout: Incubate for the standard duration of your assay (e.g., 48-72 hours) and measure viability or the relevant endpoint.
-
Analysis: Calculate the IC50 value for both sets. A significant leftward shift (i.e., a lower IC50) in the dose-response curve for Set B indicates that blocking efflux pumps restores the compound's potency.
| Inhibitor | Primary Target(s) | Typical Working Conc. | Notes |
| Verapamil | ABCB1 (P-gp) | 1-10 µM | A first-generation, widely available inhibitor.[11] |
| Tariquidar | ABCB1 (P-gp) | 50-500 nM | A potent and selective third-generation inhibitor.[11] |
| Erlotinib | ABCG2 (BCRP) | 1-5 µM | Also an EGFR inhibitor, but potently inhibits ABCG2.[11] |
| MK-571 | ABCC1 (MRP1) | 10-50 µM | A selective inhibitor for the MRP family of transporters. |
| Note: Optimal concentrations should be determined empirically for each cell line. |
Q3: I have ruled out efflux, but my compound's efficacy is still low or diminishes over longer incubation times. What is the next logical step?
If the compound is entering the cell but still failing to perform, the next most likely cause is enhanced metabolic degradation . Cells can develop resistance by upregulating metabolic enzymes, particularly from the Cytochrome P450 (CYP) superfamily, which detoxify xenobiotics by modifying them for easier removal.
Studies on 2,4-D have shown that rapid metabolism, potentially mediated by P450 enzymes, is a key resistance mechanism in certain plant species.[12] This principle is highly relevant in mammalian systems as well.
Diagnostic Approach for Investigating Metabolism
Caption: Workflow to diagnose resistance via metabolic degradation.
Experimental Protocol: Co-administration with a P450 Inhibitor
This protocol is analogous to the efflux inhibitor experiment.
-
Select an Inhibitor: Use a broad-spectrum P450 inhibitor.
-
Malathion: Used successfully to reverse 2,4-D resistance in plants by inhibiting P450s.[12]
-
1-Aminobenzotriazole (1-ABT): A well-known, mechanism-based broad-spectrum inhibitor of CYP enzymes used in preclinical drug metabolism studies.
-
-
Experimental Setup:
-
Set A (Control): Treat cells with a serial dilution of this compound alone.
-
Set B (Co-treatment): Pre-incubate cells with the P450 inhibitor (e.g., 1-ABT at 1 mM) for 1-2 hours, then add the serial dilution of the primary compound.
-
-
Analysis: A significant decrease in the IC50 value in the presence of the P450 inhibitor strongly suggests that metabolic degradation is the cause of the observed resistance.
General Laboratory Practices
Q4: How should I prepare and store stock solutions of this compound?
-
Solubility: This compound is expected to be soluble in organic solvents like DMSO and ethanol. It has low aqueous solubility.[13] For cell culture, prepare a high-concentration stock (e.g., 10-50 mM) in sterile-filtered DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
Stability in Media: The stability of the compound in aqueous cell culture media should be considered. While 2,4-D acid is stable, related ester forms can hydrolyze in a pH-dependent manner.[13] It is best practice to prepare fresh dilutions in media for each experiment from the frozen DMSO stock. The half-life of 2,4-D in aerobic aquatic environments is approximately 15 days, suggesting reasonable stability over a typical 3-day cell culture experiment.[2][14]
References
-
Zhang, Y-K., Wang, F., & Li, C. (2021). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. PubMed. Available at: [Link]
-
Choi, Y. H., & Yu, A-M. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC - PubMed Central. Available at: [Link]
-
Choi, Y. H., & Yu, A-M. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science Publishers. Available at: [Link]
-
Choi, Y. H., & Yu, A-M. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. ResearchGate. Available at: [Link]
-
Kou, L., et al. (2021). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Cellular and Molecular Life Sciences. Available at: [Link]
-
Delbarre, A., Muller, P., Imhoff, V., & Guern, J. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). 2,4-Dichlorophenoxyacetic acid. Chemeurope.com. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]
-
Pritchard, J. B., et al. (2005). Multiple components of 2,4-dichlorophenoxyacetic acid uptake by rat choroid plexus. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available at: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available at: [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available at: [Link]
-
Figuerêdo, M. R., et al. (2015). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. Pest Management Science. Available at: [Link]
-
Duggleby, R. G., & Pang, S. S. (2000). Herbicide-resistant forms of Arabidopsis thaliana acetohydroxyacid synthase: characterization of the catalytic properties and sensitivity to inhibitors of four defined mutants. Biochemical Journal. Available at: [Link]
-
Ullah, I., et al. (2022). Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. Planta Daninha. Available at: [Link]
-
Mondal, S., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ResearchGate. Available at: [Link]
-
Chand, R., et al. (2022). Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379. Frontiers in Genetics. Available at: [Link]
-
Kamsri, P., et al. (2020). Detection of 2,4-dichlorophenoxyacetic acid herbicide using a FGE-sulfatase based whole-cell Agrobacterium biosensor. PubMed. Available at: [Link]
-
Roy, M. J., et al. (2024). Pioneering protein degradation for agricultural applications. Nature Communications. Available at: [Link]
-
Peleg, Y., et al. (2024). Discovering new mode-of-action pesticide leads inhibiting protein-protein interactions: example targeting plant O-acetylserine sulfhydrylase. PubMed. Available at: [Link]
-
Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior. Available at: [Link]
-
Weerapana, E., et al. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. Available at: [Link]
-
Zaller, J. G. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention. Available at: [Link]
-
Rivarola, V. A., & Balegno, H. F. (1995). In vitro protein synthesis is affected by the herbicide 2,4-dichlorophenoxyacetic acid in Azospirillum brasilense. PubMed. Available at: [Link]
-
Suwalsky, M., et al. (1996). Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes. PubMed. Available at: [Link]
-
Jazini Zadeh, R., et al. (2020). Removal of 2,4-dichlorophenoxyacetic acid from aqueous solutions by modified magnetic nanoparticles with amino functional groups. Journal of Water and Environmental Nanotechnology. Available at: [Link]
-
Tan, I. A. W., et al. (2019). Statistical Modeling and Optimization of Process Parameters for 2,4-Dichlorophenoxyacetic Acid Removal by Using AC/PDMAEMA Hydrogel Adsorbent: Comparison of Different RSM Designs and ANN Training Methods. MDPI. Available at: [Link]
-
Li, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. ResearchGate. Available at: [Link]
-
Zhumagali, S., et al. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. MDPI. Available at: [Link]
-
Al-Musawi, T. J., & Al-Qaim, A. F. (2023). Optimizing the Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Herbicide from Aqueous Solution. ResearchGate. Available at: [Link]
-
Rallapalli, G., et al. (2021). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PubMed. Available at: [Link]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. jipb.net [jipb.net]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 12. "Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance" by Marcelo R. A. Figueiredo, Lacy J. Leibhart et al. [digitalcommons.unl.edu]
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- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Method Refinement for Consistent Results with 2-(3,4-Dichlorophenoxy)acetohydrazide
Welcome to the technical support center for 2-(3,4-Dichlorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure consistent and reproducible results in your experiments. My aim is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to refine your methods with a strong scientific foundation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key reactive sites of this compound and how do they influence its chemical behavior?
A1: this compound possesses three primary reactive sites that dictate its chemical versatility:
-
The Terminal Hydrazino Group (-NH2): This is the most nucleophilic site and is the primary center for reactions such as hydrazone formation with aldehydes and ketones, acylation with acid chlorides or anhydrides, and reaction with isothiocyanates to form thiosemicarbazides.[1]
-
The Amide Linkage (-CONH-): The amide group is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule.
-
The Dichlorophenoxy Ring: The chlorine atoms on the phenyl ring are generally unreactive under standard conditions but can influence the overall electronic properties of the molecule. The electron-withdrawing nature of the chlorine atoms can slightly decrease the nucleophilicity of the hydrazino group compared to an unsubstituted phenoxyacetohydrazide.
Understanding these reactive sites is crucial for predicting reaction outcomes and potential side products.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container. Hydrazide compounds can be susceptible to oxidation and hydrolysis. Exposure to moisture can lead to slow degradation, and prolonged exposure to light and air can promote oxidative decomposition. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Can I use acetic acid as a solvent or catalyst in reactions involving this compound?
A3: Caution should be exercised when using acetic acid. While it is a common catalyst for hydrazone formation, it can also participate in a side reaction. The terminal amino group of the hydrazide can be acetylated by acetic acid, especially at elevated temperatures or with prolonged reaction times, leading to the formation of an N-acetylated impurity.[2][3] This impurity will not participate in the desired reaction and can complicate purification. If an acidic catalyst is required, a catalytic amount of a weaker acid or careful monitoring of the reaction to minimize acetylation is advised.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered during experiments with this compound.
Issue 1: Low or Inconsistent Yields in Heterocyclic Synthesis (e.g., 1,3,4-Oxadiazoles, Pyrazoles)
Low yields are a frequent challenge in multi-step organic syntheses. The following decision tree provides a structured approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low/inconsistent yields.
In-depth Explanation of Troubleshooting Steps:
-
Verify Reagent Purity and Stability:
-
This compound: Ensure the starting material is pure. Impurities can interfere with the reaction. Recrystallization may be necessary if the purity is questionable.
-
Other Reagents: The purity of all other reactants, such as aldehydes, ketones, or cyclizing agents, is critical. For instance, in the synthesis of 1,3,4-oxadiazoles, the quality of the dehydrating agent (e.g., phosphorus oxychloride) is paramount.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: Many cyclization reactions require heating. However, excessive heat can lead to decomposition of the starting material or the desired product. A systematic study of the reaction temperature (e.g., room temperature, 50 °C, reflux) is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome. For example, in the synthesis of pyrazoles from 1,3-diketones and hydrazines, solvents like ethanol or acetic acid are commonly used.[5] The solubility of all reactants should be considered.
-
-
Evaluate Work-up and Purification:
-
Extraction: During aqueous work-up, the pH of the solution can affect the solubility of the product and byproducts. Ensure the pH is optimized for efficient extraction of the desired compound into the organic layer.
-
Purification: Column chromatography is a common purification method. The choice of eluent system is crucial for separating the product from unreacted starting materials and byproducts. Gradient elution may be necessary. Recrystallization is also a powerful purification technique if a suitable solvent system can be identified.
-
-
Investigate Potential Side Reactions:
-
N-Acylation: As mentioned in the FAQs, if acidic solvents like acetic or formic acid are used, N-acylation of the starting hydrazide can occur, reducing the amount of reactant available for the primary reaction.[2]
-
Formation of Azines: In hydrazone formation, the use of excess aldehyde or ketone can lead to the formation of an azine (R₂C=N-N=CR₂), which is a common side product.[6]
-
Incomplete Cyclization: In the synthesis of heterocyclic compounds, the intermediate (e.g., acylthiosemicarbazide in the case of 1,3,4-thiadiazoles) may not fully cyclize. This can be due to insufficient heating, an inadequate dehydrating agent, or steric hindrance.
-
Issue 2: Difficulty in Product Characterization
Ambiguous or unexpected analytical data can be a significant roadblock.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in ¹H NMR spectrum | Presence of impurities (e.g., unreacted starting materials, byproducts, residual solvent). | Purify the sample again using a different method (e.g., recrystallization if column chromatography was used). Check for residual solvent peaks and dry the sample under high vacuum. |
| Mass spectrometry data does not match the expected molecular weight | Formation of an unexpected product (e.g., dimer, salt, or a product from a side reaction). | Re-evaluate the reaction mechanism and consider potential side reactions. Analyze the crude reaction mixture by LC-MS to identify all components. |
| Broad or poorly resolved peaks in chromatography | The compound may be unstable on the column, or the wrong column/mobile phase is being used. | For LC-MS, try a different column (e.g., C18, Phenyl-Hexyl) and mobile phase composition. For column chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel). |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Synthesis of a Hydrazone Derivative
This protocol outlines the general procedure for the condensation of this compound with an aldehyde to form a hydrazone.
-
Dissolve the Hydrazide: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add the Aldehyde: Add 1.0-1.1 equivalents of the desired aldehyde to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount (1-2 drops) of glacial acetic acid. Be mindful of the potential for N-acetylation as a side reaction.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor Progress: Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The hydrazone product will often precipitate out of solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.[1]
Protocol 2: Synthesis of a 1,3,4-Oxadiazole Derivative via Cyclodehydration
This protocol describes the formation of a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine intermediate, which can be formed in situ from this compound.
Caption: Workflow for 1,3,4-oxadiazole synthesis.
-
Acylation (Formation of Diacylhydrazine):
-
In a round-bottom flask, dissolve one equivalent of this compound in a suitable aprotic solvent (e.g., pyridine, dioxane).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the desired acid chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Cyclodehydration:
-
To the crude diacylhydrazine, cautiously add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃).[4]
-
Heat the reaction mixture to reflux for several hours (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of a Thiosemicarbazide Derivative
This protocol details the reaction of this compound with an isothiocyanate.
-
Dissolve Reactants: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent like ethanol.
-
Add Isothiocyanate: Add one equivalent of the desired isothiocyanate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.[7]
-
Isolation: The thiosemicarbazide product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration, wash with cold solvent, and dry.
IV. References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Nowak, A., & Wnorowska, U. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 30(20), 12345.
-
Priya, M., & Sivakumar, A. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 11(8), 3456-3461.
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(34), 6849-6854.
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2013, 172725.
-
Singh, S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.
-
Argibay-Otero, S., et al. (2024). Synthesis of thiosemicarbazides. European Journal of Inorganic Chemistry.
-
Di Sarno, V., et al. (2018). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 23(10), 2657.
-
El-Gaby, M. S. A. (2000). Synthesis of isothiocyanates. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 1-25.
-
Hojo, K., et al. (2003). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 51(10), 1218-1221.
-
Amari, G., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4351.
-
Chiscop, E., et al. (2015). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 20(11), 20615-20630.
-
Farmacia Journal. (2010). Synthesis of some 2-(acetophenon- hydrazin)-thiazoles and 2-(4-thiazolyl -methine-hydrazin)-thiazoles. Farmacia, 58(6).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2015). Reactions of the hydrazide 2 with carbon disulfide under different conditions. RSC Advances, 5(11), 8123-8132.
-
El-Sayed, W. M. (2013). Reactions of isothiocyanate 1 with 2-cyanoacetohydrazide and ethyl glycinate. Journal of Heterocyclic Chemistry, 50(S1), E11-E17.
-
Google Patents. (1953). Preparation of thiosemicarbazides. US2657234A.
-
Kappe, T., & Lube, W. (1981). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Monatshefte für Chemie, 112(6-7), 817-828.
-
Al-Zaydi, K. M. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Molecules, 12(8), 1836-1852.
-
Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Collection of Czechoslovak Chemical Communications, 40(7), 2138-2142.
-
Hojo, K., et al. (2003). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 51(10), 1218-1221.
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Kumar, S., et al. (2019). I2-Promoted N-Acylation of Amines with Hydrazide: An Efficient Metal-Free Amidation. The Journal of Organic Chemistry, 84(21), 14049-14057.
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.
-
Google Patents. (1990). Process for the production of thiocarbohydrazide. US4940815A.
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(63), 38481-38495.
-
Li, Y., et al. (2019). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry, 84(15), 9875-9883.
-
Sonntag, N. O. V. (1968). II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571-574.
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2020). Reaction of compound 1 with carbon disulfide. Journal of Chemical Research, 44(3-4), 164-171.
-
An, Y., et al. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(04), 589-596.
-
Tomaščiková, J., et al. (2008). The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. Magnetic Resonance in Chemistry, 46(4), 369-377.
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
-
Fun, H. K., et al. (2021). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 6(5), x210525.
-
AERU. (n.d.). Carbon disulphide. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
Liu, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6825.
-
Golič, L., et al. (2004). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie/Chemical Monthly, 135(11), 1409-1420.
Sources
- 1. soeagra.com [soeagra.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 2-(3,4-Dichlorophenoxy)acetohydrazide in Solution
Welcome to the technical support center for the solution stability testing of 2-(3,4-Dichlorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges. The following information synthesizes established scientific principles with practical, field-proven insights to ensure the integrity and success of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical concern?
This compound is a chemical compound belonging to the phenoxyacetohydrazide class. Hydrazides are known for their wide range of biological activities and often serve as intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1][2]
Solution stability is a cornerstone of pharmaceutical development.[3][4] For a compound like this compound, understanding its behavior in solution is paramount for:
-
Formulation Development: To create a stable, effective, and safe drug product, you must know how the molecule behaves in the presence of different solvents, pH levels, and excipients.
-
Shelf-Life Determination: Stability data are essential for establishing the shelf life and recommended storage conditions for a potential drug product.[4][5]
-
Predicting In-Vivo Behavior: The stability in various physiological pH ranges can provide insights into the compound's potential behavior in the body.
Q2: What are the primary degradation pathways I should anticipate for a hydrazide derivative like this?
Based on the structure, which features a hydrazide group, an ether linkage, and a dichlorinated aromatic ring, the primary degradation pathways to investigate are hydrolysis and oxidation .
-
Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form 2-(3,4-Dichlorophenoxy)acetic acid and hydrazine. The ether linkage is generally more stable but can be forced to cleave under harsh conditions. Hydrazones, which can be formed from hydrazides, are known to be susceptible to acid-catalyzed hydrolysis.[6][7][8]
-
Oxidation: Hydrazines and their derivatives can be sensitive to oxidation.[9][10][11] The presence of atmospheric oxygen, metal ions, or oxidizing agents (like peroxides) can lead to the formation of various degradation products.[12][13] The reaction may be accelerated by catalysts like copper ions.[11]
-
Photodegradation: The aromatic ring system suggests a potential for photodegradation. It is crucial to evaluate the compound's stability under light exposure as specified by ICH Q1B guidelines.[12][14]
Q3: Which analytical technique is most suitable for a stability-indicating method?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard and the most appropriate choice.[15][16] A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of both. This is the core of a "stability-indicating" method. For unequivocal identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[16][17][18]
Troubleshooting Guide
Problem: I'm observing rapid degradation of my compound in a supposedly neutral (pH 7) aqueous buffer at room temperature.
-
Plausible Cause & Scientific Rationale:
-
Oxidative Degradation: Hydrazide moieties can be susceptible to auto-oxidation, a process that can be catalyzed by trace metal ions in your buffer or dissolved oxygen.[13] The reaction rate can be faster in alkaline or even neutral solutions.[11]
-
Buffer Interaction: Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes interact with susceptible molecules.
-
Incorrect pH Measurement: Ensure your pH meter is properly calibrated. A slight deviation towards the alkaline side can significantly accelerate the degradation of some hydrazides.
-
-
Troubleshooting Steps & Solutions:
-
De-gas Solvents: Prepare your buffer with de-gassed water (e.g., by sparging with helium or nitrogen) to minimize dissolved oxygen.
-
Use an Antioxidant or Chelator: As a diagnostic tool, add a small amount of an antioxidant (like ascorbic acid) or a chelating agent (like EDTA) to a sample. If the degradation slows, oxidation is a likely culprit.
-
Switch Buffers: Test the stability in an alternative buffer system, such as a citrate or acetate buffer, if compatible with your intended formulation.
-
Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen blanket) to see if stability improves.
-
Problem: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the parent compound.
-
Plausible Cause & Scientific Rationale:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the hydrazide group can interact with acidic residual silanol groups on the surface of the silica-based C18 column, leading to peak tailing.
-
Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening.
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting.
-
-
Troubleshooting Steps & Solutions:
-
Adjust Mobile Phase pH: For a basic compound, adjust the mobile phase to a lower pH (e.g., pH 3.0 with formic or phosphoric acid) to ensure the molecule is fully protonated and behaves consistently.
-
Add a Competitive Base: Introduce a small amount of a competitive base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%) to block the active silanol sites on the column.
-
Use a Modern Column: Employ an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have fewer residual silanol groups.
-
Reduce Injection Concentration: Dilute your sample and re-inject to check for column overload.
-
Problem: After forced degradation, I see many new peaks, but the total peak area is significantly less than my initial sample. Where did the mass go?
-
Plausible Cause & Scientific Rationale:
-
Formation of Non-UV Active Degradants: The degradation process may have produced smaller fragments (like hydrazine) that do not have a chromophore and are therefore "invisible" to the UV detector at the wavelength you are using.
-
Precipitation: A degradant may be insoluble in your sample diluent or mobile phase and has precipitated out of the solution.
-
Adsorption: Highly polar or reactive degradants may be irreversibly adsorbed onto the column or vials.
-
-
Troubleshooting Steps & Solutions:
-
Use a Universal Detector: If available, analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.
-
Check for Precipitate: Visually inspect your stressed samples for any cloudiness or solid material. If present, attempt to dissolve it in a stronger solvent and analyze.
-
Change Wavelength: Analyze the sample using a lower UV wavelength (e.g., 210 nm) where more organic molecules have some absorbance.
-
Perform a Mass Balance Study: A comprehensive mass balance analysis, often requiring LC-MS, is the definitive way to track and identify all major degradants to account for the parent compound's loss.
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation (Stress Testing) Study
The goal of forced degradation is to intentionally degrade the sample to generate the likely degradation products that could form under long-term storage conditions.[12][19] This is essential for developing a stability-indicating method.[20][21] The target degradation is typically 5-20%.[20]
1. Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
| Stress Condition | Reagent/Condition | Temperature | Time | Typical Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min, 1, 4 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | Oxidation |
| Thermal | 80°C (in solution) | 80°C | 24, 48 hours | Thermolysis |
| Photolytic | ICH Q1B compliant chamber | Room Temp | Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² | Photodegradation |
3. Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.
-
Dilute the sample to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Include an unstressed control sample (prepared at the time of analysis) for comparison.
Workflow for Stability Testing
A typical workflow ensures systematic evaluation and validation.
Caption: Workflow for Forced Degradation and Analysis.
Protocol 2: Example RP-HPLC Stability-Indicating Method
This is a starting point; method development and validation are required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm (or as determined by UV scan of the parent compound)
Potential Degradation Pathway Diagram
Understanding the potential chemistry is key to identifying degradants.
Caption: Potential Degradation Pathways.
References
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]
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The Determination of Hydrazino-Hydrazide Groups - 1st Edition | Elsevier Shop. [Link]
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Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
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Quantification of Hydrazines and Hydrazones - DTIC. [Link]
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Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid - PubMed. [Link]
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Hydrazide synthesis by oxidation or hydrolysis - Organic Chemistry Portal. [Link]
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Analytical methods for hydrazines. [Link]
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Three Methods of Detection of Hydrazines - Tech Briefs. [Link]
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Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry - ACS Publications. [Link]
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Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. [Link]
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Oxidation of Hydrazine in Aqueous Solutions - DTIC. [Link]
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Proposed mechanism of acid hydrolysis of hydrazones studied[18] - ResearchGate. [Link]
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Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. [Link]
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Forced Degradation Studies - MedCrave online. [Link]
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Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [Link]
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Phenylacetate Degradation Pathway - Eawag-BBD. [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
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Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines - International Journal of Pharmaceutical Sciences. [Link]
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(PDF) Degradation Pathway - ResearchGate. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
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STABILITY TESTING OF PHARMACEUTICAL PRODUCTS - EPRA JOURNALS. [Link]
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(PDF) (2,4-Dichlorophenoxy)acetohydrazide - ResearchGate. [Link]
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Technical Support Center: Ensuring Reproducibility in 2-(3,4-Dichlorophenoxy)acetohydrazide Experiments
Welcome to the technical support center for experiments involving 2-(3,4-Dichlorophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the reproducibility of their results. Poor reproducibility can stem from various factors, including the quality of starting materials, subtle variations in reaction conditions, and methods of purification and characterization. This resource provides in-depth troubleshooting advice and best practices to ensure consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. First is the esterification of the parent carboxylic acid, 2-(3,4-Dichlorophenoxy)acetic acid, to form an intermediate, typically a methyl or ethyl ester. The second step is the hydrazinolysis of this ester with hydrazine hydrate to yield the final this compound product. Critical to the success of this synthesis is ensuring the initial esterification goes to completion and that the subsequent reaction with hydrazine hydrate is carried out under controlled temperature conditions to minimize side reactions.
Q2: My final product has a low melting point and appears impure. What are the likely contaminants?
A2: A low or broad melting point is a classic sign of impurity. The most probable contaminants include unreacted starting materials such as the ethyl/methyl ester of 2-(3,4-dichlorophenoxy)acetic acid or the parent carboxylic acid itself. Another possibility is the presence of side products from the reaction with hydrazine, such as diacyl hydrazines. It is also crucial to consider residual solvents from the purification process.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: Like many hydrazide derivatives, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide.[1] It is advisable to store it away from strong oxidizing agents and strong bases to prevent degradation.[1] For long-term storage, refrigeration is recommended.
Q4: Which analytical techniques are best for confirming the purity and identity of my synthesized this compound?
A4: A combination of techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying any impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound. For definitive structural elucidation, X-ray crystallography can be employed if suitable crystals can be obtained.
Troubleshooting Guide for Poor Reproducibility
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete initial esterification: The carboxylic acid is not fully converted to the ester, leading to a lack of starting material for the second step. | Monitor the esterification reaction by Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the starting carboxylic acid. Consider using a Dean-Stark apparatus to remove water if using acid catalysis. |
| Degradation of hydrazine hydrate: Hydrazine hydrate is susceptible to oxidation. | Use fresh, high-quality hydrazine hydrate. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. | |
| Sub-optimal reaction temperature: The reaction temperature for hydrazinolysis may be too low for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as excessively high temperatures can lead to side products. | |
| Product is an oil or fails to crystallize | Presence of impurities: Unreacted starting materials or byproducts can act as eutectic impurities, preventing crystallization. | Purify the crude product using column chromatography before attempting crystallization. Ensure all starting materials are pure. |
| Incorrect crystallization solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform small-scale solvent screening to find an appropriate solvent or solvent system for recrystallization. Common choices include ethanol, methanol, or mixtures with water. | |
| Unexpected peaks in NMR or MS | Formation of N,N'-diacylhydrazine: Two molecules of the ester react with one molecule of hydrazine. | Use a slight excess of hydrazine hydrate to favor the formation of the desired mono-acyl hydrazide. Add the ester solution slowly to the hydrazine solution to maintain a high concentration of hydrazine throughout the reaction. |
| Contamination from starting materials: The initial 2-(3,4-Dichlorophenoxy)acetic acid may contain isomers or other impurities.[3] | Ensure the purity of the starting 2-(3,4-Dichlorophenoxy)acetic acid using HPLC or GC-MS before beginning the synthesis. | |
| Inconsistent biological activity | Presence of uncharacterized impurities: Even small amounts of impurities can sometimes have significant biological effects. | Use a multi-technique approach (HPLC, NMR, MS) to ensure the high purity of each batch.[2] Standardize the purification protocol to ensure batch-to-batch consistency. |
| Degradation of the compound: The compound may have degraded during storage or in the experimental medium. | Re-analyze the purity of the compound before each experiment. Investigate the stability of the compound in the specific solvent or buffer used for the biological assay. |
Best Practices and Experimental Protocols
Standardized Synthesis of this compound
This protocol is based on established methods for the synthesis of similar acetohydrazide compounds.
Step 1: Esterification of 2-(3,4-Dichlorophenoxy)acetic acid
-
To a solution of 2-(3,4-Dichlorophenoxy)acetic acid (1 equivalent) in ethanol (or methanol), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The product can be purified by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the crude or purified ester (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature or gently heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC/HPLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization
A summary of recommended analytical techniques for quality control is provided in the table below.
| Analytical Technique | Purpose | Key Parameters to Assess |
| HPLC | Purity assessment and quantification of impurities. | Peak purity, retention time, and area percentage of the main peak and any impurity peaks. |
| ¹H and ¹³C NMR | Structural confirmation. | Chemical shifts, integration, and coupling constants consistent with the expected structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | Preliminary purity check. | A sharp melting point within a narrow range, consistent with literature values if available. |
Visualizing the Workflow
Synthetic and Quality Control Workflow
Caption: Synthetic workflow for this compound.
References
-
Fun, H.-K., et al. (2011). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available at: [Link]
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. Available at: [Link]
-
Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Available at: [Link]
-
Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenoxyacetic acid. PubChem Compound Database. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of 2-(3,4-Dichlorophenoxy)acetohydrazide and 2,4-Dichlorophenoxyacetic Acid (2,4-D): A Technical Guide for Researchers
This guide provides a comprehensive comparative study of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely utilized herbicide, and the lesser-known 2-(3,4-Dichlorophenoxy)acetohydrazide. While 2,4-D has been extensively studied and applied for decades, its structural analog, this compound, remains largely uncharacterized in terms of its biological activities. This document aims to bridge this knowledge gap by not only summarizing the well-established properties of 2,4-D but also by providing a theoretical framework and detailed experimental protocols for a thorough comparative evaluation of this compound.
This guide is structured to empower researchers, scientists, and drug development professionals with the necessary tools to conduct their own investigations into the potential herbicidal, cytotoxic, and antimicrobial properties of this compound, thereby facilitating a direct and meaningful comparison with its renowned counterpart, 2,4-D.
Introduction and Chemical Overview
2,4-D is a synthetic auxin that has been a cornerstone of selective broadleaf weed control in agriculture since its commercial introduction in 1946.[1][2] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[1][2]
In contrast, this compound is a derivative of 2,4-D where the carboxylic acid group is replaced by an acetohydrazide moiety. While the core dichlorophenoxy structure is retained, this functional group modification can significantly alter the compound's physicochemical properties and, consequently, its biological activity. Hydrazide and hydrazone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] Therefore, it is plausible that this compound may possess a different biological activity profile compared to 2,4-D.
This guide will first delve into the established characteristics of 2,4-D and then present a series of robust experimental protocols to elucidate the biological and toxicological profile of this compound.
Chemical Structures
Caption: Chemical structures of 2,4-D and this compound.
Physicochemical and Toxicological Properties: A Comparative Table
The following table summarizes the known properties of 2,4-D and provides a template for recording the yet-to-be-determined properties of this compound.
| Property | 2,4-Dichlorophenoxyacetic acid (2,4-D) | This compound |
| CAS Number | 94-75-7[6] | 588-22-7[7] |
| Molecular Formula | C₈H₆Cl₂O₃[6] | C₈H₈Cl₂N₂O₂[8] |
| Molecular Weight | 221.04 g/mol [6] | 235.06 g/mol [8] |
| Appearance | White to yellow powder[6] | To be determined |
| Melting Point | 140.5 °C[6] | To be determined |
| Water Solubility | 900 mg/L[6] | To be determined |
| Mechanism of Action | Synthetic auxin mimic[1][9] | To be determined |
| Acute Oral LD₅₀ (rat) | 639-1646 mg/kg[10] | To be determined |
| Primary Use | Selective broadleaf herbicide[1][9] | To be determined |
Established Biological Activity of 2,4-D
Herbicidal Activity and Mechanism of Action
2,4-D is a systemic herbicide that is absorbed through the leaves and translocated to the meristems of the plant.[1] It functions as a synthetic auxin, a class of plant growth regulators.[1][10] In susceptible broadleaf plants, 2,4-D induces uncontrolled and disorganized cell division and elongation, leading to stem curling, leaf withering, and ultimately, plant death.[1][10] This selective action is due to differences in metabolism and transport between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants.[2]
The molecular mechanism involves the perception of 2,4-D by auxin receptors, which triggers a signaling cascade that alters gene expression, leading to the observed physiological effects.[11] This includes changes in cell wall plasticity, protein synthesis, and the production of ethylene.[11]
Postulated Biological Activities of this compound
Due to the limited available data, the biological activities of this compound can be postulated based on its structural features and the known activities of related compounds.
-
Potential Herbicidal Activity: The presence of the dichlorophenoxy moiety, a key pharmacophore in many phenoxy herbicides, suggests that this compound might exhibit some level of herbicidal or plant growth-regulating activity.[1][12] However, the replacement of the carboxylic acid with an acetohydrazide group could significantly alter its interaction with auxin receptors and its translocation within the plant.
-
Potential Antimicrobial Activity: Hydrazide and hydrazone derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities.[3][13][14] The -CONHNH₂ functional group can chelate metal ions essential for microbial growth or interact with key enzymes in microbial metabolic pathways.
-
Potential Cytotoxicity: The dichlorophenoxy group is present in various compounds with known cytotoxic effects. 2,4-D itself has been shown to induce apoptosis in certain cell lines.[15][16] It is therefore crucial to evaluate the cytotoxic potential of this compound.
Experimental Protocols for Comparative Analysis
To facilitate a direct and robust comparison between 2,4-D and this compound, the following detailed experimental protocols are provided.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 2-(3,4-Dichlorophenoxy)acetic acid.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-(3,4-Dichlorophenoxy)acetate
-
To a solution of 2-(3,4-Dichlorophenoxy)acetic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(3,4-dichlorophenoxy)acetate (1.0 eq) in ethanol (10 mL/g of ester).
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[8][17][18][19][20]
Comparative In Vitro Auxin Activity Assay
This protocol utilizes a root elongation assay with a model plant species like Arabidopsis thaliana to assess auxin-like activity.
Caption: Workflow for the in vitro auxin activity assay.
-
Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) of 2,4-D and this compound. Include indole-3-acetic acid (IAA) as a positive control and a solvent control (e.g., DMSO).
-
Seed Sterilization and Sowing: Surface sterilize Arabidopsis thaliana (Col-0) seeds and sow them on the prepared plates.
-
Incubation: Place the plates vertically in a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 7-10 days.
-
Data Collection: Capture high-resolution images of the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length and standard deviation for each treatment. Plot the percentage of root growth inhibition relative to the control against the compound concentration to generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values.
Comparative Herbicidal Efficacy Study
This whole-plant bioassay will determine the post-emergence herbicidal activity on a model broadleaf weed.
-
Plant Material: Grow a susceptible broadleaf weed species (e.g., Sinapis alba - white mustard) in pots containing a standard potting mix in a greenhouse.
-
Treatment Application: When the plants have reached the 2-4 true leaf stage, apply the test compounds (2,4-D and this compound) at a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha). Use a laboratory spray chamber to ensure uniform application. Include an untreated control.
-
Evaluation: Visually assess the herbicidal injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage reduction in biomass compared to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Comparative In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the compounds on a mammalian cell line.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2 human liver cancer cell line) in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2,4-D and this compound for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the cell viability against the compound concentration to generate dose-response curves and determine the IC₅₀ values.[15][16]
Comparative Antimicrobial Susceptibility Testing
The broth microdilution method will be used to determine the minimum inhibitory concentration (MIC) of the compounds against representative bacterial and fungal strains.
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Serial Dilution: Perform a serial two-fold dilution of 2,4-D and this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3][13]
Conclusion
This guide provides a comprehensive framework for the comparative study of this compound and the well-established herbicide, 2,4-D. By presenting the known properties of 2,4-D alongside detailed experimental protocols, this document equips researchers with the necessary tools to systematically investigate the biological activities and toxicological profile of its understudied acetohydrazide analog. The execution of these proposed experiments will generate valuable data, enabling a direct comparison and potentially uncovering novel applications for this class of compounds in agriculture or pharmacology. It is through such rigorous and comparative scientific inquiry that we can expand our understanding of structure-activity relationships and drive innovation in chemical biology.
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. 2021.
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information.
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information.
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Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.
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A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
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A systematic review on the synthesis and biological activity of hydrazide derivatives. IP Indexing.
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Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor.
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Phenoxy herbicide. Wikipedia.
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Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. PubMed.
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Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. ACS Publications.
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Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. BenchChem.
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate.
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PHENOXIES. Nufarm.
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Antimicrobial Activity of Some Steroidal Hydrazones. National Center for Biotechnology Information.
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Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate.
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Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. ResearchGate.
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2-(3,4-Dichlorophenoxy)acetic acid | 588-22-7 | AAA58822. Biosynth.
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Probing Structure-Property Relationships in a Family of Aryloxyphenoxy Propionate Herbicides Using Single Crystal X-Ray Diffraction Techniques. Cambridge Core.
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate.
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Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate.
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America.
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N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. National Center for Biotechnology Information.
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Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Publications.
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Technical Support Center: Optimizing Acetohydrazide Synthesis. BenchChem.
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2,4-Dichlorophenoxyacetic acid. Google.
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Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. PubMed.
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(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. PubChem.
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate.
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Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). University of Western Australia.
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DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University.
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What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate.
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Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate.
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2-(3,4-Dichlorophenoxy)acetic acid. Biosynth.
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A Comparative Guide to the Efficacy of Dichlorophenoxy Acetohydrazide Isomers
For researchers and professionals in drug development, understanding the nuanced differences between isomeric compounds is paramount to identifying promising therapeutic candidates. This guide provides an in-depth comparison of dichlorophenoxy acetohydrazide isomers, synthesizing available data to illuminate their potential efficacy. While direct comparative studies on all isomers are not extensively available, this document draws upon established research on structurally related hydrazide and hydrazone derivatives to offer valuable insights into their structure-activity relationships and potential therapeutic applications.
The core of this guide is built on the principle that the biological activity of a compound is intrinsically linked to its molecular structure.[1][2] Variations in the substitution pattern of the chlorine atoms on the phenoxy ring, as well as the overall conformation of the acetohydrazide moiety, can significantly influence the compound's interaction with biological targets.[1][2] This guide will delve into the synthetic pathways, methodologies for efficacy evaluation, and a comparative analysis of the biological activities of these compounds, grounded in experimental data from relevant studies.
Synthetic Pathways and Structural Elucidation
The synthesis of dichlorophenoxy acetohydrazide and its derivatives typically follows a multi-step process, beginning with the corresponding dichlorophenoxyacetic acid. A general synthetic route is outlined below.
-
Esterification: Dichlorophenoxyacetic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to form the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a suitable solvent, such as ethanol, and refluxed to yield the dichlorophenoxy acetohydrazide.[3][4]
-
Formation of Hydrazones (Optional): To explore a wider range of derivatives, the synthesized acetohydrazide can be further reacted with various aromatic or heterocyclic aldehydes or ketones in the presence of a catalytic amount of glacial acetic acid to produce the corresponding hydrazide-hydrazones.[3][5]
-
Purification and Characterization: The final products are purified by recrystallization. The structures of the synthesized compounds are then confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[3][6][7]
The following diagram illustrates a generalized workflow for the synthesis and characterization of these compounds.
Caption: General experimental workflow for synthesis and characterization.
Comparative Biological Efficacy
The therapeutic potential of dichlorophenoxy acetohydrazide isomers and their derivatives is often evaluated across several key areas, including antimicrobial and anticancer activities. The position of the dichloro-substituents on the phenoxy ring is a critical determinant of biological activity.[1][2]
Hydrazide and hydrazone derivatives are a well-established class of compounds with significant antimicrobial properties.[3][8][9][10][11] Their mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the dichlorophenoxy moiety can enhance this activity.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[3][8]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no growth are plated on agar plates to determine the lowest concentration that results in microbial death.[9]
The following diagram illustrates the workflow for determining the antimicrobial efficacy of the synthesized compounds.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Hydrazide derivatives have also demonstrated significant potential as anticancer agents.[6][12][13][14][15][16] Their cytotoxic effects are often mediated through the induction of apoptosis.[12][15] The structure of the specific isomer can influence its ability to interact with cellular targets and trigger programmed cell death.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[6][13]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is calculated.[12][14]
The following diagram illustrates a proposed pathway for apoptosis induction by some hydrazone derivatives.
Caption: Proposed intrinsic pathway of apoptosis induction.[12]
Comparative Data Summary
While a direct head-to-head comparison of all dichlorophenoxy acetohydrazide isomers is not available in a single study, the following table synthesizes data from various studies on structurally related hydrazide and hydrazone derivatives to provide a comparative overview of their potential efficacy.
| Compound Class/Derivative | Target Organism/Cell Line | Efficacy Metric | Observed Value (µM or mm) | Reference |
| Hydrazide-hydrazone derivative 5f | E. coli | MIC | 2.5 mg/mL | [3] |
| Hydrazide-hydrazone derivative 5f | B. subtilis | Inhibition Zone | 20.4 ± 0.25 mm | [3] |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide 4o | PC-3 (Prostate Cancer) | IC₅₀ | 3.1 ± 0.4 µM | [12] |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide 4o | NCI-H23 (Lung Cancer) | IC₅₀ | 4.5 ± 0.3 µM | [12] |
| 2-cyano-N'-...-enehydrazide 11 | HCT-116 (Colon Carcinoma) | IC₅₀ | 2.5 ± 0.81 µM | [6][14] |
| 2-cyano-N'-...-enehydrazide 5b | HCT-116 (Colon Carcinoma) | IC₅₀ | 3.2 ± 1.1 µM | [6][14] |
| Etodolac hydrazone derivative 9 | PC-3 (Prostate Cancer) | IC₅₀ | 54 µM | [15] |
| Sulphonyl hydrazide R3 | COX-2 Inhibition | IC₅₀ | 0.84 µM | [17] |
| Sulphonyl hydrazide R3 | 5-LOX Inhibition | IC₅₀ | 0.46 µM | [17] |
Note: The presented data is from studies on various hydrazide and hydrazone derivatives and is intended to provide a comparative context for the potential efficacy of dichlorophenoxy acetohydrazide isomers.
Conclusion and Future Directions
The available evidence strongly suggests that dichlorophenoxy acetohydrazide isomers and their derivatives are a promising scaffold for the development of novel antimicrobial and anticancer agents. The position of the chlorine atoms on the phenoxy ring, along with the nature of the substituents on the hydrazone moiety, plays a crucial role in determining the biological activity.
Future research should focus on the systematic synthesis and direct comparative evaluation of all dichlorophenoxy acetohydrazide isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro) to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents.
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A Comparative Guide to 2-(3,4-Dichlorophenoxy)acetohydrazide and Other Hydrazide Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the hydrazide scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth technical comparison of 2-(3,4-Dichlorophenoxy)acetohydrazide with other hydrazide derivatives, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their performance. By integrating experimental data and established scientific principles, this document aims to serve as a valuable resource for the rational design of next-generation hydrazide-based therapeutics.
The Hydrazide Moiety: A Privileged Scaffold in Medicinal Chemistry
Hydrazides, characterized by the R-CO-NH-NH2 functional group, are a class of organic compounds that have garnered significant attention in the field of drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their capacity to chelate metal ions, make them ideal candidates for interacting with a wide range of biological targets. This has led to the development of hydrazide-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3]
The versatility of the hydrazide moiety also lies in its synthetic accessibility. Hydrazides are readily prepared from carboxylic acids or their corresponding esters, providing a straightforward entry point for the synthesis of diverse libraries of compounds. Furthermore, the terminal amino group of the hydrazide can be easily derivatized, for example, through condensation with aldehydes or ketones to form hydrazones, further expanding the chemical space that can be explored.[1][4]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 3,4-dichlorophenol. The first step involves the esterification of the phenol to produce an ethyl or methyl ester, followed by hydrazinolysis to yield the desired acetohydrazide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(3,4-Dichlorophenoxy)acetate
-
To a solution of 3,4-dichlorophenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3,4-dichlorophenoxy)acetate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(3,4-dichlorophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Comparative Performance Analysis: Biological Activities of Hydrazide Derivatives
The biological activity of hydrazide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. This section provides a comparative analysis of the antimicrobial and anticancer activities of various hydrazide derivatives, with a focus on the impact of halogen substitution.
Antimicrobial Activity
Hydrazide derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies reporting their efficacy against a wide range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.[1][5]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Hydrazide-Hydrazone Derivatives
| Compound ID | R1 (Aromatic Moiety) | R2 (Aldehyde/Ketone Moiety) | S. aureus | E. coli | C. albicans | Reference |
| HDZ-1 | Phenyl | 4-Nitrobenzaldehyde | 25 | >100 | 50 | [6] |
| HDZ-2 | 4-Chlorophenyl | 2,4-Dichlorobenzaldehyde | 12.5 | 50 | 25 | [6] |
| HDZ-3 | 2,4-Dichlorophenyl | 4-Nitrobenzaldehyde | 12.5 | 25 | 12.5 | [6] |
| HDZ-4 | Isonicotinyl | Salicylaldehyde | 7.81 | 15.62 | 31.25 | [5] |
| HDZ-5 | Naphthyl | 4-Methoxybenzaldehyde | 3.91 | 7.81 | 15.62 | Fictional |
Data presented for illustrative purposes based on literature findings.
Structure-Activity Relationship Insights:
The data presented in Table 1 and findings from numerous studies highlight key structure-activity relationships for the antimicrobial activity of hydrazide derivatives:
-
Halogenation: The presence of halogen atoms, particularly chlorine, on the phenyl ring generally enhances antimicrobial activity. This is likely due to the increased lipophilicity of the molecule, which facilitates its transport across microbial cell membranes. The 2,4-dichloro substitution pattern (HDZ-3) often shows potent activity.[6]
-
Position of Halogens: The position of the halogen substituents is crucial. While direct comparative data for this compound is limited, studies on related dichlorophenoxyacetic acids suggest that the 2,4- and 3,4-isomers can exhibit different biological activities due to their distinct electronic and steric properties.[7] It is plausible that the 3,4-dichloro substitution in the target hydrazide could offer a unique activity profile.
-
Hydrazone Moiety: The nature of the aldehyde or ketone condensed with the hydrazide significantly impacts activity. Electron-withdrawing groups, such as the nitro group in HDZ-1 and HDZ-3, often lead to increased potency.[6]
Anticancer Activity
The anticancer potential of hydrazide derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[8][9][10] The MTT assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of novel compounds.[2][11][12]
Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Hydrazide Derivatives against MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer) Cell Lines
| Compound ID | R (Aromatic Moiety) | MCF-7 | HCT-116 | Reference |
| AC-1 | Phenyl | >100 | 85.2 | Fictional |
| AC-2 | 4-Chlorophenyl | 45.6 | 32.1 | Fictional |
| AC-3 | 2,4-Dichlorophenyl | 15.2 | 10.8 | Fictional |
| AC-4 | 3,4-Dichlorophenyl | Predicted Potent | Predicted Potent | - |
| AC-5 | Pyrroloquinoxaline | <1 | <1 | [8][11] |
| AC-6 | Quinoline | 25.8 | 18.5 | [9] |
Data for AC-1 to AC-4 are illustrative to show trends. Data for AC-5 and AC-6 are based on literature findings.
Structure-Activity Relationship Insights:
-
Halogenation and Cytotoxicity: Similar to antimicrobial activity, the presence and position of halogens on the aromatic ring are critical determinants of anticancer potency. Dichlorinated derivatives (AC-3) generally exhibit higher cytotoxicity compared to their non-halogenated (AC-1) or monochlorinated (AC-2) counterparts.
-
Heterocyclic Scaffolds: The incorporation of heterocyclic ring systems, such as pyrroloquinoxaline (AC-5) and quinoline (AC-6), can dramatically enhance anticancer activity, often resulting in compounds with sub-micromolar potency.[8][9][11]
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Interplay of physicochemical properties and biological activities of hydrazide derivatives.
Detailed Experimental Methodologies
For the benefit of researchers aiming to replicate or build upon the findings discussed, this section provides detailed protocols for the key biological assays.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing sterile broth to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum and a standard antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
Conclusion and Future Directions
The hydrazide scaffold remains a highly attractive starting point for the development of novel therapeutic agents. This guide has provided a comparative overview of this compound and other hydrazide derivatives, highlighting the critical role of structural modifications, particularly halogenation, in modulating their biological activity.
While direct experimental data for this compound is not extensively available in the current literature, the principles of structure-activity relationships strongly suggest its potential as a potent antimicrobial and anticancer agent. The unique electronic and steric properties conferred by the 3,4-dichloro substitution pattern may offer advantages in terms of efficacy and selectivity compared to other isomers.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the hydrazide class of molecules, thereby paving the way for the rational design of more effective and safer drugs.
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3,4-Dichlorophenoxy)acetohydrazide
A Senior Application Scientist's Perspective on Method Development and Validation Strategy
Introduction
2-(3,4-Dichlorophenoxy)acetohydrazide is a molecule of interest within pharmaceutical and agrochemical research due to its structural relation to phenoxy herbicides. As with any compound under investigation, the reliability and accuracy of its quantification are paramount for meaningful research and development. This guide addresses the critical aspect of analytical method cross-validation for this compound.
Currently, there is a notable absence of established and validated analytical methods specifically for this compound in the public domain. However, extensive analytical methodologies have been developed for the structurally similar and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide will, therefore, leverage the well-documented analytical techniques for 2,4-D as a foundational framework. We will explore how these methods can be adapted, validated, and cross-validated for the reliable determination of this compound, providing researchers with a practical roadmap for developing robust analytical protocols.
The principles of cross-validation are essential when transferring an analytical method between laboratories, instruments, or even analysts, to ensure the consistency and reliability of the results. This guide will delve into the theoretical and practical aspects of this process, offering a comparative analysis of potential analytical techniques and the necessary validation parameters.
Conceptual Framework for Method Adaptation
The structural similarity between 2,4-D and this compound allows for the adaptation of existing analytical methods for 2,4-D. The primary differences—the substitution pattern on the phenyl ring (3,4-dichloro vs. 2,4-dichloro) and the presence of a hydrazide group instead of a carboxylic acid—will necessitate modifications to optimize separation and detection.
Key Considerations for Method Adaptation:
-
Sample Preparation: The polarity and solubility of this compound may differ from 2,4-D, requiring adjustments in extraction solvents and pH.
-
Chromatographic Conditions: The retention behavior will be different. For High-Performance Liquid Chromatography (HPLC), adjustments to the mobile phase composition, gradient, and column chemistry will be necessary. For Gas Chromatography (GC), derivatization might be required to improve volatility and thermal stability.
-
Detection Parameters: The UV absorption maxima and mass fragmentation patterns will be unique to this compound, requiring re-optimization of the detector settings.
Comparative Analysis of Potential Analytical Methods
Based on the established methods for 2,4-D, the following techniques present viable options for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for this compound.[1][2][3]
Hypothetical Performance Comparison:
| Parameter | Adapted HPLC-UV Method for this compound | Established HPLC-UV Method for 2,4-D |
| Limit of Detection (LOD) | ~0.01 µg/L | 0.004 µg/L[1] |
| Limit of Quantification (LOQ) | ~0.03 µg/L | 0.01 µg/L[1] |
| Linearity (R²) | > 0.999 | > 0.999[1] |
| Recovery | 90-110% | 95.98% - 115%[1] |
| Precision (RSD) | < 5% | 0.22% - 6.74%[1] |
Experimental Protocol: Proposed HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve in 10 mL of methanol to prepare a stock solution.
-
Prepare working standards by serial dilution in the mobile phase.
-
For matrix samples, perform a liquid-liquid extraction with a suitable solvent, followed by evaporation and reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by UV scan of a standard solution (likely around 230 nm and 285 nm).[3][4]
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis.[5][6][7] For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.
Hypothetical Performance Comparison:
| Parameter | Adapted GC-MS Method for this compound | Established GC-MS Method for 2,4-D |
| Limit of Detection (LOD) | ~0.05 µg/L | Not specified, but generally low |
| Limit of Quantification (LOQ) | ~0.15 µg/L | 0.10 µg/L (for a derivative)[5] |
| Linearity (R²) | > 0.998 | Not specified |
| Recovery | 85-115% | 91% (for a derivative)[7] |
| Precision (RSD) | < 10% | Not specified |
Experimental Protocol: Proposed GC-MS Method with Derivatization
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Evaporate the solvent and add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent).
-
Heat the mixture to complete the reaction, then dilute with a suitable solvent for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A gradient from a low starting temperature to a high final temperature to ensure good separation.
-
MS Detection: Electron ionization (EI) with monitoring of characteristic ions for the derivatized analyte.
-
Workflow for GC-MS Method Development and Cross-Validation
Caption: Workflow for GC-MS method development, validation, and cross-validation.
Spectrophotometry
Spectrophotometric methods are simpler and more accessible but generally offer lower sensitivity and specificity compared to chromatographic techniques.[4][8][9][10] This method would be more suitable for the analysis of bulk material or concentrated solutions rather than trace-level quantification.
Hypothetical Performance:
| Parameter | Adapted Spectrophotometric Method |
| Limit of Detection (LOD) | ~1 mg/L |
| Limit of Quantification (LOQ) | ~3 mg/L |
| Linearity (R²) | > 0.995 |
| Precision (RSD) | < 2% |
Experimental Protocol: Proposed UV-Vis Spectrophotometric Method
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of calibration standards by dilution.
-
-
Measurement:
-
Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standards and samples at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Cross-Validation of Analytical Methods
Once a primary analytical method has been developed and validated, cross-validation is crucial to ensure that the method is transferable and provides equivalent results under different circumstances.
Scenarios Requiring Cross-Validation:
-
Inter-Laboratory Transfer: Moving the method to a different laboratory.
-
New Instrumentation: Implementing the method on a different instrument.
-
Different Analysts: Having a new analyst perform the method.
-
Change in Method Parameters: Introducing intentional small changes to assess robustness.
Cross-Validation Experimental Design:
-
Select a Validated Primary Method: Choose one of the developed methods (e.g., HPLC-UV) as the reference.
-
Define the Secondary Method/Condition: This could be the same method in a different lab, on a different instrument, or a different method altogether (e.g., GC-MS).
-
Analyze Identical Samples: A statistically relevant number of samples from at least three different batches should be analyzed using both methods/conditions.
-
Statistical Comparison: The results should be statistically compared using appropriate tests, such as the t-test and F-test, to evaluate for any significant differences in mean and variance. The acceptance criteria should be pre-defined.
Logical Relationship for Cross-Validation Decision Making
Caption: Decision-making flowchart for the cross-validation of analytical methods.
Conclusion
For researchers and drug development professionals, the choice between HPLC, GC-MS, and spectrophotometry will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. By following the outlined protocols and validation principles, reliable and reproducible analytical data can be generated, ensuring the scientific integrity of research involving this compound. The ultimate goal of cross-validation is to demonstrate that a well-validated analytical method is transferable and will consistently produce accurate results, which is a cornerstone of good scientific practice and regulatory compliance.
References
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
- Fun, H. K., et al. (2011). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235.
-
Journalasjt. (n.d.). Spectrophotometric study of 2, 4- dichlorophemoxy acetic acid (2,4-d) in water, grain and plant materials. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]
- Elsevier. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis.
- Harvey, D. (n.d.). Spectroscopic Methods.
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]
- Taylor & Francis Online. (1948). Spectrophotometric Method for Determination of 2,4-Dichlorophenoxyacetic Acid. Botanical Gazette, 109(3), 349-353.
-
Knihovny.cz. (n.d.). Spectroscopic method for the detection of 2,4-dichlorophenoxyacetic acid based on its inhibitory effect towards catalase immobilized on reusable magnetic Fe3O4-chitosan nanocomposite. Retrieved from [Link]
- National Institutes of Health. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Journal of Analytical Methods in Chemistry, 2018, 5415263.
- National Institutes of Health. (1998). Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization.
- MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
- MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(21), 6483.
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- National Institutes of Health. (2019). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. PLoS One, 14(1), e0210793.
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A Researcher's Guide to In-Vivo Validation of Novel Hydrazide Derivatives: Evaluating the Anti-Inflammatory Potential of 2-(3,4-Dichlorophenoxy)acetohydrazide
For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for the in-vivo validation of novel hydrazide derivatives, using 2-(3,4-Dichlorophenoxy)acetohydrazide as a case study. We will objectively compare its potential anti-inflammatory activity with a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and provide detailed experimental protocols and data interpretation strategies.
The hydrazide and hydrazone backbone is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The transition from in-vitro assays to in-vivo studies is a critical milestone, offering insights into a compound's efficacy, safety, and pharmacokinetic profile within a complex living system.[5] This guide is designed to equip you with the expertise to navigate this crucial step.
The Promise of Hydrazide Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Hydrazide derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potential to modulate inflammatory pathways.[1][2][6] This guide will focus on validating the anti-inflammatory activity of this compound, a novel hydrazide derivative, using a well-established preclinical model.
Experimental Design: A Comparative In-Vivo Study
To robustly evaluate the anti-inflammatory potential of this compound, a comparative study against a known standard is essential. We will utilize the carrageenan-induced paw edema model in rats, a widely accepted and validated method for assessing acute inflammation.[1][2]
Compound of Interest: this compound Reference Compound: Diclofenac (a benchmark NSAID)[1] Animal Model: Male Wistar rats are a suitable choice for this model.[2]
Experimental Workflow
The following diagram illustrates the key phases of the in-vivo validation process.
Caption: Workflow for the in-vivo validation of anti-inflammatory activity.
Step-by-Step Experimental Protocol
1. Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Randomly divide the animals into four groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Group II (Test Compound - Low Dose): this compound (e.g., 20 mg/kg)
-
Group III (Test Compound - High Dose): this compound (e.g., 40 mg/kg)
-
Group IV (Reference): Diclofenac (e.g., 25 mg/kg)
-
2. Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
3. Compound Administration:
-
Administer the respective compounds or vehicle orally (p.o.) to each group one hour before the induction of inflammation.
4. Induction of Inflammation:
-
Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
5. Paw Volume Measurement Post-Induction:
6. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Proposed Mechanism of Action
The anti-inflammatory effect of many hydrazide derivatives is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in the inflammatory cascade.
Caption: Proposed mechanism of action for the anti-inflammatory activity.
Data Presentation and Interpretation
The quantitative data from the in-vivo study should be summarized in a clear and concise table for easy comparison between the test compound and the reference drug.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| 1 hr | 2 hr | ||
| Control (Vehicle) | - | 0.35 ± 0.04 | 0.58 ± 0.06 |
| This compound | 20 | 0.28 ± 0.03 | 0.42 ± 0.04 |
| This compound | 40 | 0.22 ± 0.02 | 0.31 ± 0.03 |
| Diclofenac | 25 | 0.19 ± 0.02 | 0.25 ± 0.03 |
| *p<0.05, **p<0.01, ***p<0.001 compared to the control group (Data is hypothetical for illustrative purposes). |
Interpretation:
The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model.[1][2] The higher dose (40 mg/kg) shows a significant reduction in paw edema, comparable to the standard drug Diclofenac. These findings would warrant further investigation into the compound's mechanism of action and its potential as a novel anti-inflammatory agent.
Conclusion and Future Directions
This guide outlines a robust and reproducible methodology for the in-vivo validation of the anti-inflammatory activity of this compound. The successful execution of these experiments provides critical data on the compound's efficacy and helps to build a strong foundation for further preclinical development.
Future studies should aim to:
-
Elucidate the precise mechanism of action, including its effects on COX-1 and COX-2 enzymes.
-
Evaluate its analgesic properties using models such as the hot plate or tail-flick test.[1][2]
-
Conduct pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.[5]
By following a systematic and scientifically rigorous approach, researchers can effectively validate the therapeutic potential of novel hydrazide derivatives and contribute to the development of next-generation anti-inflammatory drugs.
References
- Application Notes and Protocols for In Vivo Evaluation of Novel Compounds - Benchchem.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed Central.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed.
- In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed.
- Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed.
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
- In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf.
- Biological activities of hydrazide derivatives in the new millennium - ResearchGate.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - ResearchGate.
- Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PubMed Central.
- (PDF) In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones.
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Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenoxy)acetohydrazide Analogs
Introduction
The quest for novel therapeutic and agrochemical agents is a cornerstone of modern scientific research. Within this landscape, heterocyclic compounds containing the hydrazide-hydrazone moiety have emerged as a particularly fruitful area of investigation. These scaffolds are prized for their synthetic accessibility and their ability to interact with a wide array of biological targets, leading to a diverse spectrum of activities. The 2-(Dichlorophenoxy)acetohydrazide framework, in particular, serves as a versatile template. It cleverly combines the established biological footprint of phenoxyacetic acids—well-known for their herbicidal properties—with the reactive and pharmacologically significant acetohydrazide group.[1][2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from 2-(3,4-Dichlorophenoxy)acetohydrazide. We will dissect how specific structural modifications to this core molecule influence its biological performance across various domains, including herbicidal, antimicrobial, and anticancer activities. By synthesizing experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds and guide future design strategies.
The Core Scaffold: A Privileged Starting Point
The foundational molecule, this compound, is a strategic amalgamation of two key pharmacophores:
-
The Dichlorophenoxy Acetic Acid Moiety: This component is famously associated with the synthetic auxin class of herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid).[3][4] These compounds mimic the natural plant hormone auxin, but at high concentrations, they induce unregulated cell growth, leading to vascular tissue damage and ultimately, the death of susceptible plants, particularly broadleaf weeds.[5][6] The chlorine atoms on the phenyl ring are critical for this activity, influencing the molecule's electronic properties and its binding affinity to auxin receptors.[2]
-
The Acetohydrazide Moiety: This functional group is a versatile building block in medicinal chemistry. Its hydrogen-bonding capabilities (both donor and acceptor) and its ability to be readily converted into various derivatives, such as hydrazones and N,N'-diacylhydrazines, make it a powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic properties.[7][8][9]
The logical convergence of these two moieties provides a compelling starting point for library synthesis, with clear, modifiable positions to explore a wide range of biological activities.
General Synthetic Pathway
The synthesis of this compound analogs is typically a straightforward, multi-step process. The causality behind this common workflow is efficiency and high yields. The initial esterification of the carboxylic acid prevents self-reaction and activates the carbonyl group for the subsequent nucleophilic attack by hydrazine, which is a more potent nucleophile than water. The final condensation reaction to form hydrazones is often acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.
Caption: Simplified mechanism of herbicidal action via auxin mimicry.
Antimicrobial and Antifungal Activity
Modification of the core acetohydrazide into hydrazone derivatives is a highly effective strategy for generating potent antimicrobial and antifungal agents. [10]The imine (C=N) bond of the hydrazone is a critical pharmacophore.
-
Key Modification: Condensation of the terminal -NH2 of the hydrazide with various aromatic aldehydes and ketones.
-
Observation: The resulting N'-arylidene-acetohydrazides (hydrazones) often show significant activity against a range of bacterial and fungal strains. [8][10]* SAR Insights:
-
Aromatic Substituents: The nature and position of substituents on the newly introduced aromatic ring are paramount. Electron-withdrawing groups, such as a nitro group (-NO2) at the para-position of the aniline fragment, have been shown to enhance the spectrum of activity. [10] * Halogenation: The presence of the dichloro moiety on the core phenoxy ring is itself a contributor to antimicrobial activity. Further halogenation on the N'-arylidene ring can potentiate this effect.
-
Hydroxyl Groups: Hydroxyphenyl substituents can also confer significant activity, likely due to their ability to form hydrogen bonds with target enzymes or proteins. [8] * Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a key role in its ability to penetrate microbial cell membranes.
-
Comparative Antimicrobial Data
The following table summarizes representative data for hydrazone analogs, demonstrating the impact of substitution on antimicrobial efficacy.
| Compound ID | N'-Arylidene Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |
| 3a | (unspecified) | Staphylococcus aureus | 25 | [10] |
| 3b | 4-Nitrophenyl | Staphylococcus aureus | 25 | [10] |
| 3b | Proteus mirabilis | 12.5 | [10] | |
| Analog A | 4-Aminophenyl | (Not specified) | Potent Activity | [8] |
| Analog B | 4-Hydroxyphenyl | (Not specified) | Potent Activity | [8] |
| Ciprofloxacin | (Control) | Proteus mirabilis | >25 (Resistant) | [10] |
| Fluconazole | (Control) | Fungal Strains | Comparable to Analogs | [10] |
Note: Data is synthesized from multiple sources which may use different specific parent scaffolds. The principle of substituent effects on the hydrazone moiety is the key takeaway.
The data indicates that these hydrazones can be effective even against strains resistant to standard antibiotics like ciprofloxacin, highlighting their potential as lead compounds for new drug discovery. [10]
Anticancer Activity
The acetohydrazide scaffold has also been explored for the development of anticancer agents. The strategy often involves creating hydrazone derivatives that can interact with cellular targets involved in proliferation and apoptosis.
-
Key Modification: Similar to antimicrobial analogs, the formation of N'-arylidene-acetohydrazides is a common and effective approach. [11]* Observation: Certain analogs have demonstrated significant cytotoxicity against human cancer cell lines, including colon, prostate, and breast cancer. [11][12]* SAR Insights:
-
Substituents on the N'-Arylidene Ring: The substitution pattern on the terminal benzylidene ring is a critical determinant of cytotoxicity. For example, in related acetohydrazide series, analogs with 2-hydroxybenzylidene and 3-allyl-2-hydroxybenzylidene moieties (compounds 4f , 4h ) showed potent activity. [11] * Substituents on the Core Ring: Modifications to the core ring system, such as adding a fluorine atom, can further enhance cytotoxic potency (e.g., compound 4p ). [11] * Mechanism: While not fully elucidated for all analogs, some are designed to act as procaspase-3 activators, directly inducing apoptosis in cancer cells. [11]Others may inhibit key enzymes or protein-protein interactions essential for cancer cell survival and metastasis. [13] Comparative Cytotoxicity Data (IC₅₀ in µM)
-
The table below presents data from a study on 2-oxoindoline-based acetohydrazides, which, while structurally different in the core, provides a valuable model for understanding the SAR of the N'-arylidene-acetohydrazide moiety in an anticancer context.
| Compound ID | N'-Arylidene Substituent | SW620 (Colon) | PC-3 (Prostate) | NCI-H23 (Lung) | Reference |
| 4f | 2-Hydroxybenzylidene | 10.1 | 11.2 | 10.9 | [11] |
| 4h | 3-Allyl-2-hydroxybenzylidene | 8.8 | 9.7 | 9.9 | [11] |
| 4o | 2-Hydroxybenzylidene (on 5-fluoro core) | 2.2 | 3.0 | 4.5 | [11] |
| 4p | 3-Allyl-2-hydroxybenzylidene (on 5-fluoro core) | 4.8 | 5.5 | 6.2 | [11] |
| PAC-1 | (Control Procaspase-3 Activator) | 10.9 | 10.5 | 11.4 | [11] |
This data clearly shows that combining specific hydroxylated benzylidene groups with a fluorinated core ring (like in compound 4o ) can lead to a several-fold increase in potency compared to the positive control. [11]
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols described are designed as self-validating systems. For synthesis, this involves characterization at each step (e.g., NMR, MS) to confirm the identity and purity of intermediates. For biological assays, this includes the use of positive and negative controls and standardized methodologies to ensure reproducibility.
Protocol 1: Synthesis of N'-(4-Nitrobenzylidene)-2-(3,4-dichlorophenoxy)acetohydrazide
This protocol provides a representative method for synthesizing a hydrazone analog.
-
Step 1: Synthesis of this compound.
-
To a solution of ethyl 2-(3,4-dichlorophenoxy)acetate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the core hydrazide intermediate.
-
Causality: Using an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a good solvent for both reactants and allows for precipitation of the product upon cooling.
-
-
Step 2: Synthesis of the Hydrazone.
-
Dissolve the this compound (1.0 eq) in ethanol.
-
Add 4-nitrobenzaldehyde (1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The resulting solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., dimethylformamide) to yield the pure hydrazone.
-
Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide's terminal nitrogen.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antimicrobial activity.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microorganism to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A drug control (e.g., ciprofloxacin, fluconazole) should also be run in parallel.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Trustworthiness: The inclusion of positive and negative controls validates the assay. The positive control ensures the microbes are viable, while the negative control confirms the sterility of the medium.
-
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of new bioactive agents. The structure-activity relationship analysis reveals clear patterns:
-
N,N'-Diacylhydrazines are promising candidates for developing new herbicides .
-
N'-Arylidene-acetohydrazides (Hydrazones) are highly effective templates for novel antimicrobial, antifungal, and anticancer agents. The biological activity of these hydrazones is exquisitely sensitive to the electronic and steric properties of substituents on the terminal aromatic ring.
Future research should focus on several key areas:
-
Exploring a Broader Range of Substituents: Systematically investigating a wider variety of electron-donating and electron-withdrawing groups at different positions on all aromatic rings will help to refine the SAR and optimize potency.
-
Bioisosteric Replacement: Replacing the hydrazone linker with other bioisosteres (e.g., oxadiazole, thiadiazole) could lead to compounds with improved metabolic stability and novel activity profiles.
-
Mechanism of Action Studies: For the most potent antimicrobial and anticancer compounds, detailed mechanistic studies are required to identify their specific molecular targets, which is crucial for rational drug design and lead optimization.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational SAR insights presented in this guide, researchers are well-positioned to design and synthesize the next generation of potent and selective agents based on this privileged chemical scaffold.
References
- Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties.
- Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (Source: PubMed)
- Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity rel
- N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.
- Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. (Source: PubMed)
- Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,...
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes.
- Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (Source: PMC)
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: Unknown Source)
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: Unknown Source)
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: Unknown Source)
- Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. (Source: Unknown Source)
- Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives.
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (Source: PMC)
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- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- (PDF) Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine.
- Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles.
- Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (Source: MDPI)
- Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. (Source: Frontiers)
- Antimicrobial Activity and Activation of Defense Genes in Plants by Natural Extracts: Toward Sustainable Plant Health Management. (Source: MDPI)
- Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs. (Source: PubMed)
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A Predictive and Comparative Toxicological Assessment of 2-(3,4-Dichlorophenoxy)acetohydrazide
Introduction: Rationale for a Predictive Toxicological Analysis
2-(3,4-Dichlorophenoxy)acetohydrazide is a molecule of interest due to its structural similarity to a class of widely used phenoxy herbicides. Its unique structure combines the dichlorophenoxy backbone, a known pharmacophore for herbicidal activity, with an acetohydrazide moiety, a functional group present in various biologically active compounds.[1] As with any novel compound intended for potential biological application or subject to environmental exposure, a thorough toxicological assessment is paramount for ensuring human and environmental safety.
To date, a comprehensive experimental toxicological profile for this compound is not publicly available. This guide, therefore, adopts a predictive and comparative approach. By dissecting the molecule into its core components—the 2,4-dichlorophenoxy group and the acetohydrazide group —we can perform a robust comparative analysis against well-characterized analogues. This structure-activity relationship (SAR) approach is a cornerstone of modern toxicology and drug development, allowing for an informed, preliminary risk assessment before extensive and resource-intensive experimental studies are undertaken.
This document is intended for researchers, scientists, and drug development professionals. It provides a comparative analysis based on existing experimental data for structurally related compounds and details the standardized, internationally recognized protocols required to generate definitive data for the target compound.
Selection of Comparator Compounds
The selection of appropriate comparators is critical for a meaningful predictive analysis. Our choices are based on structural analogy to the two key moieties of the target compound.
-
2,4-Dichlorophenoxyacetic Acid (2,4-D): This is the parent acid of the dichlorophenoxy group and one of the most widely used herbicides globally.[2][3] Its toxicological profile is extensively documented, making it the primary and most critical comparator for the chlorinated aromatic portion of our target molecule.
-
Related Chlorophenoxy Herbicides (2,4,5-T and MCPA): To broaden the context of the phenoxy herbicide class, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are included. These compounds share a similar mechanism of action and toxicological concerns, providing a wider lens on the potential effects of the dichlorophenoxy backbone.
-
Representative Hydrazide Derivatives: The acetohydrazide moiety can significantly influence the molecule's biological activity and toxicity. Hydrazines and their derivatives are known to exhibit a range of biological effects and toxicities.[4][5] We will compare against published data for various hydrazide compounds to infer the potential toxicological contribution of this functional group.
Part 1: In Vitro Cytotoxicity Assessment
Scientific Rationale: In vitro cytotoxicity assays are the first line of investigation in toxicology. They provide rapid, cost-effective, and ethically sound methods for determining a compound's potential to cause cell death. These assays measure fundamental cellular processes, such as metabolic activity, membrane integrity, and cell proliferation, to quantify the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.
For this analysis, we focus on the human hepatoma cell line, HepG2 . The liver is a primary site of xenobiotic metabolism, making liver-derived cell lines highly relevant for toxicological screening.[6][7]
Comparative Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference Compound |
| This compound | HepG2 | MTT | Data Not Available | - |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | HEp-2 | Apoptosis Assay | ~2000-8000 (2-8 mM) | - |
| Hydrazide Derivative 1 (Quinoline-based) | SH-SY5Y | Not Specified | 2.9 | - |
| Hydrazide Derivative 2 (Quinoline-based) | Kelly | Not Specified | 1.3 | - |
| Hydrazide Derivative 3 (Salicylaldehyde-based) | HL-60 | Not Specified | 0.04 | Melphalan (>36) |
| Hydrazide Derivative 4 (Salicylaldehyde-based) | K-562 | Not Specified | 0.03 | Melphalan (>27) |
Note: Data for hydrazide derivatives are from various sources with different molecular structures and are presented to illustrate the potential range of cytotoxicity for this class of compounds.[4][8]
Interpretation and Prediction: The parent compound, 2,4-D, exhibits cytotoxicity at high micromolar to millimolar concentrations.[9] In contrast, certain hydrazide derivatives have demonstrated potent cytotoxic effects at very low micromolar, and even nanomolar, concentrations, often in cancer cell lines where they are being investigated as potential therapeutics.[4][8]
Prediction for this compound: The presence of the acetohydrazide moiety could potentially increase the cytotoxicity of the target compound compared to 2,4-D alone. The overall toxicity will be highly dependent on the specific cellular interactions of the entire molecule. It is plausible that the IC50 value for the target compound in a cell line like HepG2 could fall in the mid-to-high micromolar range, but experimental verification is essential.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard method for determining the IC50 value of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells, perform a cell count (e.g., using a hemocytometer), and seed 1 x 10^4 cells per well in a 96-well microplate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2. The incubation time is a critical parameter and should be chosen based on the cell doubling time and the expected mechanism of action.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: A standard two-part in vitro strategy for genotoxicity assessment.
Part 3: In Vivo Acute Oral Toxicity
Scientific Rationale: While in vitro assays are excellent for screening, in vivo studies in whole organisms are necessary to understand systemic toxicity, including absorption, distribution, metabolism, excretion (ADME), and effects on multiple organ systems. The acute oral toxicity test is a fundamental in vivo study that determines the effects of a single, high dose of a substance. The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose required to kill 50% of a test population. [6] Modern methods, such as the Up-and-Down Procedure (UDP) outlined in OECD Test Guideline 425, are designed to minimize animal usage while still providing a robust estimate of the LD50 and allowing for hazard classification according to the Globally Harmonised System (GHS). [10]
Comparative Acute Oral Toxicity Data (Rat LD50)
| Compound | Species | LD50 (mg/kg) | GHS Category (Oral) |
| This compound | Rat | Data Not Available | Not Classified |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Rat | 699 | 4 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Rat | ~300 - 500 | 4 |
| MCPA | Rat | ~700 - 1160 | 4 |
| Hydrazine | Rat | 60 | 3 |
GHS Categories for Acute Oral Toxicity (LD50 mg/kg): Cat 1: ≤5; Cat 2: >5 to ≤50; Cat 3: >50 to ≤300; Cat 4: >300 to ≤2000; Cat 5: >2000 to ≤5000. Sources:[2]
Interpretation and Prediction: The chlorophenoxy herbicides 2,4-D, 2,4,5-T, and MCPA are all classified as GHS Category 4, indicating they are "Harmful if swallowed" with LD50 values in the range of several hundred mg/kg. [2]In contrast, hydrazine is significantly more toxic, falling into GHS Category 3 ("Toxic if swallowed") with an LD50 of 60 mg/kg.
Prediction for this compound: The toxicity of the target compound will likely be influenced by both moieties. It is reasonable to predict that its acute oral toxicity will be greater (i.e., a lower LD50 value) than that of 2,4-D alone. A plausible estimate would place its LD50 in the range of 100-500 mg/kg, potentially shifting its classification from GHS Category 4 to Category 3. This prediction underscores the necessity of performing an in vivo study to determine the definitive hazard classification.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
Step-by-Step Methodology:
-
Animal Selection: Use a single sex of a standard rodent strain (the use of female rats is preferred). Animals should be young adults and of similar weight.
-
Housing and Acclimatization: House animals in appropriate conditions (22°C ± 3°C) with a 12-hour light/dark cycle. Allow for at least 5 days of acclimatization before the study begins.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume that does not exceed 1 mL/100 g body weight.
-
Limit Test (Optional): If the substance is expected to have low toxicity, a limit test can be performed first by dosing a single animal at 2000 mg/kg. If this animal survives, up to four more animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be >2000 mg/kg, and no further testing is needed.
-
Main Test Procedure: a. Starting Dose: Select a starting dose one step below the best available estimate of the LD50. If no information exists, a default of 175 mg/kg is suggested. b. Sequential Dosing: Dose one animal. The outcome (survival or death within a defined period, typically 48 hours) determines the dose for the next animal. c. If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2). d. If the animal dies, the dose for the next animal is decreased by the same factor. e. A minimum of 48 hours should pass between dosing animals to be confident about the outcome for the previously dosed animal.
-
Observations: Observe animals carefully for signs of toxicity, especially during the first 4 hours after dosing, and then daily for a total of 14 days. Record all clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior) and body weights.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Use a specialized software program (e.g., the AOT425StatPgm provided by the EPA) to calculate the LD50 and its confidence interval using the maximum likelihood method.
Visualization: OECD 425 Up-and-Down Procedure Logic
Caption: Decision logic for the OECD 425 Up-and-Down Procedure.
Conclusion and Path Forward
This comparative guide provides a predictive toxicological assessment for this compound based on the known profiles of its structural components.
-
Cytotoxicity: The compound is predicted to be more cytotoxic than its parent acid, 2,4-D, due to the presence of the biologically active acetohydrazide moiety. An IC50 value in the mid-to-high micromolar range is anticipated.
-
Genotoxicity: There is a significant concern for genotoxicity. While 2,4-D has a mixed profile, the known mutagenic and clastogenic properties of hydrazine derivatives suggest a moderate-to-high probability of a positive result in standard assays like the Ames and in vitro micronucleus tests.
-
Acute Oral Toxicity: The compound is predicted to be more acutely toxic than 2,4-D, with a potential LD50 that could shift its GHS classification from Category 4 to Category 3.
Crucially, these are predictions. They are grounded in established toxicological principles and data from analogous compounds but must be confirmed through direct experimental testing. The protocols outlined in this guide represent the internationally accepted standards for generating the necessary data to perform a definitive risk and safety assessment for this compound.
References
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Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology Letters, 125(1-3), 123-131. [Link]
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MDPI. (2020). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. [Link]
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Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. [Link]
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OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
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Cassano, A., et al. (2010). A review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity. Journal of Applied Toxicology, 30(5), 393-406. [Link]
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ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
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Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(22), 5463. [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
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Tayeb, W., et al. (2013). 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect. Journal of New Sciences, 1(1), 1-8. [Link]
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Song, B. A., et al. (2014). Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. Molecules, 19(9), 13535-13553. [Link]
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JRC Publications Repository. (2010). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. [Link]
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ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
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de Oliveira, R. B., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4933. [Link]
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ResearchGate. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]
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Scantox. (n.d.). OECD 487: In Vitro MNT Test. [Link]
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Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. [Link]
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Typeset. (2017). In silico prediction of chronic toxicity with chemical category approaches. [Link]
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MDPI. (2021). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. [Link]
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Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
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Wikipedia. (n.d.). Hydrazine. [Link]
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Regulations.gov. (2013). Assessment of acute oral toxicity with st 02 c 12 in the rat (acute toxic class method). [Link]
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National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
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WBI Studies Repository. (n.d.). Can Acute Dermal Systemic Toxicity Tests Be Replaced With Oral Tests? A Comparison of Route-Specific System. [Link]
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Pharmacognosy Magazine. (2021). Acute Oral Toxicity Studies of Methanolic Extract and Chloroform Fraction of Methanolic Extract of Seeds of Annona muricata. [Link]
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NCBI. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. [Link]
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NCBI. (2020). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]
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MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]
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NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
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NCBI. (2015). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. [Link]
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NCBI. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(3,4-Dichlorophenoxy)acetohydrazide (DPAH)
Introduction: From a Primary Hit to a Validated Mechanism
In drug discovery, the journey from identifying a "hit" in a high-throughput screen to declaring a validated lead compound is a rigorous, multi-step process. It demands a meticulous and logical validation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for validating the MoA of a novel small molecule, 2-(3,4-Dichlorophenoxy)acetohydrazide , hereafter referred to as DPAH .
Based on preliminary screening data (hypothetical), DPAH has been identified as a potential inhibitor of Disease-Associated Kinase 1 (DAK1) , a serine/threonine kinase implicated in the proliferation of various cancer cell lines. The hydrazide moiety present in DPAH is a functional group known to participate in enzyme inhibition, often through coordination with metal ions in active sites or by forming stable hydrogen bonds.[1][2][3] This guide will walk through a four-phase experimental strategy to rigorously test this hypothesis.
Our validation journey will compare DPAH's performance against two reference compounds:
-
"K-Statin" : A well-characterized, potent, and selective ATP-competitive inhibitor of DAK1, serving as our positive control.
-
"Compound-Z" : An inhibitor of an unrelated kinase, "Kinase Z," used to demonstrate assay specificity and rule out non-specific effects.
The Validation Strategy: A Multi-Pillar Approach
Confirming that a compound engages its intended target and produces a specific biological effect requires a tiered approach, moving from the simplicity of a biochemical system to the complexity of a live cell.[7][8][9] Our strategy is built on four sequential pillars of evidence.
Caption: Hypothetical DAK1 Signaling Pathway Targeted by DPAH.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment and Lysis:
-
Seed DAK1-dependent cells in a 6-well plate and grow to 80% confluency.
-
Treat cells with a dose-response curve of DPAH (e.g., 0.1 µM to 10 µM), K-Statin, Compound-Z, and vehicle (DMSO) for a predetermined time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states. [10][11]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [12] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Milk should be avoided as its casein content can interfere with phospho-specific antibodies. [12][10] * Incubate the membrane overnight at 4°C with a primary antibody specific for pSubstrate-P.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate for detection.
-
-
Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped and re-probed with antibodies for total Substrate-P and a loading control (e.g., GAPDH or β-Actin). [13]6. Analysis: Capture the chemiluminescent signal with an imager. Quantify the band intensities and normalize the pSubstrate-P signal to the total Substrate-P signal or the loading control.
Illustrative Data & Comparison
| Compound (at 1.5 µM) | Normalized pSubstrate-P Level (% of Vehicle) | Interpretation |
| Vehicle (DMSO) | 100% | Baseline phosphorylation. |
| DPAH | 18% | Strong inhibition of DAK1 downstream signaling. |
| K-Statin | 5% | Confirms pathway is inhibitable; positive control. |
| Compound-Z | 97% | Confirms pathway inhibition is specific to DAK1. |
Phase 4: Cellular Phenotypic Confirmation
The Question: Does inhibiting the DAK1 pathway with DPAH result in the expected anti-proliferative effect in DAK1-dependent cancer cells?
The Rationale: The final pillar of validation is to connect the molecular mechanism to a relevant cellular phenotype. Since DAK1 is hypothesized to drive proliferation, its inhibition should reduce cell viability or growth. We will use a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity as a proxy for the number of viable cells. [14][15][16] Experiment: CCK-8 assay to determine the GI50 (concentration for 50% growth inhibition) of DPAH in a DAK1-dependent cell line versus a DAK1-independent cell line.
Experimental Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Seed a DAK1-dependent cancer cell line and a DAK1-independent control cell line into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight. [14]2. Compound Treatment: Treat the cells with a 10-point serial dilution of DPAH, K-Statin, and Compound-Z. Include vehicle-only (DMSO) and media-only (blank) wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator (37°C, 5% CO2).
-
Assay Reaction:
-
Add 10 µL of CCK-8 solution to each well. [15] * Incubate for 1-4 hours, allowing viable cells to convert the WST-8 tetrazolium salt into a colored formazan product. 5. Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated wells (100% viability). Plot the percentage of viability against the log of the compound concentration and fit a curve to determine the GI50 value.
Illustrative Data & Comparison
| Compound | Cell Line (DAK1 Status) | GI50 (µM) | Interpretation |
| DPAH | Cancer Line A (Dependent) | 0.8 | Potent, on-target phenotypic effect. |
| DPAH | Cancer Line B (Independent) | > 25 | Demonstrates DAK1-dependent selectivity. |
| K-Statin | Cancer Line A (Dependent) | 0.1 | Confirms phenotype is DAK1-driven. |
| K-Statin | Cancer Line B (Independent) | > 20 | Confirms selectivity of the positive control. |
Synthesis and Final Conclusion
The validation of a small molecule's mechanism of action is a process of logical deduction, where each experiment builds upon the last to create an undeniable case.
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A Comparative Benchmark Analysis of 2-(3,4-Dichlorophenoxy)acetohydrazide and Known Photosystem II Inhibitors
Introduction: Rationale for a Focused Investigation
In the continuous search for novel and effective herbicidal agents, compounds featuring a dichlorophenoxy moiety have historically demonstrated significant biological activity. This guide presents a comparative benchmark study of a lesser-characterized molecule, 2-(3,4-Dichlorophenoxy)acetohydrazide, against well-established inhibitors of Photosystem II (PSII), a critical complex in the photosynthetic electron transport chain. The structural resemblance of the 3,4-dichlorophenyl group in our target molecule to that in the potent urea-based herbicide, Diuron (DCMU), provides a strong rationale for investigating its potential as a PSII inhibitor.[1][2] This guide will detail the experimental framework for a head-to-head comparison, present hypothetical performance data, and discuss the implications for future research and development in agrochemistry.
The primary mechanism of action for a large class of commercial herbicides involves the disruption of photosynthetic electron flow at PSII.[3][4][5] These inhibitors typically bind to the D1 protein of the PSII complex, specifically at the plastoquinone-binding niche (QB site), thereby blocking electron transport to plastoquinone.[1][2][6] This interruption leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of reactive oxygen species (ROS), which ultimately result in rapid cellular damage and plant death.[4][7]
This study, therefore, aims to elucidate the herbicidal potential of this compound by directly comparing its inhibitory effects on PSII with those of Diuron (DCMU), a widely recognized and potent PSII inhibitor, and Atrazine, a representative of the triazine class of herbicides that also targets the D1 protein.[3][8]
Comparative Inhibitors: A Snapshot
| Inhibitor | Chemical Class | Known Mechanism of Action |
| This compound | Acetohydrazide | Hypothesized: Inhibition of Photosystem II by binding to the D1 protein. |
| Diuron (DCMU) | Phenylurea | A specific and sensitive inhibitor of photosynthesis that blocks the QB plastoquinone binding site of photosystem II.[1] |
| Atrazine | Triazine | A competitive inhibitor that binds to the QB site of the D1 protein in the photosystem II complex.[8] |
Experimental Design: A Self-Validating Protocol for Assessing PSII Inhibition
To quantitatively assess and compare the inhibitory potential of this compound, a series of biophysical and biochemical assays are proposed. The causality behind these experimental choices is to provide a multi-faceted view of the compound's activity, from its direct interaction with the target to its physiological impact on the whole organism.
Chlorophyll a Fluorescence Measurement
The measurement of chlorophyll a fluorescence is a rapid and non-invasive technique to probe the efficiency of PSII. Inhibition of the electron transport chain at the QB site leads to a characteristic increase in the variable fluorescence (Fv/Fm), indicating a reduced capacity for photochemical quenching.
Step-by-Step Protocol:
-
Plant Material: Use 2-3 week old pea seedlings (Pisum sativum) grown under controlled conditions (16h light/8h dark cycle, 22°C).
-
Inhibitor Treatment: Excise leaf discs (1 cm diameter) and float them in a 24-well plate containing a buffered solution (MES-KOH, pH 6.5) with varying concentrations of the test compounds (this compound, Diuron, Atrazine) ranging from 10 nM to 100 µM. A control with the buffer and solvent (e.g., DMSO) is also included.
-
Incubation: Incubate the leaf discs in the dark for 1 hour to ensure complete infiltration of the inhibitors.
-
Fluorescence Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) after a saturating light pulse.
-
Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm). Plot the Fv/Fm values against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Logical Workflow for PSII Inhibition Assay
Caption: Workflow for assessing PSII inhibition using chlorophyll fluorescence.
Oxygen Evolution Measurement
The rate of oxygen evolution is a direct measure of the water-splitting activity of PSII. Inhibition of the electron transport chain downstream of water oxidation will lead to a decrease in the rate of oxygen evolution.
Step-by-Step Protocol:
-
Thylakoid Isolation: Isolate intact thylakoid membranes from fresh spinach leaves using standard differential centrifugation techniques.
-
Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Oxygen Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen evolution in the presence of light.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture and measure the corresponding inhibition of oxygen evolution.
-
Data Analysis: Calculate the rate of oxygen evolution and determine the IC50 for each inhibitor.
Comparative Performance Data (Hypothetical)
The following table summarizes the anticipated results from the proposed experimental assays, providing a clear comparison of the inhibitory potency of this compound against the established inhibitors.
| Inhibitor | Chlorophyll Fluorescence (IC50) | Oxygen Evolution (IC50) |
| This compound | 1.5 µM | 2.0 µM |
| Diuron (DCMU) | 0.5 µM | 0.7 µM |
| Atrazine | 2.0 µM | 2.5 µM |
These hypothetical data suggest that this compound is a potent inhibitor of PSII, with an efficacy that is comparable to Atrazine and approaching that of Diuron.
Mechanism of Action: The Photosystem II Inhibition Pathway
The herbicidal activity of PSII inhibitors is initiated by their binding to the D1 protein, which disrupts the normal flow of electrons. This leads to a build-up of highly energetic molecules and the formation of destructive reactive oxygen species.
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(3,4-Dichlorophenoxy)acetohydrazide
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The compound 2-(3,4-Dichlorophenoxy)acetohydrazide presents a unique disposal challenge due to its composite chemical nature. It contains both a chlorinated phenoxy group, structurally related to regulated herbicides, and a hydrazide functional group, which carries the hazards of hydrazine derivatives. This guide provides a detailed, logic-driven framework for the proper handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Regulatory Imperative
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. The hazards of this compound are twofold, stemming from its distinct chemical moieties.
-
The Chlorinated Phenoxy Moiety: This part of the molecule is structurally similar to phenoxyacetic acid herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid).[1] Chlorinated phenols are listed as toxic substances, and their disposal is controlled by federal regulations.[2] Wastes containing chlorinated compounds are often considered hazardous under the Resource Conservation and Recovery Act (RCRA).[3][4] These compounds are noted for their toxicity to aquatic life.[5][6][7]
-
The Acetohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine and its compounds are classified as corrosive, toxic, and potential carcinogens.[8] They are also known for their reactivity.[9] The Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established stringent exposure limits for hydrazine, underscoring its toxicity.[9][10][11][12]
Given this dual-hazard profile, this compound must be managed as a hazardous waste in accordance with federal, state, and local environmental control regulations.[6][13]
Table 1: Summary of Hazards
| Hazard Category | Description | Supporting Sources |
|---|---|---|
| Human Toxicity | Harmful if swallowed.[5] Causes skin and serious eye irritation.[14] May cause respiratory irritation.[5][14] The hydrazide component suggests potential carcinogenicity and systemic effects on the liver and kidneys.[8][15] | [5][8][14][15] |
| Environmental Hazard | Very toxic to aquatic life.[5] The chlorinated phenoxy structure is related to persistent herbicides that can contaminate water sources.[1][2][16] | [1][2][5][16] |
| Reactivity & Stability | The hydrazide group makes it a strong reducing agent. It should not be stored near oxidizing agents, acids, or metal oxides to prevent potentially violent reactions.[9] |[9] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, ensure all engineering controls and PPE are in place. The causality is clear: preventing exposure is the primary control for mitigating risk.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to control inhalation exposure.[8][14] Ensure a safety shower and eyewash station are immediately accessible.[9]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory.
-
Hand Protection : Wear nitrile or butyl rubber gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[14]
-
Eye/Face Protection : Use chemical safety goggles and a face shield.[6][9]
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.[6][14]
-
Respiratory Protection : If working outside a fume hood (not recommended) or during a large spill, a NIOSH-approved positive-pressure supplied-air respirator is required.[9] Standard dust masks are insufficient.
-
Waste Segregation and Collection: The First Step to Compliance
Proper disposal begins with meticulous segregation. Cross-contamination of waste streams can create unforeseen chemical reactions and complicates the disposal process, increasing both risk and cost.
Protocol: Waste Collection
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, vapor-tight lid.
-
Labeling : The label must, at a minimum, include:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards: "Toxic," "Environmental Hazard," "Irritant"
-
Accumulation Start Date
-
-
Collection : Collect all waste, including contaminated consumables (e.g., weigh boats, pipette tips), in this designated container. Do not mix with other waste streams, especially oxidizers or acids.[8][9]
-
Storage : Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials. The storage location should be a designated satellite accumulation area, compliant with institutional and RCRA guidelines.[17]
Disposal Pathways: A Decision Framework
The appropriate disposal pathway depends on institutional policy, regulatory permissions, and the quantity of waste. The following decision framework, visualized in the diagram below, outlines the logical progression for determining the correct procedure. The universally recommended path for routine laboratory waste is through a licensed professional service.
Caption: Decision workflow for selecting the appropriate disposal pathway.
Pathway A: On-Site Chemical Neutralization (Expert Use Only)
Disclaimer: This procedure is intended for small quantities (e.g., residual amounts, small spills) and should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and in compliance with local regulations. The goal is to chemically degrade the hazardous hydrazide moiety.
Principle: The hydrazide functional group can be oxidized to nitrogen gas and water using common laboratory reagents. This protocol uses sodium hypochlorite (bleach) in a controlled manner to achieve this transformation. The reaction is exothermic and must be performed with caution.[9]
Protocol: Hydrazide Neutralization
-
Preparation : Work in a chemical fume hood. Prepare a 5% aqueous solution of sodium hypochlorite (household bleach is often sufficient, check its concentration). Ensure you have a pH meter or pH strips.
-
Dilution : If treating a solid, dissolve it in water to create a dilute solution (<5%). If treating a solution, dilute it further with water to <5% concentration of the hydrazide compound.[9] This step is critical to control the reaction rate and heat generation.
-
Neutralization : Slowly, and with constant stirring, add the 5% sodium hypochlorite solution to the diluted hydrazide waste. An equal volume of the hypochlorite solution is a good starting point.[9]
-
Monitor pH : Monitor the pH of the reaction mixture. The optimal pH range for this reaction is between 5 and 8.[9] Adjust with dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.
-
Verification : After the addition is complete, continue stirring for at least 2 hours. Test the solution for the presence of residual hydrazide using commercially available test strips or another approved analytical method. Add more hypochlorite if needed until the test is negative.
-
Final Disposal : Once destruction is complete, the resulting aqueous solution, which now contains the more stable dichlorophenoxyacetic acid, must still be disposed of as hazardous waste through your EHS office, as it remains toxic to aquatic life.[5]
Pathway B: Professional Disposal (Recommended Standard)
This is the safest and most compliant method for all routine laboratory waste containing this compound. Licensed hazardous waste disposal facilities are equipped for high-temperature incineration, which is the most environmentally acceptable means for the complete destruction of chlorinated organic compounds.[4][18][19]
Protocol: Preparation for Off-Site Disposal
-
Collection : Follow the waste segregation and collection protocol described in Section 3.
-
Documentation : Complete all required hazardous waste manifests or tags as provided by your EHS department. Accurate documentation is a legal requirement.
-
Storage : Ensure the sealed and labeled container is stored in your lab's designated satellite accumulation area for no longer than the period allowed by regulation.
-
Pickup : Schedule a pickup with your institution's EHS office or their contracted hazardous waste vendor.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
Protocol: Spill Cleanup
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor. Call your institution's emergency EHS number.
-
Secure the Area : Restrict access to the spill area. If flammable vapors could be present, remove all ignition sources.[9]
-
Don PPE : Don the full PPE as described in Section 2, including respiratory protection if necessary.
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.[9]
-
Neutralization : Slowly apply a neutralizing agent. For small spills, a dilute solution of sodium hypochlorite can be carefully applied (as described in Section 4.1).[9]
-
Absorption : Once neutralized, absorb the material with an inert absorbent.
-
Collection : Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill surface with a detergent solution, followed by a rinse. Collect all cleaning materials and rinsate as hazardous waste.
-
Disposal : Seal, label, and dispose of the container of spill cleanup debris as hazardous waste.[12]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. Its dual-hazard nature necessitates that it be treated as a regulated hazardous waste. The preferred and most reliable disposal method is through a licensed professional waste management service, which typically employs high-temperature incineration. While on-site chemical neutralization of the hydrazide moiety is technically feasible for small quantities, it must be approached with extreme caution and only with explicit EHS approval. By adhering to the structured protocols in this guide, researchers can effectively manage this chemical waste stream, upholding their commitment to a safe and sustainable scientific enterprise.
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A Senior Application Scientist's Guide to Handling 2-(3,4-Dichlorophenoxy)acetohydrazide: Essential Safety and Operational Protocols
This document provides comprehensive safety and handling protocols for 2-(3,4-Dichlorophenoxy)acetohydrazide, a chemical compound utilized in various research and development applications. As laboratory professionals, our primary responsibility is to foster a culture of safety that protects not only ourselves but also our colleagues and the environment. This guide is structured to provide immediate, actionable information grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to be self-validating, ensuring a multi-layered defense against potential chemical exposure.
Hazard Assessment: Understanding the Risks
A thorough understanding of a chemical's hazard profile is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is limited, a robust safety protocol can be developed by examining data from its structural analog, 2-(2,4-Dichlorophenoxy)acetohydrazide, and the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).
Based on available Safety Data Sheets (SDS) for these closely related compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed [1].
-
A potential skin and respiratory irritant [2].
-
A possible skin sensitizer , which may lead to an allergic reaction upon repeated contact[1].
-
Potentially toxic to aquatic life with long-lasting effects[1].
Chronic exposure to related chlorophenoxy compounds has been associated with potential damage to the liver and kidneys[4][5]. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is a critical control measure. The following protocol is based on a risk assessment for handling this compound in solid (powder) and solution forms.
Core PPE Requirements (For all handling operations)
-
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water[2].
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required. However, due to the risk of serious eye damage, it is strongly recommended to use indirectly-vented chemical splash goggles .[4] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles[6].
-
Protective Clothing : A standard laboratory coat is mandatory. For operations with a higher risk of contamination, a chemical-resistant apron or a disposable coverall suit should be utilized[2][7].
Enhanced Precautions (For specific high-risk procedures)
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood or ventilated enclosure, or if aerosolization is possible, respiratory protection is required. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended[2]. Ensure proper fit testing and adherence to a comprehensive respiratory protection program consistent with OSHA guidelines[6].
-
Footwear : Fully enclosed, chemical-resistant footwear is required in the laboratory at all times. Disposable, chemical-resistant boot covers may be necessary for large-scale operations or spill response[8][9].
PPE Selection Summary
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing (<1g in fume hood) | Single pair nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required |
| Solution Preparation (in fume hood) | Single pair nitrile gloves | Chemical splash goggles | Standard lab coat | Not required |
| Large-Scale Weighing (>1g) or handling outside fume hood | Double-gloved nitrile | Chemical splash goggles & Face shield | Chemical-resistant apron over lab coat | NIOSH-approved P95/P100 respirator |
| Spill Cleanup | Chemical-resistant gloves (Neoprene/Butyl) | Chemical splash goggles & Face shield | Chemical-resistant coveralls | NIOSH-approved P95/P100 respirator |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
A seamless integration of safe handling procedures with robust disposal plans is essential for minimizing risk from cradle to grave.
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed[6].
-
Donning PPE : Put on PPE in the following order: lab coat, respirator (if needed), goggles/face shield, and finally gloves.
-
Weighing : When weighing the solid, use a spatula and handle it gently to avoid creating dust. Perform this task in a fume hood or a ventilated balance enclosure.
-
Transfer and Dissolution : If transferring the powder to a flask for dissolution, do so carefully. Add solvent slowly to avoid splashing.
-
Post-Handling : After the procedure, decontaminate the work surface.
-
Doffing PPE : Remove PPE in a sequence that minimizes cross-contamination: gloves first, followed by face shield/goggles, lab coat, and respirator (if used). Always wash hands thoroughly after removing all PPE.
Decontamination and Disposal Protocol
-
Personnel Decontamination :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes[2][6]. Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].
-
-
Contaminated PPE Disposal :
-
Gloves : Dispose of contaminated gloves as hazardous waste. Do not reuse disposable gloves[2].
-
Lab Coats : If significant contamination occurs, the lab coat should be professionally laundered or disposed of as hazardous waste, according to institutional policy.
-
Other disposables : All contaminated disposable items (e.g., weighing paper, pipette tips, paper towels) must be placed in a designated, sealed hazardous waste container.
-
-
Chemical Waste Disposal :
-
Solid Waste : Collect unused this compound and contaminated disposables in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and chemically compatible container.
-
General Principle : Do not dispose of this chemical down the drain[2]. All waste must be disposed of in accordance with federal, state, and local environmental regulations. Incineration by a licensed waste disposal company is often the preferred method for related chlorophenoxy compounds[10][11].
-
-
Container Decontamination : For empty containers, a triple-rinse procedure is recommended. The rinseate should be collected and treated as hazardous liquid waste[12][13]. After rinsing, puncture the container to prevent reuse[12].
Emergency Response Plan
| Emergency Situation | Immediate Action |
| Minor Spill (in fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable cleaning agent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert others. 2. Close the laboratory doors and prevent entry. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Only trained personnel with appropriate PPE (including respiratory protection) should attempt cleanup. |
| Fire | 1. If the fire is small and you are trained, use a dry chemical or carbon dioxide extinguisher. 2. If the fire is large or spreading, activate the fire alarm, evacuate the area, and call emergency services. 3. Inform responders of the chemicals involved. |
By adhering to these protocols, researchers can confidently handle this compound while upholding the highest standards of laboratory safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
